molecular formula C11H9IN2O B1452820 2-benzyl-5-iodopyridazin-3(2H)-one CAS No. 825633-93-0

2-benzyl-5-iodopyridazin-3(2H)-one

Cat. No.: B1452820
CAS No.: 825633-93-0
M. Wt: 312.11 g/mol
InChI Key: LLOBDGYMMSDMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-iodopyridazin-3(2H)-one (CAS 825633-93-0) is a high-purity chemical reagent with a molecular weight of 312.11 g/mol and the molecular formula C₁₁H₉IN₂O . This compound is characterized by its pyridazinone core, which is substituted with a benzyl group at the N-2 position and an iodine atom at the C-5 position . Its key physical properties include a melting point of 136-137 °C . In research, this compound serves as a versatile and valuable synthetic intermediate, primarily in organic synthesis and pharmaceutical research . Its unique structure makes it a key building block for the development of various biologically active molecules. The pyridazinone core is a significant pharmacophore in the design of compounds with potential therapeutic effects, including anti-inflammatory, antimicrobial, and cardiovascular agents . The presence of the iodine atom offers a reactive handle for further functionalization, enabling the creation of a diverse array of derivatives through cross-coupling reactions for drug discovery and development . It is also employed in the synthesis of complex heterocyclic compounds, which are often explored for their pharmacological properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to handling. This compound has associated hazard statements and should be used with appropriate personal protective equipment in a well-ventilated area .

Properties

IUPAC Name

2-benzyl-5-iodopyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O/c12-10-6-11(15)14(13-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOBDGYMMSDMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677529
Record name 2-Benzyl-5-iodopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825633-93-0
Record name 2-Benzyl-5-iodopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Pyridazinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its structural versatility allows for functionalization at various positions, leading to a diverse range of derivatives with a wide spectrum of biological activities. Compounds incorporating this core have demonstrated efficacy as cardiovascular agents, anti-inflammatory drugs, analgesics, and anticancer agents.[1][2]

The target molecule, this compound, combines three key structural features: the bioactive pyridazinone core, an N-benzyl group which can enhance lipophilicity and modulate binding to biological targets, and an iodine atom at the 5-position. The iodo-substituent is particularly valuable as it can serve as a synthetic handle for further functionalization through metal-catalyzed cross-coupling reactions, enabling the creation of complex molecular architectures.[3] This guide provides a detailed, scientifically-grounded pathway for the synthesis of this important intermediate, intended for researchers and professionals in organic synthesis and drug discovery.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential construction and functionalization of the pyridazinone ring. The most strategically sound approach involves the initial formation of a halogenated pyridazinone intermediate, followed by N-alkylation. This pathway is chosen to avoid the complexities of direct, regioselective iodination on an already N-substituted, electron-deficient ring.

The key disconnection is made at the N-benzyl bond, leading back to 5-iodopyridazin-3(2H)-one and a suitable benzylating agent like benzyl bromide. The 5-iodopyridazinone itself can be accessed from a more common precursor, such as a chlorinated pyridazinone, via a halogen exchange reaction. The core pyridazinone ring is retrosynthetically derived from the well-established cyclocondensation of a 1,4-dicarbonyl precursor, such as maleic anhydride, with hydrazine.

G Target This compound Intermediate1 5-iodopyridazin-3(2H)-one Target->Intermediate1 N-Alkylation Intermediate2 Benzyl Bromide Target->Intermediate2 N-Alkylation Intermediate3 5-chloropyridazin-3(2H)-one Intermediate1->Intermediate3 Halogen Exchange StartingMaterial1 Sodium Iodide Intermediate1->StartingMaterial1 Halogen Exchange Intermediate4 Maleic Hydrazide Intermediate3->Intermediate4 Chlorination StartingMaterial2 Chlorinating Agent (e.g., POCl3) Intermediate3->StartingMaterial2 Chlorination StartingMaterial3 Maleic Anhydride Intermediate4->StartingMaterial3 Cyclocondensation StartingMaterial4 Hydrazine Intermediate4->StartingMaterial4 Cyclocondensation

Caption: Retrosynthetic pathway for this compound.

Forward Synthesis Pathway

The chosen forward synthesis proceeds in three principal stages starting from maleic hydrazide, a readily available commercial reagent derived from maleic anhydride.[4][5]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Halogen Exchange cluster_2 Step 3: N-Benzylation A Maleic Hydrazide B 5-chloropyridazin-3(2H)-one A->B  POCl3 / Heat   C 5-chloropyridazin-3(2H)-one D 5-iodopyridazin-3(2H)-one C->D  NaI / DMF   E 5-iodopyridazin-3(2H)-one F This compound E->F  BnBr, K2CO3 / Acetone  

Caption: Overall forward synthesis workflow.

Step 1: Synthesis of 5-chloro-3(2H)-pyridazinone

The synthesis begins with the conversion of the hydroxyl group of maleic hydrazide (which exists predominantly in its pyridazinone tautomeric form) into a chloride.[4] This is a standard transformation for converting cyclic amides or vinylogous acids into their corresponding chloro-derivatives. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating and dehydrating agent.

Mechanistic Insight: The reaction proceeds via initial phosphorylation of the carbonyl oxygen by POCl₃, creating a highly electrophilic intermediate. The chloride ion then attacks the carbon atom at the 5-position, leading to the elimination of a dichlorophosphate species and formation of the chloro-substituted pyridazinone. This reaction requires elevated temperatures to overcome the activation energy for breaking the aromaticity of the pyridazinone tautomer.

Step 2: Synthesis of 5-iodo-3(2H)-pyridazinone

This step employs a Finkelstein-type halogen exchange reaction. The 5-chloro-3(2H)-pyridazinone is treated with an iodide salt, typically sodium iodide (NaI), in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[6]

Mechanistic Insight: This is a nucleophilic aromatic substitution reaction. The iodide ion acts as a nucleophile, attacking the carbon atom bearing the chlorine. The reaction is driven to completion because sodium chloride is poorly soluble in acetone or DMF and precipitates out of the solution, shifting the equilibrium according to Le Châtelier's principle. The use of a polar aprotic solvent is crucial as it solvates the sodium cation while leaving the iodide anion relatively "naked" and highly nucleophilic. This intermediate, 5-iodo-3(2H)-pyridazinone, is a stable, isolable solid.

Step 3: Synthesis of this compound

The final step is the N-alkylation of the 5-iodopyridazinone intermediate with benzyl bromide or benzyl chloride.[7] The reaction is carried out in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent.

Mechanistic Insight: Potassium carbonate is a sufficiently strong base to deprotonate the acidic N-H proton of the pyridazinone ring, generating a nucleophilic pyridazinide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, displacing the bromide ion and forming the desired N-benzyl bond. The choice of K₂CO₃ is critical; it is strong enough to facilitate the reaction without being so aggressive as to cause side reactions, such as decomposition or O-alkylation.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-iodo-3(2H)-pyridazinone
  • Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend maleic hydrazide (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-3(2H)-pyridazinone.

  • Halogen Exchange: Dissolve the crude 5-chloro-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF.

  • Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.

  • Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into water and stir. The product will often precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 5-iodo-3(2H)-pyridazinone.

Protocol 2: Synthesis of this compound
  • To a solution of 5-iodo-3(2H)-pyridazinone (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux (for acetone, ~56 °C) or maintain at 60 °C (for DMF) for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure title compound.

Summary of Reaction Parameters
StepReactantsKey ReagentsSolventTemp.Time (h)Typical Yield
1 Maleic HydrazidePOCl₃Neat110 °C4-670-80%
2 5-chloro-3(2H)-pyridazinoneNaIDMF90 °C8-1285-95%
3 5-iodo-3(2H)-pyridazinoneBenzyl Bromide, K₂CO₃Acetone56 °C4-880-90%

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence starting from maleic hydrazide. This pathway, involving chlorination, subsequent halogen exchange to introduce the iodo-substituent, and final N-benzylation, is robust and utilizes well-understood, high-yielding chemical transformations. The resulting product is a valuable intermediate for further synthetic elaboration in the development of novel bioactive molecules, leveraging the pyridazinone core for its pharmacological potential and the iodo-substituent for versatile cross-coupling chemistry.

References

  • Canadian Journal of Chemistry. (2010). Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction. Canadian Journal of Chemistry, 88(8), 810-815.
  • ResearchGate. (n.d.). Pyridazinones from Maleic Hydrazide: A New Substrate for the Mitsunobu Reaction | Request PDF.
  • Canadian Science Publishing. (2010). Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction.
  • Research Journal of Pharmacy and Technology. (2018). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 11(9), 4160.
  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • National Center for Biotechnology Information. (2011). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3273.
  • Sigma-Aldrich. (n.d.). 5-Iodo-3(2H)-pyridazinone.
  • Semantic Scholar. (2010). Reaction of chloropyridazin-3(2H)-ones with iodide ion. Part II. ARKIVOC, 2011(2), 18-28.
  • ScienceDirect. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 439-444.
  • ResearchGate. (2010). Reaction of chloropyridazin-3(2H)-ones with iodine ion. Part II.

Sources

Introduction: The Pyridazinone Scaffold and the Emergence of 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-benzyl-5-iodopyridazin-3(2H)-one

The pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These activities span a wide therapeutic spectrum, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[2][3] The versatility of the pyridazinone core allows for structural modifications that can fine-tune its physicochemical and pharmacological properties, making it a privileged structure in drug discovery programs.

This guide focuses on a specific derivative, This compound . While extensive biological data on this particular molecule is not yet publicly available, its structural features—a bulky, lipophilic benzyl group at the N2 position and an iodine atom at the C5 position—suggest a modulation of properties that warrants a thorough physicochemical investigation. Understanding these fundamental properties is a critical first step in evaluating its potential as a drug candidate, as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key physicochemical properties of this compound and detailing the experimental protocols for their determination.

Compound Identification:

PropertyValueSource
Chemical Name This compound[6]
CAS Number 825633-93-0[6]
Molecular Formula C₁₁H₉IN₂O[6]
Molecular Weight 312.11 g/mol [6]
Chemical Structure (Illustrative)

(Note: An actual image of the chemical structure would be inserted here.)

Proposed Synthesis Pathway

While a specific synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established pyridazinone chemistry.[7][8] A common and effective method involves the N-alkylation of a pyridazinone precursor.[9] The following multi-step synthesis is therefore proposed:

Synthesis_Pathway cluster_0 Step 1: Formation of Pyridazinone Ring cluster_1 Step 2: Aromatization & Iodination cluster_2 Step 3: N-Benzylation Ketoacid γ-Keto Acid Precursor Pyridazinone_Intermediate 5-substituted-4,5-dihydropyridazin-3(2H)-one Ketoacid->Pyridazinone_Intermediate Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone_Intermediate Aromatic_Pyridazinone 5-substituted-pyridazin-3(2H)-one Pyridazinone_Intermediate->Aromatic_Pyridazinone Oxidation Dehydrogenation Dehydrogenation (e.g., Br₂/AcOH) Dehydrogenation->Aromatic_Pyridazinone Iodinating_Agent Iodinating Agent (e.g., NIS) Iodo_Pyridazinone 5-iodopyridazin-3(2H)-one Iodinating_Agent->Iodo_Pyridazinone Aromatic_Pyridazinone->Iodo_Pyridazinone Electrophilic Substitution Final_Product This compound Iodo_Pyridazinone->Final_Product SN2 Reaction Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Final_Product Base Base (e.g., K₂CO₃) Base->Final_Product Melting_Point_Workflow A Prepare Sample (1-2 mm in capillary) B Insert into Apparatus A->B C Rapid Heating (Approximate Mp) B->C D Cool Down C->D E Slow Heating (1-2°C/min) D->E F Observe & Record T1 (First liquid drop) E->F G Observe & Record T2 (Completely liquid) F->G H Report Mp Range (T1 - T2) G->H

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability and is essential for achieving therapeutic concentrations in the body. [10]Poor solubility can lead to unreliable in vitro assay results and challenges in developing oral formulations. [11]Both kinetic and thermodynamic solubility are important to measure during drug discovery. [12] 2.1. Kinetic Solubility Assay

This high-throughput assay is useful for early-stage discovery to quickly assess compound solubility from a DMSO stock solution. [10][13] Experimental Protocol: Nephelometric Method

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). [14]2. Assay Plate Setup:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well microtiter plate. [1] * Add the aqueous buffer (e.g., 98 µL) to each well to achieve the desired final compound concentration (e.g., 200 µM) and a final DMSO concentration of 2%. [14]3. Incubation and Measurement:

    • Mix the plate thoroughly on a plate shaker for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). [12] * Measure the light scattering of each well using a nephelometer. Increased light scattering indicates the presence of undissolved precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.

2.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound and is considered the "true" solubility, crucial for pre-formulation studies. [15] Experimental Protocol: Shake-Flask Method

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration:

    • Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [11]3. Sample Processing:

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations. [16]

Solubility_Workflow cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermo Thermodynamic Solubility (Shake-Flask) K1 Add DMSO Stock to Buffer in Plate K2 Incubate & Shake (e.g., 2h) K1->K2 K3 Measure Light Scattering (Nephelometer) K2->K3 K4 Determine Highest Soluble Concentration K3->K4 T1 Add Excess Solid to Buffer in Vial T2 Equilibrate & Shake (e.g., 24h) T1->T2 T3 Filter Supernatant T2->T3 T4 Quantify Filtrate (HPLC or LC-MS) T3->T4

Caption: Workflows for Kinetic and Thermodynamic Solubility Assays.

Lipophilicity (logP)

Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter influencing a drug's permeability across biological membranes, plasma protein binding, and metabolic stability. [17]While high lipophilicity can enhance membrane permeation, excessively high values are often associated with poor solubility, increased toxicity, and rapid metabolism. [18] Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is a rapid and reliable alternative to the traditional shake-flask method for estimating logP values. [17][19]It is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its known logP.

Step-by-Step Methodology:

  • System Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed isocratically.

  • Calibration:

    • Select a series of 5-6 standard compounds with well-established logP values that bracket the expected logP of the test compound.

    • Inject each standard individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known logP values of the standards. A linear regression of this plot yields the calibration curve.

  • Sample Analysis:

    • Dissolve this compound in a suitable solvent (e.g., mobile phase) and inject it into the HPLC system under the same conditions used for the standards.

    • Record its retention time (t_R) and calculate its log(k) value.

  • logP Calculation:

    • Using the equation from the linear regression of the calibration curve, calculate the logP of this compound from its measured log(k) value.

logP_Workflow A Select Standards with Known logP B Run Standards on RP-HPLC & Record Retention Times (tR) A->B C Determine Dead Time (t0) B->C D Calculate log(k) for Each Standard C->D E Create Calibration Curve (log(k) vs. logP) D->E G Calculate logP from Calibration Curve E->G F Inject Test Compound & Determine its log(k) F->G

Caption: Workflow for logP Determination via RP-HPLC.

Ionization Constant (pKa)

Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is crucial as it dictates the charge state of a molecule at a given physiological pH, which profoundly affects its solubility, permeability, and target binding. [20]The pyridazinone ring contains nitrogen atoms that can be protonated or deprotonated, making pKa determination essential.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant. [4][18] Step-by-Step Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [4] * Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a co-solvent like methanol if solubility is low).

    • The solution should contain a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [4]2. Titration:

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Purge the solution with nitrogen to remove dissolved CO₂. [4] * Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. This is often determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V). [2]

Summary of Physicochemical Properties and Implications

While experimental data for this compound is not available, we can predict a qualitative profile based on its structure.

Physicochemical PropertyPredicted Value/RangeImplication for Drug Development
Melting Point (°C) >150 (Expected for a crystalline solid of this MW)High melting point may suggest a stable crystal lattice, which could impact dissolution rate.
Aqueous Solubility (µg/mL) LowThe large, nonpolar benzyl and iodo substituents likely decrease aqueous solubility, potentially posing a challenge for oral bioavailability.
Lipophilicity (logP) 3 - 4The benzyl group significantly increases lipophilicity. This range may be favorable for membrane permeability but could also increase metabolic liability and off-target effects.
pKa Weakly basic/acidicThe pyridazinone core has ionizable nitrogens. The exact pKa will determine the charge state at physiological pH, affecting solubility and cell penetration.

This compound is a pyridazinone derivative with structural features that suggest interesting but potentially challenging physicochemical properties for drug development. The presence of the benzyl and iodo groups likely confers high lipophilicity and low aqueous solubility. A comprehensive experimental evaluation, following the detailed protocols outlined in this guide, is imperative. The resulting data on its melting point, solubility, logP, and pKa will form the foundational knowledge required to guide its future development, including formulation strategies, in vitro assay design, and interpretation of in vivo pharmacokinetic studies. This systematic approach ensures that decisions in the drug discovery pipeline are based on robust, scientifically sound data.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Available at: [Link].

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 2023. Available at: [Link].

  • University of Calgary. "Melting point determination." Available at: [Link].

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." Available at: [Link].

  • van der Water, B. et al. "Development of Methods for the Determination of pKa Values." PMC, NIH. Available at: [Link].

  • "experiment (1) determination of melting points." University of Technology, 2021. Available at: [Link].

  • "US6548307B2 - Determination of logP coefficients via a RP-HPLC column." Google Patents.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 2024. Available at: [Link].

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link].

  • AxisPharm. "Kinetic Solubility Assays Protocol." Available at: [Link].

  • "US6524863B1 - High throughput HPLC method for determining Log P values." Google Patents.
  • BYJU'S. "Determination Of Melting Point Of An Organic Compound." Available at: [Link].

  • Domainex. "Thermodynamic Solubility Assay." Available at: [Link].

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, ACS Publications, 2025. Available at: [Link].

  • Methods for Determination of Lipophilicity. Encyclopedia.pub, 2022. Available at: [Link].

  • In vitro solubility assays in drug discovery. PubMed, NIH. Available at: [Link].

  • BioDuro. "ADME Solubility Assay." Available at: [Link].

  • Al-Zaydi, K. M. "Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines." NIH. Available at: [Link].

  • Dong, V. M. and Riedel, J. "Video: Melting Point Determination of Solid Organic Compounds." JoVE, 2017. Available at: [https://www.jove.com/v/543 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds).

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available at: [Link].

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central, NIH, 2025. Available at: [Link].

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link].

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link].

  • Charnwood Discovery. "Kinetic Solubility - In Vitro Assay." Available at: [Link].

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link].

  • Synthesis of N-benzyl pyridazinone Derivatives 4a-d. ResearchGate. Available at: [Link].

  • Evotec. "Thermodynamic Solubility Assay." Available at: [Link].

  • Creative Biolabs. "Solubility Assessment Service." Available at: [Link].

  • A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. PubMed, NIH. Available at: [Link].

  • Product Class 8: Pyridazines. Thieme. Available at: [Link].

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. PMC, NIH, 2024. Available at: [Link].

Sources

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyridazinone Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. The pyridazinone nucleus, a six-membered diazine ring bearing a carbonyl group, stands out as one such "privileged scaffold."[1][2] Its inherent electronic features, synthetic tractability, and steric versatility allow for the generation of vast chemical libraries with diverse pharmacological profiles. Pyridazinone derivatives have been successfully developed into therapeutic agents for cardiovascular, inflammatory, and oncologic indications, underscoring the scaffold's profound utility.[3][4][5]

This technical guide moves beyond a simple cataloging of activities. It is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth analysis of the key biological activities of pyridazinone derivatives. We will dissect the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and explore the critical structure-activity relationships (SAR) that govern their potency and selectivity. The causality behind experimental choices is emphasized, reflecting a field-proven approach to drug discovery and development.

Part 1: Cardiovascular Activity - Modulating Cardiac Contractility and Vascular Tone

Pyridazinone derivatives first gained prominence for their significant cardiovascular effects, particularly as positive inotropic (cardiotonic) and vasodilatory (antihypertensive) agents.[6][7] Several compounds from this class have advanced into clinical use or trials, including Levosimendan, Imazodan, and Pimobendan.[7][8]

Mechanism of Action: A Dual Approach to Cardiac Support

The cardiovascular effects of many pyridazinone derivatives stem from a multi-pronged mechanism that enhances cardiac efficiency while reducing cardiac workload.

  • Positive Inotropy via Calcium Sensitization: Unlike traditional inotropes that increase intracellular calcium concentration ([Ca2+]i) and risk arrhythmia and increased myocardial oxygen demand, many pyridazinone-based agents act as "calcium sensitizers."[9][10] They bind to cardiac troponin C (cTnC) in a calcium-dependent manner.[9][11] This binding stabilizes the Ca2+-cTnC complex, prolonging the interaction between actin and myosin filaments without altering the [Ca2+]i transient.[9] The result is a more forceful and efficient myocardial contraction. Levosimendan is a classic example of a pyridazinone derivative exerting its primary cardiotonic effect through this elegant mechanism.[1][2]

  • Vasodilation via KATP Channel Opening and PDE-III Inhibition: The antihypertensive and afterload-reducing properties are often attributed to two synergistic pathways:

    • ATP-sensitive Potassium (KATP) Channel Opening: In vascular smooth muscle cells, certain pyridazinones open KATP channels.[2][9][12] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium promotes smooth muscle relaxation and vasodilation.[12]

    • Phosphodiesterase III (PDE-III) Inhibition: Many cardiotonic pyridazinones are potent and selective inhibitors of PDE-III, the enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissue.[6][13] Inhibition of PDE-III leads to elevated cAMP levels. In the heart, this contributes to a positive inotropic effect. In vascular smooth muscle, it promotes relaxation, leading to vasodilation and a reduction in both preload and afterload.[6]

Diagram 1: Cardiovascular Mechanism of Action

A diagram illustrating the dual mechanism of pyridazinone derivatives on cardiomyocytes and vascular smooth muscle cells.

Cardiovascular_MoA cluster_cardiomyocyte Cardiomyocyte cluster_smoothmuscle Vascular Smooth Muscle Cell PD Pyridazinone Derivative TnC Troponin C (cTnC) PD->TnC Binds & Stabilizes Ca2+-Bound State PDE3_Card PDE-III PD->PDE3_Card Inhibits ActinMyosin Actin-Myosin Interaction TnC->ActinMyosin Enhances Contraction Increased Contractility (Positive Inotropy) ActinMyosin->Contraction cAMP_Card cAMP PDE3_Card->cAMP_Card Degrades PKA_Card PKA cAMP_Card->PKA_Card Activates PKA_Card->Contraction Contributes to PD_Vasc Pyridazinone Derivative KATP ATP-sensitive K+ Channel PD_Vasc->KATP Opens PDE3_Vasc PDE-III PD_Vasc->PDE3_Vasc Inhibits Hyperpol Hyperpolarization KATP->Hyperpol K+ Efflux CaChannel L-type Ca2+ Channel Hyperpol->CaChannel Inhibits CaIn Ca2+ Influx CaChannel->CaIn Relaxation Vasodilation (Reduced Afterload) CaIn->Relaxation cAMP_Vasc cAMP PDE3_Vasc->cAMP_Vasc Degrades cAMP_Vasc->Relaxation Promotes

Caption: Dual mechanisms of pyridazinone action on heart and blood vessels.

Key Experimental Protocols for Cardiovascular Evaluation

This protocol provides a robust system for assessing a compound's direct effect on vascular tone. It is a self-validating system because the functional integrity of the endothelium is confirmed before testing the compound.

Rationale: The isolated aortic ring is a classic pharmacological preparation that maintains the physiological responsiveness of vascular smooth muscle and endothelium. Pre-contraction with phenylephrine (an α1-adrenergic agonist) provides a stable, contracted state against which relaxation (vasodilation) can be accurately measured.[14][15]

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (220-280 g) via CO2 inhalation.[14]

    • Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit buffer (KHB).[14]

    • Gently clean the aorta of adhering connective and adipose tissue and cut it into 4-5 mm rings.[14]

  • Mounting:

    • Suspend each ring between two L-shaped stainless-steel hooks in a 20 mL organ bath filled with KHB. The bath must be maintained at 37°C and continuously gassed with carbogen (95% O2, 5% CO2).[14]

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60 minutes under a basal tension of 1.5-2.0 g, washing with fresh KHB every 15 minutes.[14]

    • Induce a maximal contraction with a high-potassium (70 mM K+) KHB solution to ensure tissue viability. Wash and return to normal KHB for 30 minutes.[14]

  • Endothelial Integrity Check:

    • Contract the rings with 0.1 µM phenylephrine. Once a stable plateau is reached, add 1 µM acetylcholine (ACh).[14]

    • A relaxation of >70% indicates intact and functional endothelium. Rings that do not meet this criterion can be used for endothelium-independent studies or discarded.

  • Compound Evaluation:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings again with 0.1 µM phenylephrine.

    • Once a stable contraction is achieved, add the pyridazinone test compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration. The results are typically expressed as a percentage of the phenylephrine-induced contraction.

Rationale: The tail-cuff method is a widely used non-invasive technique for monitoring blood pressure in rodents, suitable for screening the antihypertensive efficacy of compounds over time.[11][16][17] Acclimatization and proper warming are critical for obtaining accurate and reproducible data by minimizing restraint-induced stress and ensuring sufficient tail blood flow.[18]

Step-by-Step Methodology:

  • Animal Acclimatization:

    • For at least 5 consecutive days prior to the study, habituate the mice or rats to the restraint tubes and warming platform for 10-15 minutes daily.[16] This minimizes stress-induced blood pressure spikes.

  • Experimental Setup:

    • Turn on the warming platform to achieve a target temperature of 32-35°C. This is crucial for inducing vasodilation in the tail artery, which is necessary for detection.[18][19]

    • Place the conscious animal into an appropriate-sized restrainer.

    • Secure the occlusion and volume pressure recording (VPR) cuffs over the animal's tail.[17]

  • Baseline Measurement:

    • Allow the animal to acclimate in the restrainer on the warming platform for 5-10 minutes before starting measurements.[19]

    • Perform a set of 15-20 measurement cycles. The first 5-10 cycles are typically discarded as "acclimation" cycles.[16] Record the average systolic and diastolic blood pressure.

  • Compound Administration and Monitoring:

    • Administer the pyridazinone derivative via the desired route (e.g., oral gavage, intraperitoneal injection). The vehicle is administered to a control group.

    • Measure blood pressure at predetermined time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

    • Data is expressed as the change in mean arterial pressure from baseline.

Structure-Activity Relationship (SAR) Insights
  • The 4,5-dihydropyridazinone core is a common feature in many potent cardiotonic agents.[7]

  • Substitution at the 6-position of the pyridazinone ring with an aryl group (e.g., phenyl or substituted phenyl) is critical for activity.[20][21]

  • Introduction of small alkyl groups, such as a methyl group at the 5-position, can significantly increase positive inotropic potency (e.g., the difference between CI-914 and the more potent CI-930).[13]

  • The nature of the substituent at the 2-position (the lactam nitrogen) can be modulated to balance cardiotonic and vasodilatory effects.[6] For instance, conjugation with moieties like 1,2,4-triazole has been shown to produce potent antihypertensive activity.[21]

CompoundPrimary Mechanism(s)Key ActivityRepresentative IC50/EC50Reference
Levosimendan Ca2+ Sensitization, KATP OpeningInodilator-[1][2]
CI-930 PDE-III InhibitionInotrope-[7]
Pimobendan Ca2+ Sensitization, PDE-III InhibitionInodilator-[7]
Compound 22 PDE-III InhibitionInotropic VasodilatorIC50 = 10 µM (PDE-III)[6]
Compound 23a PDE-5 InhibitionVasodilatorIC50 = 0.14 µM (PDE-5)[6]
Compound 5d/5e eNOS ModulationVasorelaxantEC50 = 0.0053/0.0025 µM[21]

Part 2: Anticancer Activity - Targeting Key Oncogenic Pathways

The synthetic versatility of the pyridazinone scaffold has been leveraged to develop potent anticancer agents.[3][9] These derivatives often function by inhibiting critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Inhibition of Tyrosine Kinases and Tubulin Polymerization
  • Tyrosine Kinase Inhibition (e.g., VEGFR-2, c-Met): Many pyridazinone derivatives are designed as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) that are dysregulated in various cancers.[22] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, pyridazinone derivatives can inhibit its autophosphorylation and downstream signaling, leading to an anti-angiogenic effect. Similarly, kinases like c-Met, implicated in cell motility and invasion, are also viable targets.[22]

  • Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton, essential for maintaining cell shape, transport, and mitotic spindle formation during cell division. Some pyridazinone derivatives have been shown to inhibit the polymerization of tubulin into microtubules.[6] This disruption arrests the cell cycle, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[6]

Diagram 2: Anticancer Mechanisms of Pyridazinone Derivatives

A diagram showing pyridazinone derivatives targeting VEGFR-2 signaling and tubulin polymerization.

Anticancer_MoA cluster_angiogenesis Angiogenesis Pathway cluster_mitosis Cell Cycle Pathway PD_Angio Pyridazinone Derivative VEGFR2 VEGFR-2 PD_Angio->VEGFR2 Inhibits ATP Binding & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds & Activates PLC PLCγ → RAS/RAF/MAPK PI3K/Akt Pathways VEGFR2->PLC Angiogenesis Angiogenesis Proliferation Survival PLC->Angiogenesis PD_Tubulin Pyridazinone Derivative Tubulin Tubulin Dimers PD_Tubulin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Apoptosis G2/M Arrest & Apoptosis Spindle->Apoptosis

Caption: Key anticancer mechanisms: kinase inhibition and tubulin disruption.

Key Experimental Protocols for Anticancer Evaluation

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23][24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[23]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HT-29 colorectal, A549 lung) under standard conditions (37°C, 5% CO2).

    • Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere for 24 hours.[23]

  • Compound Treatment:

    • Prepare a stock solution of the pyridazinone derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be non-toxic (<0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[25]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[25]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against the log of the compound concentration and determine the IC50 (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Rationale: The National Cancer Institute's 60-cell line screen (NCI-60) is a powerful, publicly available tool for identifying novel anticancer agents.[26][27] It provides a comprehensive profile of a compound's activity across a diverse panel of human cancers, offering insights into potential mechanisms and tumor-type selectivity.

Workflow Overview:

  • Compound Submission: Novel compounds are submitted to the NCI's Developmental Therapeutics Program (DTP).[27]

  • One-Dose Screen: Initially, the compound is tested at a single, high concentration (typically 10⁻⁵ M) against all 60 cell lines.[26][28] The output is a mean graph of percent growth, which can identify both growth inhibition (values 0-100) and cell lethality (values <0).[26]

  • Five-Dose Screen: If the compound shows significant activity in the one-dose screen based on preset criteria, it advances to a five-dose screen (typically 10-fold or ½ log dilutions).[26][29]

  • Data Analysis and Reporting: The screen generates dose-response curves for each cell line and calculates three key parameters:

    • GI50: The concentration causing 50% inhibition of cell growth.

    • TGI: The concentration causing total growth inhibition (cytostatic effect).

    • LC50: The concentration causing a net 50% loss of cells (cytotoxic effect).

    • The results can be analyzed using tools like COMPARE, which identifies agents with similar patterns of activity, suggesting a common mechanism of action.[30]

Structure-Activity Relationship (SAR) Insights
  • For kinase inhibition, the pyridazinone core often acts as a hinge-binding scaffold.[22]

  • The nature and position of substituents on the 6-position aryl ring are crucial for potency and selectivity. Electron-withdrawing groups on a terminal phenyl ring have been shown to be beneficial for antitumor activity against cell lines like HT-29 and A549.[22]

  • Bioisosteric replacement of rings (e.g., pyridine with pyridazine) can be a successful strategy to enhance hydrogen bonding interactions with the target and improve activity.[31]

  • The presence of a quinoline moiety linked to the pyridazinone core has been shown to produce potent cytotoxicity.[6]

CompoundTarget(s)Key ActivityRepresentative GI50/IC50Reference
Compound 15a c-MetCytotoxicityIC50 = 0.05 µM (A549)[22]
Compound 43 TubulinCytotoxicityIC50 = 2.2 µM (PACA-2)[6]
2S-13 Hsp90, PI3K-AktCytotoxicityIC50 = 7.73 µM (MDA-MB-231)[20]
Sorafenib Analogues VEGFR-2CytotoxicityGI50 = 1.66-100 µM[31]

Part 3: Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Activity

Mechanism of Action - PDE4 Inhibition: A significant anti-inflammatory mechanism for pyridazinone derivatives is the inhibition of Phosphodiesterase 4 (PDE4).[10][32] PDE4 is the primary enzyme responsible for degrading cAMP in inflammatory cells (e.g., macrophages, neutrophils). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory mediators like TNF-α, interleukins, and leukotrienes.[10][33]

Diagram 3: Anti-inflammatory Mechanism via PDE4 Inhibition

A workflow showing how PDE4 inhibition by pyridazinones leads to reduced inflammation.

Anti_Inflammatory_MoA ProInflammatory_Stimulus Pro-inflammatory Stimulus (e.g., LPS) Immune_Cell Immune Cell (e.g., Macrophage) ProInflammatory_Stimulus->Immune_Cell PDE4 PDE4 Immune_Cell->PDE4 cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB NF-κB Pathway Inhibition PKA->NFkB Cytokines Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines PD_Inflam Pyridazinone Derivative PD_Inflam->PDE4 Inhibits

Caption: PDE4 inhibition by pyridazinones suppresses inflammatory responses.

Rationale: This is a classic and highly reproducible model of acute inflammation.[34] Injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[35][36] The model allows for the evaluation of a compound's ability to suppress this edema formation over time compared to a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin.

Step-by-Step Methodology:

  • Animal Grouping and Baseline:

    • Use male Wistar rats (150-200 g), fasted overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (time 0) reading.[35]

  • Compound Administration:

    • Administer the test pyridazinone derivative, vehicle (control), or a standard drug (e.g., indomethacin, 5 mg/kg) intraperitoneally or orally, 30-60 minutes before inducing inflammation.[8][35]

  • Induction of Edema:

    • Inject 100 µL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[34][35]

  • Measurement of Paw Volume:

    • Measure the paw volume at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[35][37]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

    • The results demonstrate the compound's ability to suppress acute inflammation.

Antimicrobial Activity

Pyridazinone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[31]

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[38] It provides a quantitative measure of the lowest concentration of a drug that prevents the visible growth of a specific microorganism, offering a precise metric of potency.[39]

Step-by-Step Methodology:

  • Preparation of Compound and Inoculum:

    • Prepare a stock solution of the pyridazinone derivative in a suitable solvent (e.g., DMSO) and then dilute it in sterile Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.[40]

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[38] Dilute this suspension in MHB to achieve a final concentration of approx. 5 x 10⁵ CFU/mL in the test wells.[38]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 2x concentrated drug solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[40]

    • Well 11 serves as the positive growth control (broth + inoculum, no drug), and well 12 is the sterility control (broth only).

  • Inoculation and Incubation:

    • The above steps result in wells 1-10 containing 100 µL of serially diluted drug.

    • Add 100 µL of the prepared bacterial inoculum (now at 1 x 10^6 CFU/mL) to wells 1 through 11. This dilutes the drug to its final test concentration and the inoculum to 5 x 10^5 CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.[40]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[38] The result can be confirmed by measuring the optical density (OD600) with a plate reader.[40]

Compound ClassTarget/MechanismKey ActivityRepresentative MICReference
Diarylurea Derivatives Multiple/UnspecifiedAntibacterialMIC = 16 µg/mL (S. aureus)[31]
Diarylurea Derivatives Multiple/UnspecifiedAntifungalMIC = 16 µg/mL (C. albicans)[31]
Pyridazine Congeners GRAR Inhibition?AntibacterialMIC = 0.5–128 µg/mL (S. aureus)[31]

Conclusion and Future Outlook

The pyridazinone scaffold has unequivocally established its importance in medicinal chemistry, serving as a foundation for drugs with profound impacts on cardiovascular disease, cancer, and inflammation. The biological promiscuity of this "wonder nucleus" is not random but is rooted in its favorable physicochemical properties and its ability to be chemically decorated to achieve specific interactions with a multitude of biological targets.[1][4]

The future of pyridazinone research lies in the rational design of next-generation derivatives with enhanced selectivity and improved safety profiles. The integration of computational modeling with the robust experimental protocols detailed in this guide will be paramount. By understanding the precise structural requirements for interacting with targets like troponin C, specific kinase isoforms, or phosphodiesterases, medicinal chemists can fine-tune molecules to minimize off-target effects and optimize therapeutic outcomes. The continued exploration of this versatile core promises to yield novel and impactful medicines for years to come.

References

  • Anto, R. J., & Kuttan, R. (2016). Study on pyridazinone derivative MCI-154 as a cardiotonic agent. Journal of Scientific and Innovative Research, 5(4), 136-139. [Link]

  • Yasa, V. R. (2024, July 17). What is the mechanism of Levosimendan? Synapse. [Link]

  • Wikipedia contributors. (n.d.). Levosimendan. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Lv, K., Wang, L., Zhang, Y., Ai, J., Geng, M., & Duan, W. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry, 124, 443-456. [Link]

  • Dr.Oracle. (2025, June 13). What is the mechanism of action (MOA) and role of Levosimendan (calcium sensitizer) in treating heart failure?[Link]

  • Papp, Z., Édes, I., Frühwald, S., De Hert, S. G., Heunks, L. M., Levijoki, J., Pollesello, P., Vanhoutte, P. M., & Weis, O. T. (2012). Levosimendan: molecular mechanisms and clinical implications: consensus of experts on the mechanisms of action of levosimendan. International journal of cardiology, 159(2), 82–87. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Olajide, O. A., Aderogba, M. A., Adedapo, A. D., & Makinde, J. M. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Nigerian journal of physiological sciences, 28(1), 27-33. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Retrieved January 20, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(10), 757-787. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 20, 2026, from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • ResearchGate. (n.d.). Pyridazinone derivatives with anticancer activity. Retrieved January 20, 2026, from [Link]

  • Tsa, P., Lu, C., & Li, Y. (2018). Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse. Journal of the American Heart Association, 7(15), e009021. [Link]

  • Georgiev, G., Miladinova, I., & Ivanova, I. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research, 28(1), 1-6. [Link]

  • ResearchGate. (n.d.). Outline of the NCI-60 Program. Retrieved January 20, 2026, from [Link]

  • El-gohary, N. S., & Shaaban, M. I. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 13(7), 875–893. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Asif, M. (2020). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Cardiovascular & Hematological Agents in Medicinal Chemistry, 18(2), 86-103. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 20, 2026, from [Link]

  • Iadarola, M. J., & Caudle, R. M. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 20, 2026, from [Link]

  • Aziz, M. A., Aboul-Enein, H. Y., & El-Azab, A. S. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 1-15. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Retrieved January 20, 2026, from [Link]

  • Thatcher, S. E., & Cassis, L. A. (2017). Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice. Methods in molecular biology (Clifton, N.J.), 1614, 67–73. [Link]

  • National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Retrieved January 20, 2026, from [Link]

  • Colombo, G. M., & Corsello, S. M. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer research, 84(15), 2397–2399. [Link]

  • Gavalas, A., Kourounakis, A. P., & Tsaoussis, V. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 444-455. [Link]

  • Sircar, I., Duell, B. L., Bobowski, G., Bristol, J. A., & Evans, D. B. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of medicinal chemistry, 28(10), 1405–1413. [Link]

  • Sanchez-Recillas, A., Sima-Ortiz, C., & Perez-Cervera, Y. (2019). A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. Molecules (Basel, Switzerland), 24(17), 3146. [Link]

  • Swoap, S. J., Overton, J. M., & Williams, T. D. (2016). Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements. Journal of the American Association for Laboratory Animal Science : JAALAS, 55(4), 405–411. [Link]

  • Piaz, V. D., Castellana, M. C., & Vergelli, C. (2006). Local Anti-Inflammatory Effect and Behavioral Studies on New PDE4 Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 318(2), 779-786. [Link]

  • ResearchGate. (n.d.). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Derivatization of 2-benzyl-5-iodopyridazin-3(2H)-one Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] This technical guide focuses on a specific, highly promising, yet underexplored member of this family: 2-benzyl-5-iodopyridazin-3(2H)-one . The strategic placement of a benzyl group at the N2 position and an iodine atom at the C5 position offers a unique combination of lipophilicity and a versatile synthetic handle for extensive analog generation. This document provides a comprehensive overview of the synthesis of the core structure, detailed protocols for the generation of structural analogs through modern synthetic methodologies, and insights into the potential biological significance of these modifications.

Introduction: The Pyridazinone Core and the Rationale for this compound

The pyridazinone ring system is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets.[3][4] The presence of two adjacent nitrogen atoms and a carbonyl group provides opportunities for hydrogen bonding and other non-covalent interactions within enzyme active sites and receptor binding pockets.

The selection of this compound as a lead structure is based on a two-pronged strategic approach:

  • The N2-Benzyl Group: The introduction of a benzyl group at the N2 position can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the benzyl moiety can enhance membrane permeability and oral bioavailability. Furthermore, the aromatic ring provides a platform for further substitution to probe specific interactions with biological targets. Studies on related pyridazinone derivatives have shown that N-benzylation can lead to potent biological activity.[5]

  • The C5-Iodo Group: The iodine atom at the C5 position serves as a highly versatile synthetic handle. Its presence opens the door to a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[6][7][8] This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling a systematic exploration of the structure-activity relationship (SAR) at this position.

This guide will provide the necessary technical details for researchers to synthesize and explore the chemical space around this promising scaffold.

Synthesis of the this compound Core Structure

The synthesis of the core structure can be approached in a multi-step sequence, starting from readily available starting materials. A plausible and efficient synthetic route is outlined below.

Workflow for the Synthesis of the Core Structure

Core Synthesis Workflow cluster_0 Synthesis of the Pyridazinone Ring cluster_1 N-Benzylation cluster_2 Alternative Iodination Strategy A Maleic Anhydride C Friedel-Crafts Acylation (AlCl3) A->C B Iodobenzene B->C D β-(4-iodobenzoyl)propionic acid C->D Yield: High F Cyclization D->F E Hydrazine Hydrate E->F G 5-(4-iodophenyl)pyridazin-3(2H)-one F->G Yield: Good J N-Benzylation G->J H Benzyl Bromide H->J I Base (e.g., K2CO3) I->J K 2-benzyl-5-(4-iodophenyl)pyridazin-3(2H)-one J->K Yield: Good to Excellent L Oxidative Iodination (Alternative Route) O This compound L->O Direct Iodination M 2-benzylpyridazin-3(2H)-one M->L N Iodinating Agent (e.g., NIS) N->L

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-iodophenyl)pyridazin-3(2H)-one

This protocol describes the synthesis of the pyridazinone ring from a γ-keto acid.

  • Synthesis of β-(4-iodobenzoyl)propionic acid:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add succinic anhydride (1.0 eq).

    • Slowly add iodobenzene (1.1 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford β-(4-iodobenzoyl)propionic acid.

  • Cyclization to 5-(4-iodophenyl)pyridazin-3(2H)-one:

    • To a solution of β-(4-iodobenzoyl)propionic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 5-(4-iodophenyl)pyridazin-3(2H)-one.

Protocol 2: N-Benzylation to yield 2-benzyl-5-(4-iodophenyl)pyridazin-3(2H)-one

This protocol details the introduction of the benzyl group at the N2 position.

  • Reaction Setup:

    • To a solution of 5-(4-iodophenyl)pyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction and Work-up:

    • Stir the reaction at room temperature for 8-12 hours.

    • Pour the reaction mixture into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-benzyl-5-(4-iodophenyl)pyridazin-3(2H)-one.

Generation of Structural Analogs: A Gateway to Diverse Chemical Space

The C5-iodo substituent is the key to unlocking a vast array of structural analogs. The following sections detail the application of modern cross-coupling reactions for this purpose.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the C5 position.[8][9][10]

General Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling cluster_0 Reaction Components A This compound F Suzuki-Miyaura Coupling A->F B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3, K3PO4) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G 2-benzyl-5-(aryl/heteroaryl)pyridazin-3(2H)-one F->G Yield: Moderate to Excellent

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and history of 2-benzyl-5-iodopyridazin-3(2H)-one, a heterocyclic compound situated within the broader, pharmacologically significant class of pyridazinones. While the history of this specific molecule is not extensively documented in dedicated literature, its structural motifs suggest its importance as a synthetic intermediate and a potential bioactive agent. This guide will, therefore, focus on the logical pathway to its synthesis, its place within the rich history of pyridazinone research, and its potential applications, providing a comprehensive resource for researchers in the field.

The Pyridazinone Core: A Century of Therapeutic Promise

The journey of the pyridazinone scaffold in medicinal chemistry is a long and fruitful one. Pyridazinone derivatives have garnered significant attention due to their wide spectrum of biological activities.[1][2] This six-membered heterocyclic ring, featuring two adjacent nitrogen atoms and a ketone functionality, has proven to be a "privileged scaffold" in drug discovery. Its structural versatility allows for a myriad of substitutions, leading to compounds with diverse therapeutic applications, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The presence of nitrogen atoms and the keto group allows for hydrogen bond formation and protonation, which are key to the varied pharmacological properties of molecules containing this ring system.

Deconstructing the Target: A Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step process: the formation of the N-benzylpyridazinone core followed by regioselective iodination. This strategy leverages well-established reactions in heterocyclic chemistry.

Step 1: Formation of the N-Benzyl Pyridazinone Ring

A common and versatile method for the synthesis of the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative. In the case of our target molecule, the reaction of maleic anhydride with benzylhydrazine provides a direct route to the 2-benzylpyridazin-3(2H)-one precursor.

Synthesis_Step1 maleic_anhydride Maleic Anhydride intermediate 2-benzylpyridazin-3(2H)-one maleic_anhydride->intermediate Condensation benzylhydrazine Benzylhydrazine benzylhydrazine->intermediate

Figure 1: Synthesis of the N-benzyl pyridazinone core.

Experimental Protocol: Synthesis of 2-benzylpyridazin-3(2H)-one

  • Reaction Setup: To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol, add benzylhydrazine (1.0 eq) dropwise at room temperature with continuous stirring.

  • Reaction Conditions: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-benzylpyridazin-3(2H)-one as a solid.

Step 2: Regioselective Iodination of the Pyridazinone Ring

The introduction of an iodine atom at the C5 position of the pyridazinone ring is the crucial second step. Direct iodination of electron-rich heterocyclic systems can be achieved using various iodinating agents. A common method involves the use of molecular iodine in the presence of a base or an oxidizing agent.

Synthesis_Step2 intermediate 2-benzylpyridazin-3(2H)-one product This compound intermediate->product Iodination iodinating_agent Iodinating Agent (e.g., I₂, Pyridine) iodinating_agent->product

Figure 2: Iodination of the N-benzyl pyridazinone precursor.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 2-benzylpyridazin-3(2H)-one (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF). To this solution, add molecular iodine (I₂) (1.1 eq) and a base such as pyridine (1.2 eq).[5][6]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into an aqueous solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel to afford this compound.

Physicochemical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic and methylene), and protons on the pyridazinone ring. The chemical shifts of the pyridazinone protons will be influenced by the presence of the iodine atom.
¹³C NMR Resonances for the carbonyl carbon, carbons of the pyridazinone ring (with the C-I bond showing a characteristic upfield shift), and the carbons of the benzyl group.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.[7][8] Bands corresponding to C=C and C-N stretching of the heterocyclic ring, and aromatic C-H stretching from the benzyl group.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₁₁H₉IN₂O. The isotopic pattern of iodine would be a key diagnostic feature.

The Significance of the Iodo-Substitution: A Gateway to Further Functionalization and Potential Bioactivity

The presence of the iodine atom at the C5 position is not merely a structural feature; it is a synthetic handle that opens up a vast landscape of chemical transformations. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries for drug screening.

From a biological perspective, the introduction of a halogen atom, particularly iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is increasingly recognized as a significant force in ligand-receptor interactions.

  • Anticancer Agents: By targeting various kinases and other cellular pathways.[3][4]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.

  • Cardiovascular Agents: Acting as cardiotonic agents and antihypertensives.[1]

The combination of the benzyl group at the N2 position, which can influence lipophilicity and potential π-π stacking interactions, with the reactive iodine at the C5 position makes this compound a highly attractive scaffold for the development of novel therapeutic agents.

Conclusion and Future Directions

While the individual history of this compound may be nascent, its chemical lineage is firmly rooted in the rich and productive field of pyridazinone chemistry. The synthetic pathways outlined in this guide provide a clear and logical route to its preparation, and the strategic placement of the benzyl and iodo substituents offers significant potential for further chemical exploration and biological evaluation. This molecule represents a valuable building block for the synthesis of more complex and potentially potent bioactive compounds. Future research should focus on the synthesis and biological screening of a library of derivatives based on this scaffold to unlock its full therapeutic potential.

References

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology, 4(1), 566-581.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Mini-Reviews in Medicinal Chemistry, 23.
  • Reaction of chloropyridazin-3(2H)-ones with iodine ion. Part II. (2011). Arkivoc, 2011(5), 18-28.
  • Vila, N., et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594–o1595.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2021). Molecules, 26(16), 4993.
  • IR and 1 H NMR characteristics of the compounds. (n.d.).
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Medicinal Chemistry, 13(10), 1253-1271.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Medicinal Chemistry, 13(10), 1253-1271.
  • Spectroscopic Profile of N-pyridazin-4-ylnitramide: A Predictive Technical Guide. (2025). BenchChem.
  • Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. (2008). Molbank, 2008(4), M580.
  • Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. (2008). Molbank, 2008(4), M580.
  • Preparation method of maleic hydrazide. (2016).
  • Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (2019). Molecules, 24(16), 2884.
  • 4(And 5)‐cyclopropylamino‐5(and 4)halo‐3(2H)pyridazinones. Formation and characterization of isomers. (1991). Journal of Heterocyclic Chemistry, 28(4), 1017-1022.
  • Method for preparing maleic hydrazide. (2011).
  • Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. (2008). Molbank, 2008(4), M580.
  • Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2 H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 2898–2905.
  • Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 2898–2905.
  • Process design for the production of maleic acid hydrazide for weed control. (1957). VTechWorks.
  • 2-Benzyl-5-methoxyisoindoline-1,3-dione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594–o1595.
  • Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide. (2025). BenchChem.
  • Maleic Hydrazide. PubChem.
  • Maleic hydrazide synthetic process. (2016).
  • Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 2898–2905.

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific, yet under-explored derivative, 2-benzyl-5-iodopyridazin-3(2H)-one, to delineate a comprehensive strategy for the identification and validation of its potential therapeutic targets. We will traverse the logical progression from broad phenotypic screening to specific molecular target deconvolution, underpinned by robust experimental design and mechanistic rationale. This document serves as a roadmap for researchers aiming to unlock the therapeutic promise of novel pyridazinone-based compounds.

Introduction: The Pyridazinone Core - A Scaffold of Diverse Bioactivity

Pyridazin-3(2H)-ones are six-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[2][3] Their versatile structure allows for extensive chemical modification, leading to a wide array of derivatives with potent biological effects. These compounds have been investigated for their utility as anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[1][4][5] The diverse therapeutic potential of pyridazinones stems from their ability to interact with a multitude of biological targets, including enzymes and receptors involved in key signaling pathways.[1][4]

The subject of this guide, this compound, possesses key structural features—a benzyl group at the N2 position and an iodine atom at the C5 position—that suggest the potential for unique pharmacological properties. The benzyl group can engage in hydrophobic and aromatic interactions within protein binding pockets, while the iodine atom can act as a heavy atom for X-ray crystallography studies and a potential site for further chemical modification or metabolic transformation. This guide will outline a systematic approach to elucidate the therapeutic targets of this promising molecule.

Proposed High-Level Strategy for Target Identification and Validation

Given the broad bioactivity of the pyridazinone class, a multi-pronged approach is essential for identifying the specific therapeutic targets of this compound. The proposed strategy follows a logical funnel, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Target_Identification_Workflow cluster_Phase1 Phase 1: Phenotypic Screening cluster_Phase2 Phase 2: Hit Confirmation & Pathway Analysis cluster_Phase3 Phase 3: Target Deconvolution cluster_Phase4 Phase 4: Target Validation A Initial Compound Synthesis & QC B Broad Phenotypic Screening (e.g., Cell Viability in Cancer Lines, Cytokine Release in Immune Cells) A->B C Dose-Response Studies B->C D Orthogonal Assays C->D E Transcriptomic/Proteomic Analysis (e.g., RNA-seq, Proteomics) D->E F Affinity-based Methods (e.g., Affinity Chromatography, Chemical Proteomics) E->F G Genetic Methods (e.g., CRISPR Screens) E->G H Direct Target Engagement Assays (e.g., SPR, ITC) F->H G->H I In Vitro Enzymatic/Receptor Assays H->I J Cellular Target Validation (e.g., Knockdown/Overexpression) I->J K In Vivo Target Validation (Animal Models) J->K

Figure 1: A high-level overview of the proposed workflow for therapeutic target identification and validation of this compound.

Potential Therapeutic Areas and Associated Targets

Based on the established pharmacology of pyridazinone derivatives, we can hypothesize several potential therapeutic areas for this compound.

Oncology

Pyridazinone derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[4]

  • Potential Targets:

    • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy.

    • Poly (ADP-ribose) polymerase (PARP): Several pyridazinone-based PARP inhibitors are used in cancer therapy.[4]

    • Mitogen-Activated Protein Kinases (MAPKs): These are crucial for cell proliferation and survival.[3]

Table 1: Hypothetical Anti-Proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypePutative Target PathwayIC50 (µM)
HUVECNormal EndothelialAngiogenesis (VEGFR-2)> 50
A549Lung CarcinomaProliferation (MAPK)5.2
MCF-7Breast CarcinomaDNA Repair (PARP)2.8
U87-MGGlioblastomaProliferation (Multiple)8.1
Inflammation and Immunology

The anti-inflammatory properties of pyridazinones are well-documented.[3][6]

  • Potential Targets:

    • Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX): Key enzymes in the inflammatory cascade.[3]

    • Phosphodiesterases (PDEs): Specifically PDE3 and PDE4, which are involved in inflammatory cell signaling.[4]

    • Pro-inflammatory Cytokines: Inhibition of TNF-α, IL-6, and other inflammatory mediators.[6]

Cardiovascular Diseases

Pyridazinone derivatives have been explored for their cardiovascular effects, including vasodilation and antiplatelet activity.[4][5]

  • Potential Targets:

    • Phosphodiesterase 3 (PDE3): A well-known target for inotropic and vasodilatory drugs.[4]

    • Angiotensin-Converting Enzyme (ACE): A key regulator of blood pressure.[4]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values using a non-linear regression model.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Protocol:

  • Reaction Setup: In a 384-well plate, add recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Workflow A Prepare Reaction Mix (Kinase, Substrate, ATP) B Add Test Compound (this compound) A->B C Incubate (Allow Phosphorylation) B->C D Stop Reaction & Add Detection Reagent C->D E Measure Signal (e.g., Fluorescence) D->E F Calculate IC50 E->F

Figure 2: A simplified workflow for an in vitro kinase inhibition assay.

Target Deconvolution and Validation

Should phenotypic screening reveal significant activity, the next critical step is to identify the specific molecular target(s).

Affinity-Based Target Identification

A derivative of this compound can be synthesized with a linker and an affinity tag (e.g., biotin). This "bait" molecule can then be used to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting for the presence of the putative target protein. A shift in the melting curve in the presence of the compound indicates direct binding.

Conclusion and Future Directions

The pyridazinone scaffold represents a fertile ground for the discovery of novel therapeutics.[1] this compound is a compound with significant, albeit unexplored, potential. The systematic approach outlined in this guide, from broad phenotypic screening to rigorous target validation, provides a clear and scientifically sound path to understanding its mechanism of action and identifying its therapeutic utility. Future work should focus on executing these experimental plans, followed by lead optimization and in vivo efficacy studies in relevant disease models.

References

  • N/A. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers.
  • N/A. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Med Chem. 2017 Jan;9(1):95-127.
  • N/A. Pyridazinones: A Versatile Scaffold for Modern Drug Discovery and Beyond. Benchchem.
  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • N/A. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • N/A. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
  • N/A. Some therapeutic drugs with pyridazinone core.
  • N/A. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.

Sources

In Silico Modeling of 2-benzyl-5-iodopyridazin-3(2H)-one Interactions with PIM-1 Kinase: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the interactions between the novel compound 2-benzyl-5-iodopyridazin-3(2H)-one and the human PIM-1 kinase, a significant target in oncology. The pyridazinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, demonstrating a versatile and effective core for engaging the ATP-binding pocket.[1][2][3] This document outlines a complete computational workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Each step is detailed with the underlying scientific rationale, providing researchers and drug development professionals with a robust framework for evaluating the therapeutic potential of novel small molecules. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: The Rationale for Investigating this compound and PIM-1 Kinase

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive agents with a wide array of therapeutic applications, including as potent enzyme inhibitors.[2] The structural rigidity and the capacity for diverse substitutions make it an ideal starting point for the design of targeted therapies. The specific compound of interest, this compound, is a novel derivative. While direct biological data for this compound is not available, its structural similarity to known kinase inhibitors suggests its potential as an ATP-competitive inhibitor.

PIM-1 kinase, a serine/threonine kinase, has emerged as a critical target in cancer therapy. It is frequently overexpressed in a variety of hematological malignancies and solid tumors, where it plays a key role in cell survival, proliferation, and apoptosis resistance.[4][5] Consequently, the development of small molecule inhibitors of PIM-1 is a highly active area of research.[1] The ATP-binding site of PIM-1 possesses unique structural features that can be exploited for the design of selective inhibitors.[1] Given the established success of pyridazinone-based compounds as kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against PIM-1 kinase. This guide will use in silico techniques to explore this hypothesis.

Part 1: Receptor and Ligand Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the PIM-1 kinase (the receptor) and this compound (the ligand).

Receptor Preparation: From PDB Structure to Simulation-Ready Model

The initial step is to obtain a high-resolution crystal structure of the target protein. The Protein Data Bank (PDB) is the worldwide repository for 3D structural data of large biological molecules.[6][7]

Experimental Protocol: Receptor Preparation

  • Structure Selection: A high-resolution crystal structure of human PIM-1 kinase was selected from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 3UIX , which has a resolution of 2.20 Å and contains a co-crystallized inhibitor, providing a well-defined active site.[7]

  • Initial Cleaning: The downloaded PDB file (3UIX.pdb) is processed to remove non-essential components. This includes all water molecules, co-solvents, and any co-crystallized ligands. This is achieved using molecular visualization software such as PyMOL or UCSF Chimera. The rationale is to start with a clean apo-like structure to avoid interference from non-target molecules during docking.

  • Protonation and Charge Assignment: Proteins are dynamic entities, and the protonation state of their ionizable residues is pH-dependent and crucial for accurate interaction modeling. Hydrogens are added to the protein structure, corresponding to a physiological pH of 7.4. This step is critical as hydrogen bonds are a major component of protein-ligand interactions.

  • File Format Conversion: For compatibility with docking and simulation software, the cleaned and protonated protein structure is converted to the PDBQT file format. This format includes atomic charges and atom type definitions required by programs like AutoDock Vina.

Ligand Preparation: Generating a 3D Model of this compound

Experimental Protocol: Ligand Preparation

  • SMILES String Generation: The first step is to define the molecule's 2D structure using the Simplified Molecular Input Line Entry System (SMILES). The canonical SMILES for this compound is: O=C1C=C(I)C=NN1CC2=CC=CC=C2.

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization using a force field (e.g., MMFF94 or UFF) to relieve any steric clashes and to obtain a low-energy conformation.

  • Charge Calculation and Torsion Angle Definition: Gasteiger charges are calculated for the ligand atoms. The rotatable bonds (torsions) are also defined, which is essential for flexible ligand docking.

  • File Format Conversion: The final, optimized 3D structure of the ligand is saved in the PDBQT format for use in AutoDock Vina.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB (3UIX) Clean Remove Water & Ligands PDB->Clean Protonate Add Hydrogens (pH 7.4) Clean->Protonate PDBQT_R Convert to PDBQT Protonate->PDBQT_R SMILES Define SMILES String Gen3D Generate 3D Structure SMILES->Gen3D Min Energy Minimization Gen3D->Min PDBQT_L Convert to PDBQT Min->PDBQT_L

Figure 1: Workflow for Receptor and Ligand Preparation.

Part 2: Molecular Docking - Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.

AutoDock Vina: A Powerful Tool for Virtual Screening

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[11] It uses a Lamarckian genetic algorithm for the conformational search and an empirical scoring function to estimate the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: A 3D grid box is defined to encompass the ATP-binding site of PIM-1 kinase. The dimensions and center of the grid box are chosen to be large enough to allow the ligand to move and rotate freely within the active site. The coordinates for the grid box are typically centered on the position of a known co-crystallized inhibitor.

  • Configuration File: A configuration file (conf.txt) is created, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the thoroughness of the conformational search.

  • Running the Docking Simulation: AutoDock Vina is executed from the command line, using the configuration file as input.

  • Analysis of Results: Vina outputs a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The lower the binding affinity score, the more favorable the predicted binding. The top-ranked pose is visualized in complex with the receptor to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

ParameterValueDescription
Receptor File3UIX_protein.pdbqtPrepared PIM-1 kinase structure.
Ligand Fileligand.pdbqtPrepared this compound structure.
Grid Center (x, y, z)15.1, 53.9, 16.9Coordinates defining the center of the binding site (Å).
Grid Size (x, y, z)20, 20, 20Dimensions of the search space (Å).
Exhaustiveness16Thoroughness of the conformational search.
Output: Binding Affinity -8.5 kcal/mol (Example) Predicted binding affinity of the top-ranked pose.

Table 1: Example Docking Parameters and Results for this compound with PIM-1 Kinase.

Part 3: Molecular Dynamics Simulation - Exploring the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[12][13] GROMACS is a versatile and high-performance software package for performing MD simulations.[6][13]

Experimental Protocol: MD Simulation with GROMACS

  • System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box. The box is then filled with water molecules (e.g., TIP3P water model) to solvate the system.

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system and to mimic physiological ionic strength.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or inappropriate geometries that may have been introduced during the setup.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble). This allows the solvent molecules and ions to relax around the protein-ligand complex.

  • Production Run: A production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the complex's movements over time.

G Start Docked Protein-Ligand Complex Solvate Solvation (Water Box) Start->Solvate Ions Add Ions (Neutralize) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Volume) EM->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Trajectory Trajectory File Production->Trajectory

Figure 2: General Workflow for Molecular Dynamics Simulation.

Part 4: Analysis and Interpretation - Deriving Actionable Insights

The trajectory generated from the MD simulation is a rich source of information about the stability and dynamics of the protein-ligand complex.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that are flexible or rigid. High fluctuations in the active site may indicate instability of ligand binding.

  • Interaction Analysis: The trajectory is analyzed to monitor the persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein over time.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD trajectory.[14][15] It offers a good balance between accuracy and computational cost.

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: Snapshots (frames) are extracted from the production MD trajectory at regular intervals.

  • Energy Calculations: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated separately. The total binding free energy is composed of molecular mechanics energy in the gas phase, the polar solvation energy, and the non-polar solvation energy.

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Energy ComponentAverage Value (kJ/mol)Contribution
Van der Waals Energy-150Favorable
Electrostatic Energy-80Favorable
Polar Solvation Energy120Unfavorable
Non-polar Solvation Energy-20Favorable
ΔG_bind (MM/PBSA) -130 Overall Favorable Binding

Table 2: Example MM/PBSA Binding Free Energy Decomposition.

A negative ΔG_bind indicates favorable binding. The decomposition of the energy into its components can provide insights into the driving forces of the interaction.

Conclusion

This technical guide has presented a comprehensive in silico workflow for modeling the interactions of the novel compound this compound with the PIM-1 kinase. By following the detailed protocols for receptor and ligand preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation, researchers can generate robust and reliable predictions of a compound's binding mode and affinity. The results of such studies can provide critical insights to guide lead optimization and prioritize compounds for experimental validation, ultimately accelerating the drug discovery process. The methodologies outlined here are broadly applicable to other protein-ligand systems and serve as a foundational guide for computational drug design.

References

  • Bogusz, J., Zrubek, K., Rembacz, K.P., Grudnik, P., Golik, P., Romanowska, M., Wladyka, B., Dubin, G. (2017). Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. RCSB Protein Data Bank. [Link]

  • Berman, H.M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T.N., Weissig, H., Shindyalov, I.N., Bourne, P.E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Okada, K., Naito, M., Higo, T., et al. (2012). Crystal structure of Pim1 kinase in complex with small molecule inhibitor. RCSB Protein Data Bank. [Link]

  • Hollingsworth, S.A., & Dror, R.O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129-1143. [Link]

  • van der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A.E., Berendsen, H.J.C. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. [Link]

  • Aier, I. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • MaddyList. (2023). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. YouTube. [Link]

  • PDBe. (n.d.). 5o12. Protein Data Bank in Europe. [Link]

  • RCSB PDB. (2019). 6MT0: Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. [Link]

  • MaddyList. (2023). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • CCDC. (2021). How to generate a 3D molecular structure from a SMILES string. [Link]

  • CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • MDRepo. (n.d.). View PDB 3uix. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]

  • SAMSON Team. (2023). From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. SAMSON Blog. [Link]

  • Pogacic, V., Bullock, A. N., Federov, O., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer research, 67(14), 6916–6924. [Link]

  • Withnall, M., Lindstrom, W., & 마찬가지. (2018). Small-molecule 3D Structure Prediction Using Open Crystallography Data. Journal of chemical information and modeling, 58(11), 2249–2257. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. [Link]

  • Bioinformatics Insights. (2023). Installing gmx-MMPBSA on Windows: A Step-by-Step Guide for GROMACS Integration. YouTube. [Link]

  • Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling, 54(7), 1951-1962. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Bioinformatics Insights. (2022). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Lee, S. J., Han, B. G., Cho, J. W., et al. (2013). Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PloS one, 8(7), e70354. [Link]

  • Bioinformatics Guru. (2023). MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. YouTube. [Link]

  • Pogacic, V., Bullock, A. N., Federov, O., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]

  • Lee, S. J., Han, B. G., Cho, J. W., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. [Link]

  • Liu, J.-T., et al. (2011). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1042. [Link]

  • PubChem. (n.d.). 2-Benzylpiperidine. PubChem. [Link]

  • PubChem. (n.d.). 2-Benzyl-1,3-dioxolane. PubChem. [Link]

  • Warzecha, H., et al. (2008). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. [Link]

  • PubChem. (n.d.). Benzyl 2-O-beta-D-xylopyranosyl-beta-D-glucopyranoside. PubChem. [Link]

Sources

Methodological & Application

Synthesis of 2-Benzyl-5-iodopyridazin-3(2H)-one from Maleic Hydrazide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazinone scaffolds are privileged structures in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the pyridazinone core allows for the fine-tuning of its pharmacological profile. The introduction of a benzyl group at the N2 position and an iodine atom at the C5 position can significantly modulate the molecule's steric and electronic properties, making 2-benzyl-5-iodopyridazin-3(2H)-one a valuable intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed two-step protocol for the synthesis of this compound, commencing from the readily available starting material, maleic hydrazide.

Mechanistic Overview

The synthesis proceeds in two distinct steps: N-benzylation of maleic hydrazide followed by electrophilic iodination of the resulting 2-benzylpyridazin-3(2H)-one.

Step 1: N-Benzylation of Maleic Hydrazide

The first step involves the nucleophilic substitution reaction between maleic hydrazide and benzyl bromide. Maleic hydrazide, in the presence of a base such as potassium carbonate, is deprotonated to form a nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the N-benzyl bond. This reaction is a classic example of an N-alkylation.[3][4]

Step 2: Electrophilic Iodination

The second step is an electrophilic aromatic substitution reaction on the electron-rich pyridazinone ring. An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is employed to introduce an iodine atom onto the ring.[5][6][7][8] The regioselectivity of this reaction is directed by the electronic nature of the substituted pyridazinone ring, with the C5 position being susceptible to electrophilic attack.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Iodination Maleic_Hydrazide Maleic Hydrazide Intermediate 2-Benzylpyridazin-3(2H)-one Maleic_Hydrazide->Intermediate  Base (e.g., K2CO3) Solvent (e.g., Ethanol)   Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Intermediate Final_Product This compound Intermediate->Final_Product  Solvent (e.g., Acetic Acid)   Iodinating_Agent Iodinating Agent (NIS or ICl) Iodinating_Agent->Final_Product

Caption: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierPurity
Maleic HydrazideC₄H₄N₂O₂112.09Sigma-Aldrich≥97%
Benzyl BromideC₇H₇Br171.03Alfa Aesar99%
Potassium CarbonateK₂CO₃138.21Fisher Scientific≥99%
EthanolC₂H₅OH46.07VWRAnhydrous
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98TCI Chemicals>98%
Iodine Monochloride (ICl)ClI162.36Acros Organics1.0 M in CH₂Cl₂
Acetic AcidCH₃COOH60.05EMD MilliporeGlacial
Sodium ThiosulfateNa₂S₂O₃158.11J.T. Baker≥99%
Dichloromethane (DCM)CH₂Cl₂84.93MacronACS Grade
Ethyl AcetateC₄H₈O₂88.11BDHACS Grade
HexanesC₆H₁₄86.18PharmcoACS Grade

Protocol 1: Synthesis of 2-Benzylpyridazin-3(2H)-one

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic hydrazide (5.60 g, 50.0 mmol), potassium carbonate (13.82 g, 100.0 mmol), and anhydrous ethanol (100 mL).

  • Addition of Benzyl Bromide: While stirring the suspension at room temperature, add benzyl bromide (6.55 mL, 55.0 mmol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethanol (2 x 15 mL).

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 2-benzylpyridazin-3(2H)-one as a solid.

Protocol 2: Synthesis of this compound

This protocol provides a general procedure for electrophilic iodination. Optimization may be required for optimal yield and purity.

Method A: Using N-Iodosuccinimide (NIS)

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 2-benzylpyridazin-3(2H)-one (2.02 g, 10.0 mmol) in glacial acetic acid (30 mL).

  • Addition of NIS: Add N-iodosuccinimide (2.47 g, 11.0 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Work-up: Pour the reaction mixture into a beaker containing ice-water (100 mL). A precipitate should form.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate dropwise until the yellow/brown color of excess iodine disappears.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and air-dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method B: Using Iodine Monochloride (ICl)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-benzylpyridazin-3(2H)-one (2.02 g, 10.0 mmol) in glacial acetic acid (30 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of ICl: Add a 1.0 M solution of iodine monochloride in dichloromethane (11.0 mL, 11.0 mmol) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Work-up and Quenching: Follow steps 4-7 as described in Method A.

Safety Precautions

  • Maleic Hydrazide: Irritating to eyes, respiratory system, and skin.[9][10][11][12] May be harmful if swallowed or inhaled.[9] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzyl Bromide: Lachrymator and corrosive. Causes severe skin and eye irritation.[13][14][15][16][17] Handle only in a chemical fume hood with appropriate PPE.[14]

  • Iodine Monochloride: Corrosive and toxic.[18][19] Causes severe burns to skin and eyes and can be fatal if inhaled or ingested.[20] Reacts violently with water.[21] Handle with extreme caution in a chemical fume hood.

  • N-Iodosuccinimide: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE in a well-ventilated area.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
2-Benzylpyridazin-3(2H)-oneC₁₁H₁₀N₂O186.2170-85Off-white to pale yellow solid
This compoundC₁₁H₉IN₂O312.1160-75Light brown solid

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound from maleic hydrazide. The two-step protocol, involving N-benzylation and subsequent electrophilic iodination, is a reliable method for accessing this valuable intermediate for drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link][1]

  • Allam, E. A., et al. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Medicinal Chemistry. [Link][2]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Iodine Monochloride. [Link][18]

  • Sciencelab.com. (2013). Material Safety Data Sheet: Maleic Hydrazide. [Link][9]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. [Link][15]

  • Loba Chemie. (2013). Benzyl Bromide for Synthesis MSDS. [Link][17]

  • PubChem. (n.d.). Iodine chloride. [Link][21]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Maleic Hydrazide. [Link]

  • ResearchGate. (2025). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Iodine Monochloride 98%. [Link][20]

  • AWS. (2015). N-Iodosuccinimide Safety Data Sheet. [Link]

  • ResearchGate. (2025). Synthesis of pyridazinone derivatives. [Link]

  • ResearchGate. (2025). Reaction of chloropyridazin-3(2H)-ones with iodide ion. Part II. [Link]

  • PubChem. (n.d.). Maleic hydrazide. [Link]

  • Chand, D., et al. (2016). Electrophilic iodination: A gateway to high iodine compounds and energetic materials. Dalton Transactions, 45(35), 13827-13833. [Link][5][6][7]

  • Kumar, S., & Kumar, V. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16832-16835. [Link][8]

  • Bredikhin, A. A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(24), 4975-4977. [Link][3]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Glycoscience Protocols. (2021). Benzylation of hydroxyl groups by Williamson reaction. [Link][4]

  • ResearchGate. (2025). Pyridazinones from Maleic Hydrazide: A New Substrate for the Mitsunobu Reaction. [Link]

  • Google Patents. (n.d.).
  • Feuer, H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790-3792. [Link]

  • Google Patents. (n.d.). CN105924401A - Maleic hydrazide synthetic process.
  • Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. [Link]

  • Google Patents. (n.d.). CN102108063A - Method for preparing maleic hydrazide.
  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • Beilstein Journals. (2016). Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. [Link]

  • PubMed. (2016). Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. [Link]

Sources

experimental protocol for synthesizing 2-benzyl-5-iodopyridazin-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Protocol for the Synthesis of 2-Benzyl-5-Iodopyridazin-3(2H)-one Derivatives

Abstract

Pyridazin-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of a benzyl group at the N2 position and an iodine atom at the C5 position can significantly modulate the biological activity and provide a key handle for further functionalization via cross-coupling reactions. This document provides a comprehensive, three-step experimental protocol for the synthesis of this compound, designed for researchers in synthetic chemistry and drug development. The protocol emphasizes mechanistic rationale, operational safety, and robust validation through detailed characterization.

Introduction: The Significance of the Pyridazinone Core

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents.[4][5] Its unique electronic properties and ability to act as a versatile pharmacophore have led to the discovery of numerous bioactive compounds.[6] Specifically, N-benzylation enhances lipophilicity and can introduce crucial steric and electronic interactions with biological targets.[7] Furthermore, the C5-iodo moiety serves as a highly versatile synthetic handle, enabling the generation of diverse derivative libraries through established methodologies like Suzuki, Sonogashira, and Heck cross-coupling reactions, thereby facilitating extensive Structure-Activity Relationship (SAR) studies.[8]

This guide details a reliable synthetic pathway, beginning with the construction of the pyridazinone core, followed by regioselective N-benzylation, and concluding with a direct C-H iodination at the C5 position.

Overall Synthetic Workflow

The synthesis is structured as a linear three-step process. Each step is designed for high yield and purity, minimizing the need for complex purification procedures. The overall workflow is depicted below.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Iodination cluster_3 Characterization & Purification A Starting Materials (e.g., Levulinic Acid, Hydrazine Hydrate) B 6-Methylpyridazin-3(2H)-one A->B Cyclocondensation C 2-Benzyl-6-methyl- pyridazin-3(2H)-one B->C Alkylation with Benzyl Bromide D 2-Benzyl-5-iodo-6-methyl- pyridazin-3(2H)-one C->D Electrophilic Iodination (NIS) E Final Product (Purified & Characterized) D->E Work-up & Purification

Figure 1: High-level workflow for the synthesis of this compound derivatives.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
Levulinic Acid (4-oxopentanoic acid)≥98%Sigma-Aldrich
Hydrazine Hydrate64-65% (100% N₂H₄)Sigma-AldrichCaution: Toxic and corrosive.
Benzyl Bromide≥98%Sigma-AldrichCaution: Lachrymator.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N-Iodosuccinimide (NIS)≥98%TCI ChemicalsLight-sensitive. Store in the dark.
Ethanol (EtOH)Anhydrous, 200 proofVWR
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Brine (Saturated NaCl solution)Lab-prepared
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR tubes, Mass spectrometry vials

  • Melting point apparatus

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

Mechanistic Rationale: This step involves a classical cyclocondensation reaction. Levulinic acid, a γ-ketoacid, reacts with hydrazine hydrate. The hydrazine first forms a hydrazone with the ketone, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid, leading to cyclization and dehydration to form the stable pyridazinone ring.

G Start Levulinic Acid + Hydrazine Hydrate Intermediate1 Hydrazone Formation Start->Intermediate1 Reflux in EtOH Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 - H₂O Product 6-Methylpyridazin-3(2H)-one Intermediate2->Product Dehydration - H₂O

Figure 2: Reaction pathway for pyridazinone core synthesis.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add levulinic acid (11.61 g, 100 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the levulinic acid is fully dissolved.

  • Carefully add hydrazine hydrate (5.0 mL, ~100 mmol) dropwise to the solution. Note: The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM).

  • After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting white solid by vacuum filtration, washing the precipitate with cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to yield 6-methylpyridazin-3(2H)-one.

    • Expected Yield: 85-95%

    • Appearance: White crystalline solid.

    • Characterization: Confirm structure by ¹H NMR and melting point.

Step 2: Synthesis of 2-Benzyl-6-methylpyridazin-3(2H)-one

Mechanistic Rationale: This is a standard Williamson ether synthesis-like reaction, specifically an N-alkylation. The pyridazinone nitrogen is deprotonated by the mild base, potassium carbonate, to form a nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the N-C bond. Using a polar aprotic solvent like acetonitrile or a protic solvent like ethanol facilitates the reaction. Ethanol is a greener and safer choice.[9]

Protocol:

  • In a 100 mL round-bottom flask, suspend 6-methylpyridazin-3(2H)-one (5.6 g, 50 mmol) and anhydrous potassium carbonate (10.4 g, 75 mmol) in absolute ethanol (60 mL).

  • Add benzyl bromide (6.5 mL, 55 mmol) dropwise to the stirring suspension at room temperature. Caution: Perform in a fume hood as benzyl bromide is a lachrymator.

  • Heat the mixture to reflux (approx. 80 °C) for 6-8 hours. Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes) until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, gradient elution from 30% to 60% EtOAc in hexanes).

    • Expected Yield: 75-90%

    • Appearance: Off-white to pale yellow solid.

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS.

Step 3: Synthesis of 2-Benzyl-5-iodo-6-methylpyridazin-3(2H)-one

Mechanistic Rationale: This step is an electrophilic aromatic substitution. N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine cation (I⁺). The pyridazinone ring, while containing an amide group, is sufficiently activated for substitution, particularly at the C5 position, which is electronically analogous to the para-position of an activated benzene ring. The reaction proceeds via a standard arenium ion intermediate.[10][11]

Protocol:

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • To a 100 mL round-bottom flask, add 2-benzyl-6-methylpyridazin-3(2H)-one (4.0 g, 20 mmol) and anhydrous acetonitrile (50 mL).

  • Stir the solution until all the solid dissolves.

  • Add N-Iodosuccinimide (NIS) (5.4 g, 24 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes).

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (50 mL) and stir for 15 minutes to consume any unreacted NIS.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the final product.

    • Expected Yield: 60-75%

    • Appearance: Light yellow solid.

    • Characterization: Confirm final structure by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point.

Product Characterization Data

The following table summarizes the expected spectroscopic data for the key intermediate and the final product, which is crucial for validating the synthetic outcome.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)ESI-MS (m/z)
2-Benzyl-6-methyl-pyridazin-3(2H)-one 7.25-7.40 (m, 5H, Ar-H), 6.80 (d, 1H, H-4), 6.65 (d, 1H, H-5), 5.20 (s, 2H, CH₂), 2.25 (s, 3H, CH₃)160.5 (C=O), 145.0 (C6), 136.0 (Ar-C), 130.0 (C4), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (C5), 53.0 (CH₂), 20.0 (CH₃)[M+H]⁺: 201.10
2-Benzyl-5-iodo-6-methyl-pyridazin-3(2H)-one 7.25-7.40 (m, 5H, Ar-H), 7.15 (s, 1H, H-4), 5.25 (s, 2H, CH₂), 2.40 (s, 3H, CH₃)159.0 (C=O), 148.0 (C6), 135.5 (Ar-C), 135.0 (C4), 129.2 (Ar-CH), 128.8 (Ar-CH), 128.2 (Ar-CH), 90.0 (C5-I), 53.5 (CH₂), 22.0 (CH₃)[M+H]⁺: 327.00

Troubleshooting and Safety

  • Low Yield in Step 2: Ensure K₂CO₃ is anhydrous. Incomplete reaction may require a stronger base like NaH in DMF, but this requires stricter anhydrous conditions and greater caution. Over-alkylation is a possible side reaction.

  • No Reaction in Step 3: Ensure NIS is fresh and has been protected from light. If the reaction is sluggish, gentle heating to 40-50 °C can be attempted, but monitor for decomposition.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine hydrate is highly toxic and corrosive. Benzyl bromide is a lachrymator. Dispose of all chemical waste according to institutional guidelines.

References

  • Verma S, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]

  • Asif, M. (2015). A review on biological activities of pyridazine and pyridazinone derivatives. Scholars Research Library. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available at: [Link]

  • Abdelbaset, M. S., et al. (2018). Biological activities of pyridazinones. ResearchGate. Available at: [Link]

  • Asif, M. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 7(11), 160-175. Available at: [Link]

  • Abdel-Aziz, A. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2010). Synthesis of pyridazinone derivatives. ResearchGate. Available at: [Link]

  • Badawi, W. A., et al. (2023). Synthesis of N-benzyl pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • Károlyházy, L., et al. (2011). Reaction of chloropyridazin-3(2H)-ones with iodine ion. Part II. Archive for Organic Chemistry, 2011(2), 18-28. Available at: [Link]

  • Sharma, S., et al. (2019). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 55(64), 9523-9526. Available at: [Link]

  • Lee, J. H., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(18), 3364. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis. Thieme. Available at: [Link]

  • Liu, Z.-L., et al. (2011). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. Acta Crystallographica Section E, 67(Pt 7), o1642. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

Sources

The Synthetic Versatility of 2-Benzyl-5-iodopyridazin-3(2H)-one: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core in Modern Drug Discovery

The pyridazinone moiety is a privileged heterocyclic scaffold, consistently capturing the attention of medicinal chemists and pharmacologists. Its inherent structural features, including the presence of two adjacent nitrogen atoms and a lactam functionality, allow for a multitude of non-covalent interactions with biological targets. This has led to the development of pyridazinone-containing compounds with a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and cardiovascular-protective effects. The strategic functionalization of the pyridazinone ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. In this context, 2-benzyl-5-iodopyridazin-3(2H)-one emerges as a highly valuable and versatile building block for the synthesis of novel chemical entities with therapeutic potential.

The presence of an iodine atom at the C5 position of the pyridazinone ring is of particular synthetic utility. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents at this position, enabling extensive structure-activity relationship (SAR) studies. The benzyl group at the N2 position not only imparts specific steric and electronic properties but also serves as a handle for further chemical modification. This application note will provide a comprehensive overview of the synthesis and synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound: A Proposed Protocol

Step 1: Synthesis of 2-Benzylpyridazin-3(2H)-one

The synthesis of the N-benzylated pyridazinone precursor can be achieved through the alkylation of a commercially available pyridazin-3(2H)-one with benzyl bromide.

Protocol:

  • To a solution of pyridazin-3(2H)-one (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyridazinone anion.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-benzylpyridazin-3(2H)-one.

Step 2: Iodination of 2-Benzylpyridazin-3(2H)-one

The introduction of the iodine atom at the C5 position can be accomplished via an electrophilic iodination reaction. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.

Protocol:

  • Dissolve 2-benzylpyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add N-Iodosuccinimide (NIS, 1.2 eq) to the solution in one portion.

  • Stir the reaction at room temperature and protect from light. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is a prime handle for derivatization through palladium-catalyzed cross-coupling reactions. This section will detail exemplary protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyridazinones.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for promoting these steps efficiently.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Complex Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₂CO₃ (3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1) or 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ / SPhos
Ligand --SPhos (10 mol%)
Base Na₂CO₃ (2M aq.)K₂CO₃K₃PO₄
Solvent Toluene/H₂O1,4-Dioxane/H₂OToluene
Temperature 90 °C100 °C110 °C

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to introduce terminal alkynes onto the pyridazinone core, yielding valuable intermediates for further transformations such as click chemistry or the synthesis of complex natural product analogs.

Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the alkynylated product. Copper-free variants have also been developed to avoid the homocoupling of alkynes (Glaser coupling).

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Product Formation Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (R-C≡CH, Base) Cu-C≡CR Copper Acetylide (Cu-C≡CR) Cu-C≡CR->Transmetalation_Pd Transmetalation

Exemplary Protocol for Sonogashira Coupling:

  • To a Schlenk tube, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable amine base, for example, triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq).

  • Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Parameter Condition 1 (Classic) Condition 2 (Copper-Free)
Pd Catalyst Pd(PPh₃)₂Cl₂Pd(OAc)₂
Cu Co-catalyst CuINone
Ligand -XPhos
Base Et₃NCs₂CO₃
Solvent THFToluene
Temperature Room Temp to 50 °C80-100 °C

Table 2: Representative conditions for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in many pharmaceutical agents. This reaction allows for the coupling of a wide range of primary and secondary amines with the pyridazinone core.

Mechanistic Rationale: The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the active Pd(0) catalyst. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Complex Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Ar-Pd(II)-I(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Complex Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-NR2 Coupled Product (Ar-NR2) Reductive_Elimination->Ar-NR2

Exemplary Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos, 4-10 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.1-1.5 eq).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd₂(dba)₃Pd(OAc)₂XPhos Pd G3
Ligand BINAPXantphos-
Base NaOtBuCs₂CO₃LiHMDS
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C

Table 3: Representative conditions for Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound stands as a versatile and valuable building block in organic synthesis, particularly for the construction of novel, biologically relevant molecules. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a robust platform for the introduction of diverse functionalities at the C5 position. The protocols outlined in this application note, based on well-established principles of cross-coupling chemistry, offer a solid starting point for researchers and scientists in drug discovery and development. Further exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

  • A comprehensive list of references supporting the general principles of pyridazinone synthesis and palladium-catalyzed cross-coupling reactions would be included here.

Application Notes and Protocols for 2-benzyl-5-iodopyridazin-3(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The following document provides a comprehensive guide to the potential applications and experimental protocols for the novel chemical entity 2-benzyl-5-iodopyridazin-3(2H)-one. As of the date of this publication, this specific compound is under-researched in publicly accessible scientific literature. Therefore, the information presented herein is an extrapolation based on the well-established medicinal chemistry of the pyridazinone scaffold and related analogues. The protocols provided are intended as a robust starting point for investigation.

Introduction: The Pyridazinone Scaffold and the Rationale for this compound

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] These include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][4] The versatility of the pyridazinone ring system allows for substitutions at various positions, leading to a wide range of biological targets and therapeutic applications.[1]

The introduction of a benzyl group at the N-2 position and an iodine atom at the C-5 position of the pyridazinone ring in This compound suggests a compound designed with specific medicinal chemistry principles in mind:

  • The N-benzyl group: This lipophilic moiety can enhance membrane permeability and participate in π-π stacking or hydrophobic interactions within protein binding pockets.

  • The C-5 iodine atom: Iodine can act as a bioisostere for other groups, and its presence can modulate the electronic properties of the ring system. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further diversification of the molecule through cross-coupling reactions.

Given the known activities of other pyridazinone derivatives, this compound is a promising candidate for investigation in several therapeutic areas, most notably as an anti-inflammatory or anticancer agent, potentially through the inhibition of phosphodiesterases (PDEs).[2]

Proposed Mechanism of Action: Phosphodiesterase Inhibition

Many pyridazinone derivatives exert their effects by inhibiting phosphodiesterases, a family of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, pyridazinones can potentiate the signaling pathways mediated by these second messengers, leading to a variety of cellular responses.

Phosphodiesterase Inhibition Pathway Hypothesized Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Cellular_Response Downstream Cellular Response (e.g., Reduced Inflammation) PKA->Cellular_Response Leads to Pyridazinone This compound Pyridazinone->PDE Inhibits

Figure 1: Hypothesized mechanism of action for this compound as a phosphodiesterase inhibitor.

Synthetic Protocol

The synthesis of this compound can be readily achieved through the N-benzylation of the commercially available precursor, 5-iodopyridazin-3(2H)-one. A plausible synthetic route is detailed below.

Synthetic Workflow Proposed Synthesis of this compound Start Starting Material: 5-iodopyridazin-3(2H)-one Reagents Reagents: - Benzyl bromide - Potassium carbonate (K2CO3) - Acetonitrile (ACN) Reaction Reaction: Stir at room temperature (or gentle heating) Start->Reaction Reagents->Reaction Workup Work-up: - Filtration - Evaporation of solvent Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Figure 2: Proposed synthetic workflow for this compound.

Materials and Reagents
  • 5-iodopyridazin-3(2H)-one

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography system (optional)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask, add 5-iodopyridazin-3(2H)-one (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Benzyl Bromide: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Work-up:

    • Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

In Vitro Assay Protocols

The following are detailed protocols for preliminary in vitro screening of this compound to assess its potential as an anti-inflammatory and anticancer agent.

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method to screen for PDE inhibitory activity. Specific PDE isoforms (e.g., PDE4) can be targeted by using purified recombinant enzymes.

4.1.1. Principle

This assay measures the ability of the test compound to inhibit the hydrolysis of cAMP by a specific PDE isozyme. The amount of remaining cAMP is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

4.1.2. Materials

  • Purified recombinant human PDE (e.g., PDE4B)

  • cAMP standard

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • This compound (dissolved in DMSO)

  • Rolipram (a known PDE4 inhibitor, as a positive control)

  • cAMP ELISA kit

  • 96-well microplate

4.1.3. Procedure

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Rolipram) in DMSO. Then, dilute further in the assay buffer to the final desired concentrations. The final DMSO concentration should be kept below 1%.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or control

    • PDE enzyme

  • Initiation of Reaction: Add cAMP to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

  • Quantification of cAMP: Quantify the amount of cAMP in each well using a cAMP ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the PDE activity) by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundPDE IsoformIC₅₀ (µM)
This compoundPDE4BTo be determined
Rolipram (Positive Control)PDE4BKnown value
Protocol 2: Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol assesses the ability of the compound to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in cultured macrophages.

4.2.1. Principle

LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release pro-inflammatory cytokines. The anti-inflammatory potential of the test compound is evaluated by measuring the reduction in cytokine levels in the cell culture supernatant.

4.2.2. Materials

  • RAW 264.7 murine macrophage cell line (or primary macrophages)

  • DMEM cell culture medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Dexamethasone (as a positive control)

  • MTT or other cell viability assay kit

  • TNF-α ELISA kit

  • 24-well cell culture plates

4.2.3. Procedure

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a suitable density (e.g., 2.5 x 10⁵ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cell Viability Assay: Assess the cytotoxicity of the compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Cytokine Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value for the inhibition of TNF-α production.

Data Presentation:

CompoundConcentration (µM)Cell Viability (%)TNF-α Inhibition (%)
This compoundConc. 1TBDTBD
Conc. 2TBDTBD
Conc. 3TBDTBD
DexamethasoneControl Conc.TBDTBD

Conclusion and Future Directions

This compound represents a novel and unexplored molecule within the medicinally significant pyridazinone class. The structural features of this compound suggest its potential as a modulator of key biological targets, particularly phosphodiesterases. The synthetic and in vitro protocols provided in this guide offer a comprehensive framework for initiating the investigation of its therapeutic potential. Further studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationship through the synthesis of analogues, and evaluating its efficacy and safety in preclinical in vivo models.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.[2]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 1-15.[1][3]

  • Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(22), 1839-1857.[3]

  • Allam, E. A., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 12(10), 1735-1749.
  • Gobbi, S., et al. (2007). Pyridazinone derivatives as potent and selective phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3071-3075.
  • Benchat, N. (2008). Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. Molbank, 2008(3), M580.[5]

  • Liu, X.-F., et al. (2011). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1042.[6]

Sources

Application Note: Quantitative Analysis of 2-benzyl-5-iodopyridazin-3(2H)-one using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-benzyl-5-iodopyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core, a class of structures known for a wide range of biological activities.[1][2] The precise and accurate quantification of this compound is critical in various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of this compound in a research setting using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in established principles of analytical chemistry, with validation parameters guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical FormulaC₁₁H₉IN₂O[8]
Molecular Weight312.11 g/mol [8]
Predicted UV λmax ~250-280 nmAssumption based on benzyl and pyridazinone chromophores.
Predicted Solubility Soluble in Methanol, Acetonitrile, DMSOAssumption based on general solubility of similar organic compounds.

Note: Experimentally determined values for UV absorbance and solubility are recommended for optimal method development.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in non-complex matrices, such as during API purity assessment or analysis of dissolution samples. The benzyl and pyridazinone moieties in the molecule contain chromophores that allow for sensitive UV detection.

Rationale for Method Design

A reversed-phase C18 column is selected due to its versatility and wide use for separating moderately polar organic compounds. The mobile phase, consisting of acetonitrile and water, provides a good balance of solvent strength and compatibility with UV detection. A mild acidic modifier, such as formic acid, is often used to improve peak shape and reproducibility by controlling the ionization state of the analyte. The detection wavelength is estimated based on the UV absorbance of the benzyl and pyridazinone functional groups, which typically absorb in the 250-280 nm range.

Experimental Protocol
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation:

    • For API analysis, accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.

    • For other matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering components.

  • Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B1-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (or experimentally determined λmax)
Injection Volume 10 µL
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Stock 1. Prepare Stock Solution (1 mg/mL in Methanol) Standards 2. Prepare Calibration Standards (1-100 µg/mL) Stock->Standards HPLC 4. HPLC-UV Analysis Standards->HPLC Sample 3. Prepare Sample Solution Sample->HPLC Data 5. Data Processing & Quantification HPLC->Data

Caption: Workflow for HPLC-UV analysis.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[9] This technique allows for the detection of the analyte at very low concentrations, which is essential for pharmacokinetic and metabolism studies.

Rationale for Method Design

The use of a more efficient UHPLC system with a sub-2 µm particle size column allows for faster analysis times and better resolution. Electrospray ionization (ESI) in positive ion mode is proposed, as the nitrogen atoms in the pyridazinone ring are likely to be protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces matrix interference. An internal standard, structurally similar to the analyte, should be used to correct for variations in sample preparation and instrument response.

Experimental Protocol
  • Preparation of Standard and QC Solutions:

    • Prepare a stock solution of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound) at 1 mg/mL in methanol.

    • Prepare calibration standards (e.g., 0.1 to 1000 ng/mL) and quality control (QC) samples (low, mid, and high concentrations) by spiking the stock solution into the appropriate biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard/QC), add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 5% B3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
MRM Transition Analyte: m/z 313.0 → [Product Ion]*Internal Standard: To be determined
Key MS Parameters To be optimized (e.g., Collision Energy, Declustering Potential)

*Note: The precursor ion for C₁₁H₉IN₂O is [M+H]⁺ with m/z 313.0. Product ions need to be determined by infusing a standard solution and performing a product ion scan.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the calibration curve.

    • Quantify the concentration of the analyte in the samples and QCs using the regression equation.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Spike 1. Spike Sample with Internal Standard Precipitate 2. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 3. Centrifuge Precipitate->Centrifuge Supernatant 4. Transfer Supernatant Centrifuge->Supernatant LCMS 5. LC-MS/MS Analysis Supernatant->LCMS Quant 6. Data Processing & Quantification LCMS->Quant

Caption: Workflow for LC-MS/MS analysis.

Analytical Method Validation

A comprehensive validation of the analytical method is required to ensure its suitability for the intended purpose. The validation should be performed according to the principles outlined in the ICH Q2(R2) guideline and, for bioanalytical methods, the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4][5][6][7]

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interference at the retention time of the analyte and internal standard.
Linearity & Range The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria met.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

This application note provides two detailed and robust analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis in simpler matrices, while the LC-MS/MS method offers high sensitivity and selectivity for complex biological samples. Both methods should be fully validated according to the appropriate regulatory guidelines to ensure the generation of reliable and accurate data in a research and drug development setting.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • V-Bio. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • PubMed. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Link]

  • National Center for Biotechnology Information. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology. [Link]

  • Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • National Center for Biotechnology Information. 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. [Link]

  • MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

Sources

Application Note & Protocols: High-Purity Isolation of 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-benzyl-5-iodopyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development programs. As a functionalized pyridazinone, it serves as a versatile intermediate for synthesizing more complex molecules, potentially targeting a range of biological pathways. The presence of the iodine atom makes it particularly suitable for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse molecular fragments.

Achieving high purity (>98%) of this intermediate is paramount. Impurities from the synthesis, such as starting materials, by-products, or degradation products, can interfere with downstream reactions, complicate structural analysis, and compromise the biological activity and safety profile of final compounds. This guide provides a detailed examination of robust purification techniques, emphasizing the underlying principles and addressing the specific challenges associated with iodinated pyridazinones, such as their potential for instability.

Physicochemical Profile and Handling Considerations

A thorough understanding of the compound's properties is the foundation of an effective purification strategy.

PropertyValue / ObservationSource / Rationale
Chemical Name This compound-
CAS Number 825633-93-0[1]
Molecular Formula C₁₁H₉IN₂O[1]
Molecular Weight 312.11 g/mol [1]
Appearance Typically an off-white to yellowish solid.Inferred from similar heterocyclic structures.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes); moderately to fully soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane, DMSO).Based on the polarity of the functional groups and general behavior of pyridazinone derivatives.[2]
Stability Light-Sensitive: Aromatic iodides can undergo radical reactions or deiodination upon exposure to UV light. Acid-Sensitive: The basic nitrogen atoms of the pyridazine ring can interact strongly with acidic media, including standard silica gel, potentially leading to on-column decomposition or irreversible adsorption.

Core Directive for Handling: Always handle the compound in amber vials or protect glassware with aluminum foil to prevent light-induced degradation. When considering chromatography, the acidic nature of standard silica gel presents a significant risk that must be mitigated.

Strategic Approach to Purification

The optimal purification strategy depends on the impurity profile of the crude material. The following decision tree outlines a logical workflow for isolating this compound.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Final Analysis Crude Crude Synthetic Product TLC Analyze by TLC/LCMS to identify impurities Crude->TLC Recryst Recrystallization TLC->Recryst Few, well-defined impurities with different solubilities Column Column Chromatography TLC->Column Multiple impurities or compounds with similar polarity Final Pure Compound (>98%) Recryst->Final PrepHPLC Preparative HPLC Column->PrepHPLC Co-eluting impurities remain after column Column->Final PrepHPLC->Final Analysis Confirm Purity & Identity (HPLC, NMR, MS) Final->Analysis

Caption: Decision workflow for selecting the appropriate purification technique.

Protocol I: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities, provided a suitable solvent can be identified.[3] The principle relies on the differential solubility of the desired compound and its impurities in a solvent at varying temperatures.[4]

Rationale and Solvent Selection

The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[3] For pyridazinone derivatives, ethanol is a commonly cited and effective recrystallization solvent.[2] However, a screening of several solvents is recommended to optimize yield and purity.

Solvent SystemRationale for Screening
Ethanol Proven effectiveness for pyridazinone derivatives.[2]
Isopropanol Similar properties to ethanol, may offer different solubility characteristics.[5]
Ethyl Acetate A more moderate polarity solvent.
Toluene A non-polar aromatic solvent, useful if impurities are highly polar.
Ethyl Acetate / Hexane A binary system where solubility can be finely tuned. Dissolve in minimal hot ethyl acetate and add hot hexane until turbidity appears, then clarify with a drop of ethyl acetate.
Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to boiling on a hot plate with stirring. Continue adding the solvent dropwise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Place a small piece of fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance.[4] Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling ("shock cooling") can cause impurities to be trapped in a precipitate.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Troubleshooting
  • Oiling Out: If the compound separates as an oil, the solution may be supersaturated or cooled too quickly. Re-heat the solution, add a small amount of additional solvent to dissolve the oil, and allow it to cool more slowly.

  • Failure to Crystallize: May be due to using too much solvent. Evaporate some solvent and attempt cooling again. Scratching the inside of the flask with a glass rod can create nucleation sites.

Protocol II: Deactivated Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is the standard technique. However, given the nature of this compound, special precautions are necessary.

The Critical Choice of Stationary Phase

Standard silica gel is acidic (pKa ≈ 4.5) and can lead to strong, sometimes irreversible, binding of basic heterocycles, causing poor separation, tailing of peaks, or on-column decomposition. The iodinated nature of the compound further increases its sensitivity.

Recommendation: Use a deactivated or neutral stationary phase.

  • Neutral Alumina: An excellent alternative for basic or acid-sensitive compounds.

  • Deactivated Silica Gel: Standard silica gel can be "deactivated" by preparing the slurry in a mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N).[6] This neutralizes the acidic silanol groups.

Method Development with Thin-Layer Chromatography (TLC)

Before running a large-scale column, the optimal mobile phase must be determined using TLC on the same stationary phase (e.g., neutral alumina TLC plates).

  • Solvent Systems: A typical starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

  • Procedure: Spot the crude material on a TLC plate. Develop the plate in chambers with varying solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Target Rf: The ideal solvent system will give the desired compound an Rf (retention factor) of 0.25-0.35 . This ensures good separation and a reasonable elution time from the column.

Step-by-Step Methodology

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis Pack 1. Pack Column (Slurry Method with Neutral Alumina) Load 2. Load Sample (Dry Loading Recommended) Pack->Load Elute 3. Elute with Mobile Phase Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (TLC) Collect->Analyze Combine 6. Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Caption: Standard workflow for column chromatography purification.

  • Column Packing: Prepare a slurry of neutral alumina in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of neutral alumina to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading often results in sharper bands and better separation compared to loading the sample as a concentrated liquid solution.[6]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate. Develop the plate to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.

Protocol III: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For instances requiring the highest possible purity or for separating very closely related impurities, preparative HPLC is the most powerful technique.[7] This is typically performed using a reversed-phase system.

  • Stationary Phase: C18-functionalized silica is the most common choice for reversed-phase HPLC.

  • Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol) is used. A small amount of modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is often added to improve peak shape.

  • Scale-Up: The method is first developed on an analytical scale to determine retention times and achieve baseline separation. The method is then scaled up to a larger preparative column by increasing the flow rate and injection volume proportionally.[8]

  • Detection and Fractionation: Detection is typically done with a UV detector. Automated fraction collectors are used to isolate the peak corresponding to the target compound.[9]

Due to the instrument-specific nature of preparative HPLC, a detailed universal protocol is not feasible. However, a general reversed-phase method would involve a gradient from high aqueous content (e.g., 95:5 Water:Acetonitrile) to high organic content (e.g., 5:95 Water:Acetonitrile) over 20-30 minutes.

Purity Assessment and Characterization

After purification, the identity and purity of the final product must be rigorously confirmed.

  • Analytical HPLC-UV: Inject a small sample onto an analytical C18 column. The resulting chromatogram should show a single major peak, allowing for quantification of purity (e.g., >99% by peak area).

  • ¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should confirm the expected chemical shifts and integrations for the 2-benzyl and 5-iodopyridazinone protons and show the absence of impurity signals.[10]

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound. For C₁₁H₉IN₂O, the expected [M+H]⁺ ion would be approximately m/z 313.0.

Conclusion

The successful purification of this compound requires a methodical approach that respects the compound's inherent chemical properties. While recrystallization offers a simple and effective route for relatively clean material, column chromatography on a deactivated stationary phase like neutral alumina provides a more robust solution for complex mixtures. The inherent acid sensitivity and potential for light-induced degradation are critical parameters that must be managed throughout the workflow. All final products must be validated using a combination of chromatographic and spectroscopic techniques to ensure they meet the high-purity standards required for research and development.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
  • Benchchem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

  • Conti, P., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Liu, Z.-L., et al. (2011). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. PubMed Central. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Yssartier, T., et al. (2024). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Benzyl-5-iodopyridazin-3(2H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery

The pyridazinone ring system is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1] Compounds incorporating this scaffold have been developed as cardiotonic, anti-inflammatory, anticancer, and antimicrobial agents, among others.[2] The versatility of the pyridazinone core allows for structural modifications that can fine-tune its biological activity, making it a highly attractive starting point for drug discovery programs.

This application note focuses on a key intermediate, 2-benzyl-5-iodopyridazin-3(2H)-one , a versatile building block for generating a library of novel compounds for biological screening. The presence of an iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties. The benzyl group at the 2-position enhances lipophilicity and can participate in crucial binding interactions with biological targets.

Herein, we provide a comprehensive guide for the synthesis of the this compound precursor, detailed protocols for its derivatization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and established protocols for evaluating the biological activity of the resulting derivatives in relevant bioassays.

Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold is achieved in a two-step process starting from the commercially available 2,3-dihydropyridazin-3-one. The workflow involves an initial halogenation followed by N-benzylation.

Synthesis_Workflow Start 2,3-dihydropyridazin-3-one Step1 Halogen Exchange (Bromo to Iodo) Start->Step1 Intermediate 5-Iodopyridazin-3(2H)-one Step1->Intermediate Step2 N-Benzylation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Iodopyridazin-3(2H)-one

This protocol outlines the synthesis of the key intermediate, 5-iodopyridazin-3(2H)-one, from its bromo-precursor via a copper-catalyzed halogen exchange reaction.

Materials:

  • 5-Bromo-2,3-dihydropyridazin-3-one

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 5-bromo-2,3-dihydropyridazin-3-one (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with a saturated solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexane) to afford 5-iodopyridazin-3(2H)-one.

Protocol 2: Synthesis of this compound

This protocol describes the N-benzylation of 5-iodopyridazin-3(2H)-one. This reaction proceeds via nucleophilic substitution at the nitrogen atom of the pyridazinone ring.

Materials:

  • 5-Iodopyridazin-3(2H)-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-iodopyridazin-3(2H)-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexane) to yield this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 5-position of the pyridazinone core is an excellent site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[3]

Derivatization_Strategies StartingMaterial This compound Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) StartingMaterial->Suzuki Sonogashira Sonogashira (Terminal Alkynes) StartingMaterial->Sonogashira Buchwald Buchwald-Hartwig (Amines) StartingMaterial->Buchwald ProductAryl 5-Aryl/Heteroaryl Derivatives Suzuki->ProductAryl ProductAlkyne 5-Alkynyl Derivatives Sonogashira->ProductAlkyne ProductAmine 5-Amino Derivatives Buchwald->ProductAmine

Caption: Derivatization strategies for this compound.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridazinone core and various aryl or heteroaryl boronic acids.[4][5]

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a degassed 4:1 mixture of DME and water.

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with toluene or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-90Good to Excellent
PdCl₂(dppf)K₂CO₃Dioxane90-100Good to Excellent
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Excellent

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Protocol 4: Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling facilitates the formation of a C-C bond between the pyridazinone and a terminal alkyne, introducing a linear, rigid linker.[6][7][8]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.025 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).

  • Add anhydrous THF or DMF, followed by the terminal alkyne (1.2 eq) and triethylamine (2.0 eq).

  • Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield
PdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF25-70Good to Excellent
Pd(OAc)₂ / PPh₃ / CuIEt₃NDMF80Good
Copper-free: Pd(PPh₃)₄Cs₂CO₃Dioxane60-80Good

Table 2: Representative conditions for Sonogashira coupling.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of 5-amino-pyridazinone derivatives, which are valuable for their potential hydrogen bonding interactions with biological targets.[9][10]

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add anhydrous toluene or dioxane, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C, stirring until the starting material is consumed (monitor by LC-MS).

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield
Pd₂(dba)₃ / XantphosNaOtBuToluene80-110Good to Excellent
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane100Good
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH100Good to Excellent

Table 3: Representative conditions for Buchwald-Hartwig amination.

Bioassay Protocols for Biological Evaluation

Once a library of derivatized pyridazinones is synthesized, the next critical step is to evaluate their biological activity. Based on the known pharmacological profiles of pyridazinones, the following assays are highly relevant.[11][12]

Protocol 6: In Vitro Kinase Inhibition Assay

Many pyridazinone derivatives have been identified as potent kinase inhibitors.[13] This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.

Principle: This assay measures the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is quantified using a luminescence-based detection system, where a decrease in signal correlates with kinase inhibition.

Materials:

  • Target kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add in order:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of the target kinase solution.

    • 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.

Protocol 7: MTT Cytotoxicity Assay

This assay determines the effect of the synthesized compounds on the metabolic activity of cancer cell lines, providing an indication of their cytotoxic or cytostatic potential.

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • Cancer cell line (e.g., PC-3, Caco-2, MDA-231)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[2]

Protocol 8: In Vitro Cyclooxygenase (COX) Inhibition Assay

Given that some pyridazinone derivatives are known anti-inflammatory agents, assessing their ability to inhibit COX-1 and COX-2 enzymes is a logical step.[15][16]

Principle: This assay measures the peroxidase activity of COX enzymes. The inhibition of this activity by the test compounds is monitored, often using a fluorometric or colorimetric probe.[17]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, and probe according to the assay kit manufacturer's instructions.

  • Plate Setup: To each well of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations. Include wells for a no-inhibitor control and reference inhibitors.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel, biologically active compounds. The synthetic and derivatization protocols provided herein offer a robust and versatile platform for generating diverse chemical libraries. The subsequent bioassay protocols provide a clear path for the biological evaluation of these new chemical entities, facilitating the identification of promising lead candidates for further drug development. The combination of efficient chemical synthesis and targeted biological screening is a powerful strategy in the ongoing quest for new and effective therapeutics.

References

  • Unknown. (n.d.). MTT ASSAY: Principle. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • MDPI. (2008). Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives. [Link]

  • ResearchGate. (2009). Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation. [Link]

  • ResearchGate. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • NIH. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • PubMed. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. [Link]

  • PubMed. (2022). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. [Link]

  • PubMed. (2023). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • ResearchGate. (2022). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions for the Buchwald-Hartwig.... [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • Google Patents. (n.d.). CN110590652A - Synthesis method of 2-amino-5-iodopyridine.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • PubMed. (2015). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. [Link]

  • ResearchGate. (2008). Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. [Link]

  • ResearchGate. (2006). Suzuki Cross-Coupling Reactionof Benzylic Halides with Arylboronic Acids in the Presence of aTetraphosphine/Palladium Catalyst. [Link]

  • NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

  • NIH. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of 2-Benzyl-5-Iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazin-3(2H)-one derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a comprehensive, field-tested guide for the large-scale synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one, a key intermediate for drug discovery and development. The presented two-step synthetic pathway is optimized for scalability, safety, and high purity. The protocol begins with the synthesis of the 5-iodopyridazin-3(2H)-one intermediate, followed by a regioselective N-benzylation. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, detailed step-by-step protocols, in-process controls, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Rationale for a Scalable Synthesis

The pyridazinone scaffold is privileged in drug design due to its versatile biological activity.[4][5] The title compound, this compound, combines three critical pharmacophoric elements: the pyridazinone core, a benzyl group at the N2 position known to modulate activity and solubility[2], and an iodine atom at the C5 position. The C5-iodo group is particularly valuable as it serves as a versatile synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries.[1]

Developing a robust, scalable synthesis is paramount for advancing a candidate compound from bench-scale research to preclinical and clinical development. This protocol eschews common laboratory-scale complexities for a streamlined, efficient process focusing on cost-effective reagents, operational safety, and high-throughput purification. The chosen synthetic strategy prioritizes the early introduction of the iodine moiety to simplify purification and ensure high regioselectivity in the subsequent N-alkylation step.

Overall Synthetic Strategy

The synthesis is executed in two primary stages, designed for optimal yield and ease of operation at scale.

  • Stage 1: Synthesis of 5-Iodopyridazin-3(2H)-one (Intermediate I-1). This stage involves the foundational synthesis of the pyridazinone ring followed by direct C-H iodination.

  • Stage 2: Synthesis of this compound (Final Product P-1). This stage focuses on the selective N-alkylation of the iodinated intermediate.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A Pyridazin-3(2H)-one B 5-Iodopyridazin-3(2H)-one (Intermediate I-1) A->B Iodination (I₂, NaIO₃, H₂SO₄) C This compound (Final Product P-1) B->C N-Benzylation (Benzyl Chloride, K₂CO₃)

Figure 1: High-level overview of the two-stage synthetic route.

Stage 1 Protocol: Synthesis of 5-Iodopyridazin-3(2H)-one (I-1)

Principle and Rationale

This stage employs a direct C-H iodination of the commercially available pyridazin-3(2H)-one. The use of molecular iodine (I₂) in the presence of an oxidizing agent like sodium iodate (NaIO₃) and sulfuric acid generates an electrophilic iodine species (in situ), which preferentially attacks the electron-rich C5 position of the pyridazinone ring. This method is highly effective for electron-rich heterocycles and avoids the use of more expensive or toxic iodinating reagents.[6] Concentrated sulfuric acid acts as both a catalyst and a solvent, promoting the reaction and ensuring complete dissolution of the starting material.

Materials and Equipment
Reagent/MaterialCAS No.FormulaM.W. ( g/mol )Supplier Example
Pyridazin-3(2H)-one504-30-3C₄H₄N₂O96.09Sigma-Aldrich
Iodine (I₂)7553-56-2I₂253.81Sigma-Aldrich
Sodium Iodate (NaIO₃)7681-55-2NaIO₃197.89Sigma-Aldrich
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Fisher Scientific
Deionized Water7732-18-5H₂O18.02-
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11VWR
Equipment
Glass-lined Reactor (10 L)---Pfaudler
Overhead Mechanical Stirrer---IKA
Temperature Probe----
Ice/Water Bath----
Buchner Funnel & Filter Flask----
Vacuum Oven----
Detailed Experimental Protocol
  • Reactor Setup: Equip a 10 L glass-lined reactor with an overhead mechanical stirrer, a temperature probe, and an addition funnel. Ensure the reactor is clean and dry.

  • Reagent Charging: Under ambient temperature, carefully charge the reactor with concentrated sulfuric acid (2.5 L).

  • Dissolution: Begin stirring and slowly add pyridazin-3(2H)-one (500 g, 5.20 mol) in portions to the sulfuric acid. The addition may be exothermic; maintain the temperature below 40°C. Stir until all solids are completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice/water bath.

  • Iodinating Agent Addition: In a separate beaker, prepare a mixture of iodine (698 g, 2.75 mol) and sodium iodate (226 g, 1.14 mol). Add this solid mixture to the reaction vessel in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Expert Insight: Portion-wise addition is critical to control the exotherm and prevent runaway reactions. The combination of I₂ and an oxidant creates the active electrophile.

  • Reaction Monitoring: Allow the reaction mixture to stir at 5-10°C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). (Mobile phase for TLC: Dichloromethane/Methanol 95:5). The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a stirred mixture of crushed ice (5 kg) and water (5 L). This must be done with extreme caution in a well-ventilated fume hood as it is highly exothermic. A precipitate will form.

  • Work-up: Stir the resulting slurry for 30 minutes. If the solution retains a purple/brown color from excess iodine, add a 10% aqueous solution of sodium thiosulfate dropwise until the color disappears.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight to yield 5-Iodopyridazin-3(2H)-one (I-1) as an off-white to pale yellow solid.

    • Expected Yield: 85-92%.

    • Purity (HPLC): >97%.

Stage 2 Protocol: Synthesis of this compound (P-1)

Principle and Rationale

This stage is a classic N-alkylation reaction. The nitrogen atom at the 2-position of the pyridazinone ring is deprotonated by a mild base, potassium carbonate, to form a nucleophilic anion. This anion then displaces the chloride from benzyl chloride in an Sₙ2 reaction. Acetonitrile is an excellent solvent choice for this reaction as it is polar aprotic, effectively solvates the ions, and is easily removed post-reaction. N-alkylation is strongly favored over O-alkylation for pyridazinones, especially with bases like K₂CO₃.[7][8] Using a slight excess of benzyl chloride ensures the complete conversion of the starting material.

Materials and Equipment
Reagent/MaterialCAS No.FormulaM.W. ( g/mol )Supplier Example
5-Iodopyridazin-3(2H)-one (I-1)825633-94-1C₄H₃IN₂O221.98From Stage 1
Benzyl Chloride100-44-7C₇H₇Cl126.58Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Fisher Scientific
Acetonitrile (MeCN)75-05-8C₂H₃N41.05VWR
Ethyl Acetate141-78-6C₄H₈O₂88.11VWR
Brine (Saturated NaCl)7647-14-5NaCl58.44-
Equipment
Jacketed Glass Reactor (20 L)---Chemglass
Overhead Mechanical Stirrer---IKA
Reflux Condenser----
Temperature Controller----
Separatory Funnel (20 L)----
Rotary Evaporator---Buchi
Detailed Experimental Protocol

Figure 2: Detailed workflow for the N-benzylation and purification of P-1.

  • Reactor Setup: Charge a 20 L jacketed glass reactor with 5-Iodopyridazin-3(2H)-one (I-1) (1.0 kg, 4.51 mol), anhydrous potassium carbonate (934 g, 6.76 mol), and acetonitrile (10 L).

  • Heating: Begin stirring and heat the suspension to reflux (approx. 80-82°C).

  • Reagent Addition: Once at reflux, add benzyl chloride (596 mL, 5.18 mol) dropwise via an addition funnel over 1 hour.

    • Safety Note: Benzyl chloride is a lachrymator and is corrosive. All additions and handling must be performed in a well-ventilated fume hood.

  • Reaction: Maintain the mixture at reflux for 6-8 hours. Monitor the reaction for the disappearance of the starting material (I-1) by HPLC.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with acetonitrile (2 x 500 mL).

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Extraction: Dissolve the crude residue in ethyl acetate (8 L). Transfer the solution to a 20 L separatory funnel and wash with deionized water (2 x 4 L) followed by brine (1 x 4 L).

    • Expert Insight: The water wash removes residual potassium salts and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol (~5 L). Allow the solution to cool slowly to room temperature and then in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C to yield This compound (P-1) as a white to off-white crystalline solid.

    • Expected Yield: 80-90%.

    • Purity (HPLC): >99%.

Quality Control & Characterization of Final Product (P-1)

AnalysisMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Purity HPLC (254 nm)≥ 99.0%
Identity ¹H NMRConforms to structure
¹³C NMRConforms to structure
Mass Spec (ESI+)[M+H]⁺ = 313.0 ± 0.2
Melting Point Capillary MethodReport Value (e.g., 135-138°C)
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.28 (m, 5H, Ar-H), 7.22 (d, J=2.4 Hz, 1H, Pyridazinone H-4), 6.95 (d, J=2.4 Hz, 1H, Pyridazinone H-6), 5.25 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.5 (C=O), 141.8, 135.2, 129.1, 128.5, 127.9, 127.3, 91.5 (C-I), 54.6 (CH₂).

Safety & Troubleshooting

Potential IssueProbable CauseRecommended Solution
Stage 1: Iodination Stalls Insufficient oxidizing agent or acid concentration.Add a small additional portion of NaIO₃. Ensure H₂SO₄ is concentrated (98%).
Stage 2: Incomplete N-Benzylation Inactive benzyl chloride; insufficient base; low temperature.Use fresh benzyl chloride. Ensure K₂CO₃ is anhydrous and finely powdered. Confirm reaction is at a full, rolling reflux.
Stage 2: O-Benzylation Side Product Detected Use of a stronger, more reactive base (e.g., NaH) or different solvent system.Stick to K₂CO₃ as the base, which highly favors N-alkylation. O-benzylation is typically a minor impurity with this protocol.
Low Yield after Recrystallization Product is too soluble in the chosen solvent; insufficient cooling.Reduce the volume of hot ethanol used for recrystallization. Ensure the solution is cooled to 0-5°C for at least 2 hours before filtering.

General Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzyl chloride is a lachrymator and potential carcinogen; handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive; handle with appropriate caution.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • ResearchGate. Synthesis of N-benzyl pyridazinone Derivatives 4a-d. Available at: [Link]

  • National Institutes of Health (NIH). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available at: [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]

  • PubMed. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Available at: [Link]

  • ResearchGate. Pyridazin-3(2H)-ones: Synthesis, reactivity, and biological applications. Available at: [Link]

  • National Institutes of Health (NIH). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]

  • PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]

  • ACS Publications. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Available at: [Link]

  • Thieme Chemistry. Product Class 8: Pyridazines. Available at: [Link]

  • PubMed. A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. Available at: [Link]

  • PubMed. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Available at: [Link]

  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available at: [Link]

  • PubMed Central. 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. Available at: [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • PubMed Central. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Available at: [Link]

Sources

Application Notes and Protocols for 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-benzyl-5-iodopyridazin-3(2H)-one in Modern Drug Discovery

Pyridazinone derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular applications.[1][2][3] Within this versatile class of heterocyclic compounds, this compound serves as a critical intermediate for the synthesis of novel therapeutic agents. The presence of the benzyl group at the N2 position and the iodine atom at the C5 position provides two key points for molecular elaboration. The iodine atom, in particular, is a versatile handle for introducing various substituents into the pyridazinone core via palladium-catalyzed cross-coupling reactions.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound, ensuring the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data for the parent compound, 5-iodopyridazin-3(2H)-one, is available, the toxicological properties of the N-benzylated derivative have not been fully investigated.

PropertyValueSource
Molecular FormulaC₁₁H₉IN₂O(Calculated)
Molecular Weight312.11 g/mol (Calculated)
AppearanceLikely a solid
Storage Temperature< 4°C (Refrigerated)Inferred from[5]
InChI Key (for 5-iodopyridazin-3(2H)-one)UZWMMCWOUBWROK-UHFFFAOYSA-N

Safe Handling and Personal Protective Equipment (PPE)

Given that the toxicological properties of this compound have not been fully investigated, it is imperative to handle this compound with the utmost care, assuming it is potentially hazardous.

Core Principles of Safe Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Minimize Dust: If the compound is a solid, take care to minimize the generation of dust during handling.

Recommended Personal Protective Equipment (PPE):

A visual guide to the necessary PPE is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat (Fire-resistant) compound This compound lab_coat->compound Handle gloves Nitrile Gloves (Inspect before use) gloves->compound Handle goggles Safety Goggles (Chemical splash proof) goggles->compound Handle respirator Respirator (If dust is generated) respirator->compound Handle researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear researcher->respirator Use when needed Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_glassware 1. Assemble and dry glassware add_reagents 2. Add pyridazinone, boronic acid, and base to the flask setup_glassware->add_reagents inert_atmosphere 3. Evacuate and backfill with inert gas (3x) add_reagents->inert_atmosphere add_solvent_catalyst 4. Add anhydrous solvent and palladium catalyst inert_atmosphere->add_solvent_catalyst heating 5. Heat the reaction mixture (e.g., 80-100 °C) add_solvent_catalyst->heating monitoring 6. Monitor reaction progress by TLC or LC-MS heating->monitoring cooling 7. Cool to room temperature monitoring->cooling filtration 8. Filter through celite cooling->filtration extraction 9. Perform aqueous work-up and extraction filtration->extraction purification 10. Purify by column chromatography (neutral silica or alumina) extraction->purification

Caption: Step-by-step workflow for a Suzuki cross-coupling reaction.

Detailed Steps:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

    • Seal the flask with a septum and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.

  • Addition of Solvent and Catalyst:

    • Under a positive pressure of inert gas, add the anhydrous solvent via syringe.

    • Add the palladium catalyst to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

    • Crucial Note: Due to the potential for decomposition on standard silica gel, it is highly recommended to use deactivated (neutral) silica gel or alumina for purification.

Emergency Procedures

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Sweep up the solid material, minimizing dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. (n.d.). ScienceDirect.
  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 837-851.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Current Medicinal Chemistry, 21(8), 822-842.
  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological reviews, 55(1), 59-79.
  • Pries, F., van der Ploeg, J. R., Dolfing, J., & Janssen, D. B. (1994). Degradation of halogenated aliphatic compounds: the role of adaptation. FEMS microbiology reviews, 15(2-3), 279-295.
  • Loske, D., Hütter, R., & Leisinger, T. (1990). Initial steps in the pathways of degradation of PAHs by fungi and bacteria.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Cossy, J., & Bellina, F. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954.
  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Journal of Chemical Technology and Metallurgy.
  • Zhdankin, V. V. (2014). Iodine Heterocycles. In Hypervalent Iodine Chemistry (pp. 315-364). Wiley-VCH Verlag GmbH & Co. KGaA.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). In Organic Chemistry.
  • Synthesis of Heterocyclic Compounds Using Hypervalent Iodine Reagents in Water. (2021). Indian Journal of Heterocyclic Chemistry, 31, 141-153.
  • Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. (2024). Beilstein Journal of Organic Chemistry, 20, 1-7.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-benzyl-5-iodopyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers and drug development professionals who are working with pyridazinone scaffolds. The synthesis, while conceptually straightforward, involves common pitfalls that can impact yield, purity, and reproducibility. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights. Our goal is to empower you to navigate the challenges of this synthesis with confidence.

The synthesis is typically approached in two main stages:

  • Cyclocondensation: Formation of the 2-benzylpyridazin-3(2H)-one core from a suitable precursor, such as maleic anhydride, and benzylhydrazine.

  • Electrophilic Iodination: Regioselective installation of the iodine atom at the C5 position of the pyridazinone ring.

This guide is structured as a series of questions you may encounter during your experiments, providing not just solutions but the underlying chemical reasoning to help you make informed decisions in the lab.

Troubleshooting and Optimization Guide

This section addresses specific, common problems encountered during the synthesis.

Part 1: Synthesis of 2-benzylpyridazin-3(2H)-one (The Precursor)

Question 1: My yield for the initial cyclocondensation reaction is very low. What are the most critical factors to investigate?

Answer: Low yield in the formation of the pyridazinone ring is a frequent issue, often stemming from one of several key areas. The reaction involves the condensation of a γ-ketoacid equivalent (formed in situ from maleic anhydride and benzylhydrazine) followed by cyclization and dehydration.

  • Purity of Starting Materials: Ensure the maleic anhydride is free of maleic acid (from hydrolysis) and that the benzylhydrazine is not significantly oxidized. Use freshly opened or properly stored reagents.

  • Reaction Temperature: Temperature control is critical. An insufficient temperature may lead to an incomplete reaction, leaving you with the uncyclized hydrazone intermediate. Conversely, excessively high temperatures can cause decomposition and side-product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.

  • Solvent Choice: Protic solvents like glacial acetic acid or ethanol are commonly used as they facilitate the necessary proton transfers in the mechanism. Acetic acid often serves as both the solvent and an acid catalyst for the dehydration step.

  • Water Removal: The final cyclization step to form the pyridazinone ring is a dehydration reaction. In some setups, removing water as it forms can drive the equilibrium toward the product. This can be achieved using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), though for reactions in acetic acid, the high temperature is typically sufficient.

Question 2: My TLC analysis after the cyclocondensation shows multiple spots, with one major spot that is not my desired product. What is this byproduct?

Answer: The most common byproduct in this reaction is the intermediate hydrazone, formed from the initial reaction between a carbonyl group and the hydrazine. If this intermediate does not efficiently cyclize, it can be isolated as the major component.

dot

cluster_0 Troubleshooting Low Cyclization Yield Start Low Yield or Multiple Spots on TLC Check_Hydrazone Is the main spot the open-chain hydrazone intermediate? Start->Check_Hydrazone Optimize_Cyclization Optimize Cyclization Conditions Check_Hydrazone->Optimize_Cyclization Yes Success Improved Yield of Pyridazinone Increase_Temp Increase reaction temperature or prolong reaction time. Optimize_Cyclization->Increase_Temp Add_Catalyst Consider adding a catalytic amount of strong acid (e.g., H2SO4) to acetic acid. Increase_Temp->Add_Catalyst If still incomplete Add_Catalyst->Success

Caption: Troubleshooting workflow for low cyclization yield.

To resolve this, you can try the following:

  • Increase Reaction Time/Temperature: Simply refluxing for a longer period or at a slightly higher temperature (if solvent allows) can provide the energy needed to overcome the activation barrier for cyclization.

  • Stronger Acid Catalysis: While acetic acid is often sufficient, adding a catalytic amount of a stronger acid like sulfuric acid can more effectively promote the dehydration step.

Part 2: Electrophilic Iodination of 2-benzylpyridazin-3(2H)-one

Question 3: The iodination reaction is not proceeding. My TLC shows only the starting material even after several hours. What are the likely causes?

Answer: A stalled iodination reaction on an electron-deficient heterocycle like a pyridazinone points to insufficient electrophilicity of your iodinating agent. The pyridazinone ring is not electron-rich and requires an activated iodine source for the substitution to occur.[1]

  • Choice of Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough. Reagents like N-Iodosuccinimide (NIS) are generally more effective.[2]

  • Activation of the Iodine Source: Electrophilic iodination is often catalyzed by an acid.[2] The catalyst protonates the iodinating agent (or interacts as a Lewis acid), making it a much more potent electrophile ("I⁺" equivalent).

    • Protic Acids: Trifluoroacetic acid (TFA) is an excellent choice as both a solvent and a catalyst.[2]

    • Lewis Acids: In aprotic solvents, Lewis acids like Silver Triflate (AgOTf) or FeCl₃ can be used to activate the iodine source.[3]

  • Reaction Temperature: Many electrophilic iodinations require heating to proceed at a reasonable rate. A reaction that is sluggish at room temperature may proceed smoothly at 80-100 °C.

dot

cluster_main Iodination Reaction Failure Analysis Start Reaction Failed (Only Starting Material) Check_Reagent Is the iodinating agent sufficiently electrophilic? Start->Check_Reagent Check_Catalyst Is an activating catalyst present? Check_Reagent->Check_Catalyst Yes Solution_Reagent Switch from I₂ to NIS or ICl. Check_Reagent->Solution_Reagent No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Solution_Catalyst Add a strong acid catalyst (e.g., TFA, H₂SO₄). Check_Catalyst->Solution_Catalyst No Solution_Temp Increase temperature to 80-110 °C. Check_Temp->Solution_Temp No Success Reaction Proceeds Check_Temp->Success Yes Solution_Reagent->Success Solution_Catalyst->Success Solution_Temp->Success

Caption: Decision tree for troubleshooting a failed iodination.

Question 4: My iodination reaction gives a low yield and a mixture of products. How can I improve the yield and selectivity?

Answer: This is a classic optimization problem. Low yield with product formation suggests that the reaction is viable but suboptimal. A mixture of products could indicate a lack of regioselectivity or decomposition.

ParameterRecommendationRationale
Iodinating Agent Use 1.1-1.5 equivalents of N-Iodosuccinimide (NIS).NIS is a reliable source of electrophilic iodine. Using a slight excess ensures complete consumption of the starting material without being overly wasteful.[2]
Solvent Acetic acid or Trifluoroacetic acid (TFA).These acidic solvents activate the iodinating agent and are generally robust. Avoid chlorinated solvents where possible due to safety and environmental concerns.[4]
Catalyst If not using an acidic solvent, add a catalytic amount of H₂SO₄ or another strong protic acid.The catalyst is crucial for generating a highly reactive "I⁺" species, which is necessary to attack the electron-deficient pyridazinone ring.[1]
Temperature Start at room temperature and slowly heat to 80-100 °C, monitoring by TLC.Gradual heating helps control the reaction rate and minimize the formation of degradation byproducts. Overheating can sometimes lead to de-iodination.
Atmosphere Run the reaction under an inert atmosphere (Nitrogen or Argon).While not always strictly necessary, it prevents potential oxidative side reactions that can consume reagents or create impurities.

Question 5: I have successfully synthesized the crude product, but it streaks badly on my silica gel column, leading to poor separation and low recovery. What is the best purification strategy?

Answer: This is a very common issue with nitrogen-containing heterocycles like pyridazinones. The basic nitrogen atoms in the ring interact strongly with the acidic silanol groups on the surface of standard silica gel. This causes the characteristic streaking (tailing) and can even lead to on-column decomposition of the product.

Here are proven solutions:

  • Use Neutralized or Deactivated Silica: You can either purchase commercially available deactivated silica gel or prepare it yourself by treating standard silica gel with a solvent system containing a small amount of a basic modifier, like triethylamine (~1%), in your eluent. This neutralizes the acidic sites.

  • Switch to Alumina: Alumina (neutral or basic) is an excellent alternative stationary phase for purifying basic compounds.

  • Recrystallization: If your crude product is reasonably pure (>85-90%), recrystallization is often the most effective and scalable purification method. Common solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the iodination of 2-benzylpyridazin-3(2H)-one?

A1: The reaction is a classic electrophilic aromatic substitution (SEAr) . The key steps are:

  • Generation of the Electrophile: The iodinating agent (e.g., NIS) is activated by an acid catalyst to generate a potent electrophilic iodine species, often represented as I⁺.

  • Nucleophilic Attack: The π-system of the pyridazinone ring attacks the electrophilic iodine. This attack occurs preferentially at the electron-rich C5 position. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the solvent or the conjugate base of the acid catalyst) removes the proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product.

dot

Start Pyridazinone Ring + Activated Iodine (I⁺) Intermediate Sigma Complex (Cationic Intermediate) Start->Intermediate Nucleophilic Attack Product 5-Iodo-Pyridazinone + H⁺ Intermediate->Product Deprotonation (Rearomatization)

Caption: Simplified mechanism of electrophilic iodination.

Q2: Why does the iodination occur specifically at the C5 position?

A2: The regioselectivity is dictated by the electronic properties of the pyridazinone ring. The C5 position is the most electron-rich and thus the most nucleophilic position on the ring that is available for substitution. The electron-withdrawing effects of the amide carbonyl group and the nitrogen atoms deactivate the ring overall, but their influence is felt most strongly at the C4 and C6 positions, leaving C5 as the most favorable site for electrophilic attack.

Q3: Can I use other halogenating agents to make the 5-bromo or 5-chloro analogs?

A3: Yes, the same general principles apply. For bromination, you would typically use N-Bromosuccinimide (NBS) with an acid catalyst. For chlorination, N-Chlorosuccinimide (NCS) is the reagent of choice.[5] Note that the reactivity order is generally I > Br > Cl, so you may need slightly more forcing conditions (higher temperatures or longer reaction times) for bromination and especially for chlorination compared to iodination.

Appendix: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-benzylpyridazin-3(2H)-one

  • To a solution of maleic anhydride (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of anhydride), add benzylhydrazine (1.05 eq) dropwise at room temperature with stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The reaction is complete when the starting materials are consumed and a single major product spot is observed.

  • Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Optimized Iodination to form this compound

  • In a round-bottom flask protected by an inert atmosphere (N₂ or Ar), dissolve 2-benzylpyridazin-3(2H)-one (1.0 eq) in glacial acetic acid (approx. 10 mL per gram).

  • Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution in one portion.

  • Stir the mixture at room temperature for 30 minutes, then slowly heat the reaction to 80 °C using an oil bath.

  • Maintain the temperature at 80 °C for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine/NIS.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography using neutral silica gel or by recrystallization from a suitable solvent like ethanol.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Arkat USA. (n.d.). Reaction of chloropyridazin-3(2H)-ones with iodide.
  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.).
  • Fundamentals of Organic Chemistry. (n.d.). 8.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2025).
  • National Center for Biotechnology Information. (n.d.). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide.

Sources

stability issues of 2-benzyl-5-iodopyridazin-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-benzyl-5-iodopyridazin-3(2H)-one. This resource is designed to provide expert guidance and troubleshooting assistance for researchers encountering stability issues with this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience with related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing a yellow to brown discoloration over time. What could be the cause?

A1: Discoloration of solutions containing aryl iodides is often an indicator of degradation, specifically deiodination, which can liberate elemental iodine (I₂)[1]. This process can be accelerated by exposure to light and elevated temperatures[1]. The pyridazinone ring itself is a stable heterocyclic system, but the carbon-iodine bond is the most probable site of initial degradation[1].

Q2: I'm observing a loss of potency in my experimental assays over a short period. Could this be related to the stability of the compound in my aqueous buffer?

A2: Yes, a loss of potency is a strong indication of compound degradation. The stability of this compound in aqueous solutions can be significantly influenced by pH[2]. The pyridazinone ring contains nitrogen atoms and a keto functionality that can participate in protonation reactions[3]. Extreme pH values, both acidic and basic, can catalyze the hydrolysis of the amide bond within the pyridazinone ring, leading to ring-opening and loss of biological activity[2].

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To minimize degradation, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in amber vials or containers wrapped in aluminum foil to protect from light. For aryl iodides, minimizing light exposure is crucial to prevent photo-induced degradation pathways[1][4]. It is also advisable to prepare fresh working solutions from a frozen stock for each experiment to ensure consistency and accuracy.

Q4: Which solvents are most suitable for dissolving and storing this compound?

A4: While specific solubility data for this compound is not extensively published, related pyridazinone derivatives show good solubility in organic solvents like DMSO and PEG-400[5][6]. For initial solubilization, DMSO is a common choice. However, for aqueous experimental buffers, it is critical to ensure the final concentration of the organic solvent is compatible with your assay and does not affect the biological system. For long-term storage, aprotic solvents like DMSO are generally preferred over protic solvents, which could participate in degradation reactions.

Troubleshooting Guide: Degradation and Instability in Solution

This section provides a more in-depth guide to identifying and resolving common stability issues.

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Significant loss of compound concentration as measured by HPLC.

  • Appearance of new peaks in the chromatogram.

  • Inconsistent results in biological assays.

Potential Causes & Troubleshooting Steps:

  • pH-Mediated Hydrolysis: The pyridazinone ring can be susceptible to hydrolysis under non-optimal pH conditions[2].

    • Troubleshooting Protocol:

      • Determine the pH of your experimental buffer.

      • Perform a pH stability study by incubating the compound in a series of buffers with varying pH values (e.g., pH 4, 7, 9).

      • Analyze the samples at different time points using a validated stability-indicating HPLC method to quantify the parent compound and any major degradants.

      • Identify the pH range where the compound exhibits maximum stability. Many neutral, nitrogen-containing heterocyclic compounds are most stable in the pH range of 6.0-8.0.

  • Oxidative Degradation: Although less common for the core ring, dissolved oxygen in aqueous buffers can sometimes contribute to degradation, especially in the presence of trace metal ions.

    • Troubleshooting Protocol:

      • Prepare your buffers with de-gassed water.

      • Consider the addition of a small amount of an antioxidant, such as ascorbic acid, if compatible with your experimental system.

      • Minimize the headspace in your storage vials.

Issue 2: Photosensitivity and Deiodination

Symptoms:

  • Development of a yellow or brown color in the solution.

  • A gradual decrease in the main compound peak in HPLC with the potential appearance of a new, earlier-eluting peak corresponding to the deiodinated product.

  • Precipitation in the solution, which could be elemental iodine.

Potential Causes & Troubleshooting Steps:

  • Light-Induced Degradation: Aryl iodides are known to be light-sensitive, and exposure to ambient or UV light can cleave the C-I bond[1][4].

    • Troubleshooting Protocol:

      • Conduct all experimental manipulations under low-light conditions.

      • Use amber-colored glassware or wrap your vials and plates in aluminum foil.

      • Compare the stability of a solution stored in the dark versus one exposed to ambient light. Analyze both by HPLC-UV/Vis to monitor for degradation.

  • Thermal Instability: Elevated temperatures can accelerate the rate of deiodination[1].

    • Troubleshooting Protocol:

      • Avoid heating solutions of this compound.

      • If warming is necessary for solubilization, use a minimal temperature for the shortest possible duration.

      • Store all solutions at or below room temperature, with long-term storage at -20°C or colder.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method:

  • Column: A C18 reverse-phase column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: Monitor at a wavelength where the compound has maximum absorbance.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • Spike the stock solution into the test buffer (e.g., PBS at pH 7.4) to the final desired concentration.

  • Time Points: Analyze the sample immediately after preparation (T=0) and at subsequent time points (e.g., 1, 4, 8, 24 hours) under the desired storage conditions (e.g., room temperature, 37°C).

  • Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted.

ParameterRecommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Scan for λmax (typically 254 nm or a more specific wavelength)

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound in solution.

A This compound B Hydrolysis (Ring Opening) A->B  H₂O (Acid/Base Catalyzed) C Deiodination A->C  Light (hν)  Heat (Δ) D Inactive Ring-Opened Products B->D E 2-Benzyl-pyridazin-3(2H)-one C->E start Instability Observed (e.g., color change, potency loss) check_color Is there a yellow/brown discoloration? start->check_color check_hplc Run HPLC analysis. Are new peaks present? check_color->check_hplc No photosensitivity Suspect Photosensitivity/ Deiodination check_color->photosensitivity Yes check_hplc->photosensitivity No, but parent peak is decreasing hydrolysis Suspect pH-mediated Hydrolysis check_hplc->hydrolysis Yes protect Protect from light. Store at low temperature. Re-evaluate stability. photosensitivity->protect ph_study Perform pH stability study. Identify optimal pH range. hydrolysis->ph_study end Issue Resolved protect->end ph_study->end

Caption: Troubleshooting workflow for stability issues.

References

  • Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. Available at: [Link]

  • Li, C. J., & Mi, Z. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols, 11(10), 2005-2010. Available at: [Link]

  • Musso, A., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4991. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]

  • Rehman, F. U., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. Available at: [Link]

  • Rehman, F. U., et al. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 264, 45-51. Available at: [Link]

Sources

Technical Support Center: Resolving Poor Solubility of 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-benzyl-5-iodopyridazin-3(2H)-one. This guide is structured to provide actionable insights and systematic troubleshooting strategies to overcome the common yet critical hurdle of poor solubility in your experimental workflows.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a heterocyclic compound belonging to the pyridazinone class. Such molecules often exhibit poor aqueous solubility due to a combination of factors inherent to their structure. The presence of aromatic rings (benzyl and pyridazinone) contributes to the molecule's lipophilicity and potential for strong crystal lattice interactions, thereby hindering its dissolution in aqueous media. The iodine atom further increases the molecular weight and can enhance hydrophobicity.

This guide will walk you through a logical progression of techniques to enhance the solubility of this compound, from simple solvent screening to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer. Where do I start?

A1: Poor aqueous solubility is expected for many pyridazinone derivatives. The initial and most direct approach is to explore the use of co-solvents. This technique involves adding a water-miscible organic solvent to your aqueous buffer to increase the overall solubilizing capacity of the system.[1][2]

Commonly used co-solvents in pharmaceutical research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400.[3]

A systematic screening of these co-solvents at varying concentrations (e.g., 1%, 5%, 10% v/v) is a recommended starting point. For a similar compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, DMSO and PEG-400 were found to be effective solubilizers.[4]

Q2: I've tried DMSO, but my compound precipitates when I dilute it into my aqueous assay medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the co-solvent is reduced, and the aqueous medium can no longer support the solubility of the compound. Here are several strategies to address this:

  • Optimize the Co-solvent Concentration: Determine the highest tolerable concentration of the co-solvent in your experimental system that does not cause adverse effects (e.g., cell toxicity, enzyme inhibition).

  • Employ Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[5] Common non-ionic surfactants like Tween® 80 and Span® 80 are often used.[5]

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly impact solubility.[6] Although this compound is not strongly acidic or basic, subtle changes in pH can sometimes influence solubility. A pH-solubility profile study is recommended.

Q3: Is there a more advanced formulation approach I can use for in vivo studies?

A3: For more demanding applications like in vivo studies where high concentrations and stability are crucial, more advanced formulation strategies are often necessary. These include:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your compound to a higher-energy amorphous state can dramatically increase its solubility and dissolution rate.[7] This is typically achieved by dispersing the compound in a polymer matrix.[8][9] Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[5] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[5][11]

Troubleshooting Guides

Guide 1: Systematic Solvent and Co-solvent Screening

This guide provides a step-by-step protocol for identifying a suitable solvent system for this compound.

Objective: To determine the solubility of the compound in various neat solvents and co-solvent systems.

Materials:

  • This compound

  • A selection of neat solvents: DMSO, ethanol, methanol, propylene glycol, PEG 400

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials, magnetic stirrer, analytical balance, filtration apparatus

Protocol:

  • Neat Solvent Solubility:

    • Accurately weigh a small amount of the compound (e.g., 10 mg) into a vial.

    • Add a small volume of the chosen neat solvent (e.g., 100 µL) and stir vigorously at a controlled temperature (e.g., 25 °C).

    • Continue adding the solvent in small increments until the compound is fully dissolved.

    • Calculate the approximate solubility in mg/mL.

  • Co-solvent System Solubility:

    • Prepare stock solutions of co-solvents in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% v/v).

    • Add an excess amount of the compound to a fixed volume of each co-solvent system.

    • Stir the mixtures for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Filter the saturated solutions to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

Solvent SystemApproximate Solubility (mg/mL)Observations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
EthanolUser to determine
DMSOUser to determine
PEG 400User to determine
5% DMSO in PBSUser to determine
10% DMSO in PBSUser to determine
5% Ethanol in PBSUser to determine
10% Ethanol in PBSUser to determine
Guide 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This guide details a common laboratory-scale method for preparing an amorphous solid dispersion to enhance solubility.

Objective: To improve the dissolution rate and solubility of this compound by converting it to an amorphous form within a hydrophilic polymer matrix.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Round-bottom flask, rotary evaporator, vacuum oven

Protocol:

  • Preparation:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 by weight).

    • Accurately weigh the compound and the polymer.

  • Dissolution:

    • Dissolve both the compound and the polymer in a minimal amount of the organic solvent in the round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). A thin film will form on the flask wall.

  • Drying:

    • Scrape the film from the flask and place it in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Characterization:

    • The resulting solid dispersion should be characterized to confirm its amorphous nature (e.g., using Differential Scanning Calorimetry or Powder X-ray Diffraction).

    • Assess the improvement in solubility and dissolution rate compared to the crystalline compound.

Logical Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to addressing the poor solubility of this compound.

Solubility_Workflow cluster_advanced Advanced Strategies start Start: Poorly Soluble This compound solvent_screening Solvent & Co-solvent Screening (DMSO, Ethanol, PEG 400) start->solvent_screening asd Amorphous Solid Dispersion (PVP, HPMC) start->asd Alternative Path lipid_formulation Lipid-Based Formulation (SEDDS) start->lipid_formulation Alternative Path ph_adjustment pH Adjustment (pH-Solubility Profile) solvent_screening->ph_adjustment If precipitation upon dilution success Solubility Achieved solvent_screening->success If sufficient solubility surfactant Surfactant Screening (Tween® 80, Span® 80) ph_adjustment->surfactant If ionizable & still poor solubility ph_adjustment->success If sufficient solubility complexation Complexation (Cyclodextrins) surfactant->complexation For further enhancement surfactant->success If sufficient solubility complexation->success asd->success lipid_formulation->success

Caption: A decision-making workflow for enhancing the solubility of this compound.

References

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • Pharma Times. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Slideshare. (n.d.). Cosolvency. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • International Union of Crystallography. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. [Link]

  • Fiveable. (n.d.). Heterocyclic aromatic compounds | Organic Chemistry II Class Notes. [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. [Link]

  • MDPI. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]

  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry. [Link]

  • Chemical Land21. (2011, August 7). Heterocyclic Compounds: Physical & Chemical Properties. [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

Sources

Technical Support Center: Scaling Up 2-Benzyl-5-iodopyridazin-3(2H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-benzyl-5-iodopyridazin-3(2H)-one. This resource is designed for researchers, process chemists, and drug development professionals. We will address common challenges encountered during laboratory synthesis and pilot-scale production, providing troubleshooting advice and detailed protocols grounded in mechanistic principles. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and safety.

Part 1: Frequently Asked Questions (FAQs) & Synthetic Strategy

Q1: What is a reliable general synthetic route for this compound, and what are the primary challenges?

The most common and logical synthetic pathway involves a two-step sequence starting from 2-benzylpyridazin-3(2H)-one. This precursor is typically synthesized from the reaction of maleic hydrazide or a related precursor with benzyl chloride. The key challenges in the overall synthesis are:

  • Regioselective Iodination: The critical step is the introduction of iodine at the C5 position of the pyridazinone ring. Pyridazinones are electron-deficient heterocycles, making electrophilic substitution difficult. The reaction requires specific activating conditions to achieve good conversion and selectivity.[1][2]

  • Process Safety & Handling: Large-scale iodination reactions require careful management of potentially hazardous reagents and exotherms.[3]

  • Purification and Impurity Control: Achieving high purity on a large scale can be difficult. Common impurities include unreacted starting materials, over-iodinated species, and process-related byproducts. Developing a robust crystallization method is often preferable to chromatography at scale.

Below is a high-level workflow for the synthesis.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: C5-Iodination cluster_2 Step 3: Purification A Maleic Hydrazide C Base (e.g., K2CO3) Solvent (e.g., EtOH) A->C B Benzyl Chloride B->C D 2-Benzylpyridazin-3(2H)-one C->D Reflux E Iodinating Agent (e.g., I2 / AgNO3) D->E Reaction F Crude Product E->F G Recrystallization or Column Chromatography F->G H Pure this compound G->H G start Low Conversion in Iodination Reaction check_reagents 1. Verify Reagent Quality - Is Iodine pure? - Is the activating agent fresh? start->check_reagents increase_equivalents 2. Increase Equivalents - Incrementally increase iodinating agent (e.g., from 1.1 to 1.5 eq.) check_reagents->increase_equivalents Reagents OK change_system 3. Change Iodinating System - Switch to a more reactive system. See Table 1 for options. increase_equivalents->change_system Still low conversion success Conversion Improved increase_equivalents->success Success increase_temp 4. Increase Temperature - Cautiously increase reaction temp. Monitor for decomposition. change_system->increase_temp Still low conversion change_system->success Success increase_temp->success Success

Caption: Troubleshooting flowchart for low iodination yield.

Mechanistic Insight: The reactivity of iodine itself is often insufficient for this substrate. Stronger electrophilic "I+" sources are needed. These are typically generated in situ. For example, silver salts like AgNO₃ or Ag₂SO₄ react with I₂ to form a more potent electrophile. Oxidizing agents like hydrogen peroxide or nitric acid can also be used, but they may lead to side reactions under harsh conditions. Recommended Actions:

  • Review Your Iodinating System: If you are using I₂ alone or with a weak acid, it is unlikely to be effective. Consider the alternatives summarized in the table below.

  • Solvent Choice: While traditional iodinations often use chlorinated solvents, these should be avoided for environmental and safety reasons. [4]Consider greener alternatives like acetic acid, ethanol, or even water, though solvent choice is highly dependent on the specific iodinating system. [4] Table 1: Comparison of Common Iodination Systems for Heterocycles

Iodinating SystemTypical SolventTemperature (°C)ProsCons
I₂ / AgNO₃ Ethanol, Acetonitrile25 - 80High yield, relatively mild conditions. [1]Stoichiometric silver waste, cost.
I₂ / H₂O₂ / H₂SO₄ Acetic Acid50 - 90Inexpensive reagents, potent.Harsh acidic conditions, potential for oxidation side products. [3]
N-Iodosuccinimide (NIS) Acetonitrile, DMF25 - 60Easy to handle solid, generally clean reactions.Can be expensive for large scale.
I₂ / (NH₄)₂S₂O₈ Acetonitrile/Water60 - 80Strong oxidizing system.Can lead to over-oxidation or decomposition.
Q3: I'm observing multiple spots on my TLC/LCMS, including a potential di-iodinated product. How can I improve selectivity?

Formation of multiple products points to issues with reaction control.

Causality & Solutions:

  • Over-Iodination (Di-iodination): This occurs if the reaction conditions are too harsh or the reaction is run for too long. The mono-iodinated product is generally more electron-rich than the starting material, making a second substitution less likely, but it can still occur.

    • Solution: Reduce the equivalents of the iodinating agent to slightly sub-stoichiometric (e.g., 0.95 eq) to ensure the starting material is the limiting reagent. Run the reaction at a lower temperature and monitor closely by TLC/HPLC, quenching as soon as the starting material is consumed.

  • Side Reactions: Depending on your chosen method, other reactions can occur. For instance, using strong oxidants can lead to oxidation of the pyridazinone ring or the benzyl group.

    • Solution: Switch to a milder iodination system, such as NIS or I₂/AgNO₃. [1]Ensure your reaction is performed under an inert atmosphere if you suspect oxidative degradation.

Part 3: Scale-Up and Purification Challenges

Q4: What are the primary safety concerns when scaling up the iodination reaction?

Scaling up any chemical process introduces new safety considerations. For iodination, the primary concerns are:

  • Thermal Management: Electrophilic iodinations can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a runaway reaction, solvent boiling, and pressure buildup.

    • Mitigation: Use a jacketed reactor with precise temperature control. Add the most reactive reagent (e.g., the oxidant or iodine solution) slowly and sub-surface to ensure rapid mixing and heat transfer. Perform a reaction calorimetry study (RC1) to understand the thermal profile before scaling.

  • Reagent Handling: Handling large quantities of iodine requires care to avoid inhalation of its vapor. Strong acids and oxidants are corrosive and pose significant handling risks.

    • Mitigation: Use appropriate personal protective equipment (PPE), including respirators, acid-resistant gloves, and face shields. Employ closed-system transfers for corrosive liquids wherever possible.

  • Waste Streams: Iodinated organic compounds and heavy metal waste (e.g., from silver salts) can be persistent and difficult to treat. [3] * Mitigation: Plan for proper waste segregation and disposal. Quench residual iodine with a reducing agent like sodium thiosulfate before workup.

Q5: Column chromatography is not viable for my multi-kilogram scale production. How can I develop a robust purification protocol?

The goal at scale is to isolate the product via crystallization. This requires a systematic approach.

Developing a Crystallization Protocol:

  • Solubility Screening: Determine the solubility of your crude product in a range of common solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile, water) at room temperature and at reflux. The ideal single-solvent system is one where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Solvent/Anti-Solvent System: If a single solvent is not effective, try an anti-solvent approach. Dissolve the crude product in a minimum amount of a good solvent (e.g., ethanol), then slowly add a miscible anti-solvent (a solvent in which the product is insoluble, e.g., water or heptane) until turbidity persists. Heat to redissolve, then cool slowly.

  • Purification via Salt Formation: If the product contains basic or acidic handles, purification through salt formation and breaking can be highly effective. A relevant patent for a similar iodo-heterocycle describes dissolving the crude material in aqueous acetic acid, treating with charcoal, filtering, and then precipitating the pure free base by adding sodium hydroxide. [5]This is an excellent strategy for removing non-basic impurities.

  • Control Cooling: Slow, controlled cooling is critical for forming large, pure crystals. Crash-cooling often traps impurities. A typical profile is to cool from reflux to ambient temperature over several hours, followed by a hold period at 0-5 °C before filtration.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Benzylpyridazin-3(2H)-one (Precursor)

This protocol is adapted from methodologies described for similar pyridazinone syntheses. [6][7]

  • Reagents:

    • Maleic hydrazide (1.0 eq)

    • Benzyl chloride (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.2 eq)

    • Ethanol (approx. 10 mL per gram of maleic hydrazide)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add maleic hydrazide, potassium carbonate, and ethanol.

    • Stir the suspension and add benzyl chloride dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LCMS for the disappearance of maleic hydrazide.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the suspension to remove inorganic salts (K₂CO₃, KCl). Wash the filter cake with a small amount of fresh ethanol.

    • Combine the filtrate and washings. Reduce the solvent volume under reduced pressure until a solid precipitate forms.

    • Cool the mixture in an ice bath for 1 hour, then collect the solid product by filtration. Wash the cake with cold ethanol and dry under vacuum.

    • Expected Yield: 75-85%.

    • Self-Validation: The product should be a white to off-white solid. Confirm identity via ¹H NMR and mass spectrometry.

Protocol 2: Iodination using I₂ / AgNO₃

This protocol is based on green and efficient methods for iodinating heterocyclic compounds. [1]

  • Reagents:

    • 2-Benzylpyridazin-3(2H)-one (1.0 eq)

    • Iodine (I₂) (1.1 eq)

    • Silver nitrate (AgNO₃) (1.1 eq)

    • Acetonitrile (approx. 15 mL per gram of starting material)

  • Procedure:

    • To a reaction flask protected from light (e.g., wrapped in aluminum foil), add 2-benzylpyridazin-3(2H)-one and acetonitrile. Stir until fully dissolved.

    • In a separate flask, dissolve the iodine and silver nitrate in acetonitrile. Note: This mixture will form a precipitate (AgI) and the active iodinating species.

    • Add the iodine/silver nitrate suspension to the solution of the starting material in portions over 30 minutes at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the silver iodide (AgI) precipitate. Wash the filter cake with fresh acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).

    • Expected Yield: 70-90%.

    • Self-Validation: The final product's purity should be >98% by HPLC. Confirm the structure and regiochemistry by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Iodination. Wordpress. [Link]

  • Kim, J., et al. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH. [Link]

  • Muthusubramanian, S., et al. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Specific Solvent Issues with Iodination. Wordpress. [Link]

  • Al-Salama, Z. T., et al. (2025). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. PMC - NIH. [Link]

  • Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]

  • Liu, B., et al. (n.d.). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. PMC - PubMed Central. [Link]

  • Benchat, N.-E., et al. (2008). Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. MDPI. [Link]

  • CN102936223A. (n.d.). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

Sources

Technical Support Center: Degradation Pathways of 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-benzyl-5-iodopyridazin-3(2H)-one. Here, we address potential challenges related to the compound's stability and provide troubleshooting strategies based on established principles of organic chemistry and forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've observed a new, more polar peak in my reverse-phase HPLC chromatogram after storing my sample of this compound in an aqueous buffer. What is the likely cause?

Answer:

The appearance of a more polar peak upon storage in an aqueous medium is likely due to the hydrolytic degradation of the pyridazinone ring. The amide bond within the pyridazinone core is susceptible to hydrolysis, which would lead to ring-opening. This process is often accelerated by acidic or basic conditions.

Troubleshooting Steps:

  • pH Analysis: Check the pH of your buffered solution. Extremes in pH can catalyze hydrolysis.

  • LC-MS Analysis: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new peak. The hydrolyzed product, 4-iodo-5-oxo-5-phenylpentanoic acid, would have a molecular weight corresponding to the addition of a water molecule to the parent compound.

  • Solvent Modification: If possible, prepare stock solutions in an aprotic organic solvent like DMSO and make fresh dilutions in your aqueous buffer immediately before use to minimize the time the compound is in an aqueous environment.

Question 2: My solid sample of this compound has developed a slight yellow or brownish tint after exposure to light and air. Is this a cause for concern?

Answer:

Yes, a color change in your solid sample is a strong indicator of degradation, likely through oxidative and/or photolytic pathways. The pyridazinone ring and the carbon-iodine bond are both potentially susceptible to these degradation routes.

  • Oxidative Degradation: The pyridazinone ring can undergo oxidation, leading to the formation of various oxidized species. The presence of atmospheric oxygen can facilitate this process. Some studies on pyridazinone derivatives have shown their potential to interact with reactive oxygen species[1].

  • Photolytic Degradation: The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage upon exposure to light, particularly UV radiation, to form a radical species. This can initiate a cascade of secondary reactions. Aryl halides, in general, have varying stability, with the C-I bond being the weakest among the halogens[2][3][4].

Troubleshooting Steps:

  • Proper Storage: Store the compound in an amber vial, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

  • Purity Re-assessment: Use an appropriate analytical method, such as HPLC or qNMR, to re-assess the purity of the discolored sample.

  • Stress Testing: To confirm the cause, you can perform a controlled forced degradation study by exposing small aliquots of the compound to light and/or an oxidative environment and monitoring the formation of degradation products.

Question 3: I am conducting a high-temperature experiment and have noticed a significant loss of my this compound. What are the potential thermal degradation pathways?

Answer:

At elevated temperatures, this compound can undergo thermal decomposition. The thermal stability of heterocyclic compounds can vary significantly based on their structure[5]. Potential thermal degradation pathways for this molecule include:

  • Decarbonylation: The pyridazinone ring could potentially lose a molecule of carbon monoxide.

  • Ring Cleavage: The heterocyclic ring may undergo fragmentation through various radical mechanisms.

  • Debenzylation: The benzyl group might be cleaved at high temperatures.

Troubleshooting Steps:

  • Thermogravimetric Analysis (TGA): To understand the thermal stability of your compound, consider running a TGA analysis to determine the onset temperature of decomposition.

  • Headspace GC-MS: If volatile degradation products are suspected, headspace Gas Chromatography-Mass Spectrometry (GC-MS) of a heated sample can help identify them.

  • Experimental Temperature Control: If the degradation is problematic for your experiment, explore if the reaction or analysis can be performed at a lower temperature.

Question 4: My mass spectrometry data shows a peak corresponding to the loss of the benzyl group. What could be causing this?

Answer:

The cleavage of the benzyl group can occur through several mechanisms, most notably photochemically or through certain mass spectrometry ionization techniques.

  • Photochemical Cleavage: The benzylic C-N bond can be susceptible to photochemical cleavage[6][7][8][9][10]. Exposure of your sample to UV or even strong ambient light could induce this degradation.

  • In-source Fragmentation (Mass Spectrometry): Depending on the ionization method used (e.g., electrospray ionization), some molecules can undergo fragmentation within the ion source of the mass spectrometer. The benzyl group can be a relatively labile substituent.

Troubleshooting Steps:

  • Protect from Light: Handle all solutions of the compound under low-light conditions and use amber vials for storage.

  • Optimize MS Conditions: If you suspect in-source fragmentation, try using a softer ionization technique or adjusting the ion source parameters (e.g., capillary voltage, cone voltage) to minimize fragmentation.

  • Tandem MS (MS/MS): Use MS/MS to intentionally fragment the parent ion and confirm if the loss of the benzyl group is a primary fragmentation pathway. This can help distinguish between a true degradant and an artifact of the analysis.

Proposed Degradation Pathways

Based on the chemical structure of this compound and established reactivity of related functional groups, the following degradation pathways are proposed:

DegradationPathways Parent This compound Hydrolysis Hydrolytic Degradation Parent->Hydrolysis H2O, H+ or OH- Oxidation Oxidative Degradation Parent->Oxidation O2, Peroxides Photolysis Photolytic Degradation Parent->Photolysis hv (light) Thermal Thermal Degradation Parent->Thermal Heat (Δ) HydrolyzedProduct 4-iodo-5-oxo-5-phenylpentanoic acid Hydrolysis->HydrolyzedProduct OxidizedProduct Oxidized Pyridazinone Derivatives Oxidation->OxidizedProduct DeiodinatedProduct 2-benzylpyridazin-3(2H)-one Photolysis->DeiodinatedProduct C-I bond cleavage DebenzylatedProduct 5-iodopyridazin-3(2H)-one Photolysis->DebenzylatedProduct C-N bond cleavage RingCleavageProducts Various Ring Cleavage Products Thermal->RingCleavageProducts

Caption: Proposed degradation pathways for this compound.

Quantitative Data Summary

The following table summarizes the potential primary degradation products and their expected molecular weights, which can be used to aid in their identification by mass spectrometry.

Degradation PathwayProposed Product NameProposed StructureMolecular Weight ( g/mol )
Hydrolysis4-iodo-5-oxo-5-phenylpentanoic acidC₁₁H₁₁INO₄348.11
Photolysis (De-iodination)2-benzylpyridazin-3(2H)-oneC₁₁H₁₀N₂O186.21
Photolysis (De-benzylation)5-iodopyridazin-3(2H)-oneC₄H₃IN₂O221.98

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal of such a study is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method[11][12][13].

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Calibrated HPLC with a UV detector or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in acetonitrile and dilute to the working concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH guidelines.

    • Analyze the sample at appropriate time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable reverse-phase HPLC method.

    • If available, use LC-MS to obtain molecular weight information for any new peaks observed.

Experimental Workflow Diagram

ForcedDegradationWorkflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (Solution, Photostability Chamber) Start->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Propose Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

References

  • Braslavsky, S., & Heicklen, J. (n.d.). The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. Chemical Reviews. Retrieved from [Link]

  • Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. (2022). Request PDF. Retrieved from [Link]

  • Keshavarz, M. H., Mousavi, S., & Drikvand, M. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
  • Wang, P., Devalankar, D. A., & Lu, W. (2016). Photochemical Cleavage of Benzylic C–N Bond To Release Amines. The Journal of Organic Chemistry, 81(15), 6195-6200.
  • Wang, P., Devalankar, D. A., & Lu, W. (2016). Photochemical Cleavage of Benzylic C-N Bond To Release Amines. Journal of Organic Chemistry, 81(15), 6195-200.
  • Sikorska, E., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4994.
  • Wang, P., Zhou, L., Zhang, X., & Liang, X. (2010). Photochemical Cleavage of Benzylic C–N Bond To Release Amines. The Journal of Organic Chemistry, 81(15), 6195-6200.
  • Aryl halides are less reactive towards nucleophilic substitution reaction as compared to alkyl halides due to. (n.d.). Allen. Retrieved from [Link]

  • Wang, P., Zhou, L., Zhang, X., & Liang, X. (2010). Facilitated photochemical cleavage of benzylic C–O bond. Application to photolabile hydroxyl-protecting group design.
  • Thermal decomposition and combustion of hybrid heterocyclic compounds. (n.d.). Retrieved from [Link]

  • Yildirim, I., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
  • Siwinska, D., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 22(19), 10769.
  • Aryl halide is less reactive than alkyl halide towards nucleophilic substitution because:d. (n.d.). Gauth. Retrieved from [Link]

  • Lévai, A. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances, 11(15), 8637-8648.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • de Arriba, A. F. (2010). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Retrieved from [Link]

  • Gökçe, M., et al. (2010). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 527-532.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Are aryl halides more stable than haloalkanes?. (2014). Quora. Retrieved from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Chapter 23: Aryl Halides. (n.d.). Retrieved from [Link]

  • Alkyl Halide Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Asproni, B., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(11), 3133.
  • Kumar, A., & Singh, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.
  • Yildirim, I., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(14), 1335-1364.
  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Springer. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link]

Sources

Navigating Stereochemical Integrity in Pyridazinone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex heterocyclic molecules. Here, we address a critical challenge in the synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one: the prevention of racemization. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical purity of your target compounds.

Troubleshooting Guide: Addressing Racemization

This section is structured to help you diagnose and resolve issues of racemization during your synthetic route.

Question 1: My final product, this compound, is showing significant racemization after N-benzylation. What is the likely chemical mechanism causing this loss of stereointegrity?

Answer:

The most probable cause of racemization in this specific synthesis is the formation of a planar enolate intermediate under the basic conditions typically used for N-alkylation. The pyridazin-3(2H)-one core contains a carbonyl group, and the adjacent carbon atoms (C4 and C5) are susceptible to deprotonation, especially if they bear a chiral center.

Here's a step-by-step explanation of the racemization mechanism:

  • Base-Mediated Deprotonation: The base used for the N-benzylation (e.g., potassium carbonate, sodium hydride) can abstract an acidic proton from the chiral center at the α-carbon (C4 or C5) of the pyridazinone ring.

  • Enolate Formation: This deprotonation results in the formation of a resonance-stabilized enolate intermediate. This enolate is planar, meaning the original stereochemical information at the α-carbon is lost.

  • Reprotonation: During the work-up or subsequent reaction steps, the enolate is reprotonated. This can occur from either face of the planar intermediate with roughly equal probability, leading to a racemic or near-racemic mixture of the (R) and (S) enantiomers.[1][2]

It is crucial to understand that even if your starting 5-iodopyridazin-3(2H)-one is enantiomerically pure, the conditions for the subsequent N-benzylation can compromise its stereochemical integrity.

Question 2: I suspect my choice of base is contributing to racemization. What are the best practices for base selection in this N-alkylation to preserve stereochemistry?

Answer:

Your suspicion is well-founded; the choice of base is critical. Strong, non-nucleophilic bases are often employed for N-alkylation, but their strength can promote the undesirable enolization that leads to racemization.

Consider the following recommendations for base selection:

Base TypeRecommendationRationale
Strong Bases (e.g., NaH, LDA) Use with extreme caution and at low temperatures.These bases are highly effective for deprotonating the nitrogen atom, but they can readily deprotonate the α-carbon as well, leading to racemization.
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) Often a better choice.These bases are generally milder and less likely to cause extensive deprotonation at the α-carbon. Cesium carbonate can be particularly effective in some cases due to the cesium effect, which can enhance N-alkylation selectivity.
Organic Bases (e.g., DBU, DIPEA) Can be effective, but require careful optimization.These non-nucleophilic organic bases can be useful, but their basicity and the reaction temperature must be carefully controlled to minimize racemization.

Recommendation: Start with a milder base like potassium carbonate or cesium carbonate at the lowest effective temperature. Monitor the reaction closely for both product formation and the preservation of stereochemical purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction mechanism for the N-benzylation of 5-iodopyridazin-3(2H)-one to avoid racemization?

A1: The ideal reaction mechanism is a direct SN2 (bimolecular nucleophilic substitution) reaction.[3][4] In this mechanism, the deprotonated nitrogen atom of the pyridazinone acts as a nucleophile and attacks the benzylic carbon of the benzyl halide, displacing the halide in a single, concerted step. This process, if it proceeds without side reactions, will not affect the stereochemistry at the C4 or C5 position.

To favor an SN2 pathway:

  • Use a good leaving group on the benzyl electrophile (e.g., bromide or iodide over chloride).

  • Employ a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation of the base but do not strongly solvate the nucleophilic nitrogen anion, thus enhancing its reactivity.[5]

  • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Higher temperatures can provide the activation energy for competing pathways like elimination or an SN1 reaction, the latter of which would also lead to racemization if the carbocation intermediate is formed.

Q2: How does the choice of solvent impact the stereochemical outcome of the N-benzylation?

A2: The solvent plays a multifaceted role in this reaction. As mentioned, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can increase the nucleophilicity of the pyridazinone anion.[5] Protic solvents, such as ethanol or water, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially requiring higher reaction temperatures, which in turn can increase the risk of racemization.

Q3: Are there alternative, milder methods for N-benzylation that are less prone to causing racemization?

A3: Yes, several alternative methods can be considered:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of acidic N-H bonds with an alcohol (benzyl alcohol in this case) under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). The milder conditions can often prevent the formation of the enolate intermediate responsible for racemization.

  • Enzymatic N-alkylation: Biocatalysis using engineered methyltransferases or other alkyltransferases can offer exceptional regio- and stereoselectivity under very mild, aqueous conditions.[6] While specific enzymes for this transformation may require screening or engineering, this approach represents a green and highly selective alternative.

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my final product?

A4: The most reliable method for determining the enantiomeric excess of your this compound is through chiral High-Performance Liquid Chromatography (HPLC) .[7][8]

Key steps for chiral HPLC analysis:

  • Column Selection: Utilize a chiral stationary phase (CSP). Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC®).[7][9]

  • Method Development: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), to achieve baseline separation of the enantiomers.

  • Detection: Use a UV detector set to an appropriate wavelength to monitor the elution of the enantiomers.

  • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Experimental Protocols

Protocol 1: Stereoretentive N-Benzylation using Potassium Carbonate

This protocol is designed to minimize racemization by using a mild base and controlled temperature.

  • Reagent Preparation:

    • Dissolve your enantiomerically pure 5-iodopyridazin-3(2H)-one (1.0 eq) in anhydrous acetonitrile.

    • Add finely ground, anhydrous potassium carbonate (1.5 eq).

  • Reaction Setup:

    • Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzyl Bromide:

    • Slowly add benzyl bromide (1.1 eq) dropwise to the cooled suspension.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

  • Chiral Analysis:

    • Analyze the purified product by chiral HPLC to determine the enantiomeric excess.

Protocol 2: Chiral HPLC Analysis

This is a general starting point for developing a chiral HPLC method.

  • Column: Chiralcel® OJ-H (or similar polysaccharide-based column)

  • Mobile Phase: 90:10 Hexane:Isopropanol (v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Note: This method will likely require optimization for your specific compound.

Visualizing Reaction Pathways

The following diagrams illustrate the desired SN2 pathway versus the competing racemization pathway.

sn2_vs_racemization cluster_desired Desired SN2 Pathway (Stereoretention) cluster_undesired Undesired Racemization Pathway start_desired Enantiopure Pyridazinone Anion ts_desired SN2 Transition State start_desired->ts_desired Nucleophilic Attack benzyl_halide Benzyl Halide benzyl_halide->ts_desired product_desired Enantiopure N-Benzylated Product ts_desired->product_desired Inversion at Benzyl-C (Retention at Chiral Center) start_undesired Enantiopure Pyridazinone enolate Planar Enolate (Achiral) start_undesired->enolate α-Deprotonation base Strong Base base->enolate reprotonation Reprotonation enolate->reprotonation product_undesired Racemic Mixture reprotonation->product_undesired

Caption: Desired SN2 pathway vs. the undesired racemization pathway.

References

  • Bansal, R. K., & Sharma, S. K. (2013). Pyridazin-3(2H)-ones as potential vasodilators: Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 23(5), 1436-1440.
  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(23), 1747-1768.
  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2010, August). A Short and Efficient Synthesis of a Chiral Pyridazinone Derivative by the Chiral-Pool Method. Retrieved from [Link]

  • RSC Publishing. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]

  • ACS Publications. (2022, September 8). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzyl pyridazinone Derivatives 4a-d. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Journal of Chromatography B. (2000).
  • National Institutes of Health. (n.d.). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Retrieved from [Link]

  • ResearchGate. (2022, September 1). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions. Retrieved from [Link]

  • ACS Publications. (2015, May 5). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Retrieved from [Link]

  • MDPI. (n.d.). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved from [Link]

  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. Retrieved from [Link]

  • PubMed. (2013, August 16). Strategy for the synthesis of pyridazine heterocycles and their derivatives. Retrieved from [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019).
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • ResearchGate. (2007, August). Efficient N-Arylation of Pyridazin-3(2H)-ones. Retrieved from [Link]

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • PubMed Central. (2022, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

  • ResearchGate. (2018, October). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2018, April). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • MSU chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]

Sources

Validation & Comparative

Validating Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-benzyl-5-iodopyridazin-3(2H)-one, a pyridazinone derivative with potential pharmacological activity, precise structural validation is paramount.[1][2][3][4][5] This guide provides an in-depth comparison of the preeminent technique for this purpose, single-crystal X-ray crystallography, with other powerful analytical methods. As Senior Application Scientists, we will not only detail the "how" but also the critical "why" behind the experimental choices, offering a comprehensive resource for researchers in the field.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[6] It provides an atomic-resolution, three-dimensional map of the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

The Crystallization Imperative: From Solution to Structure

The journey to an X-ray crystal structure begins with the often-challenging task of growing a high-quality single crystal. The chosen crystallization method is critical and is guided by the solute's properties and solubility.

  • Solvent Selection: Initial solubility screening is performed with a variety of solvents. For this compound, a moderately polar compound, solvents such as ethanol, ethyl acetate, and dichloromethane are promising candidates.

  • Slow Evaporation Technique:

    • A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol).

    • The solution is filtered to remove any particulate matter.

    • The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent over several days to weeks.[7][8][9][10][11][12]

  • Vapor Diffusion Technique:

    • The compound is dissolved in a minimal amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).

    • This vial is then placed inside a larger, sealed container that includes a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

    • Over time, the anti-solvent vapor slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.[7][9]

G Workflow: Single-Crystal X-ray Crystallography cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Synthesis Compound Synthesis Solubility Screening Solubility Screening Compound Synthesis->Solubility Screening Crystallization Method Crystallization Method Solubility Screening->Crystallization Method Single Crystal Single Crystal Crystallization Method->Single Crystal Mounting on Diffractometer Mounting on Diffractometer Single Crystal->Mounting on Diffractometer X-ray Diffraction X-ray Diffraction Mounting on Diffractometer->X-ray Diffraction Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Model Building Model Building Electron Density Map->Model Building Structural Refinement Structural Refinement Model Building->Structural Refinement Final Structure (CIF) Final Structure (CIF) Structural Refinement->Final Structure (CIF)

Caption: Workflow for X-ray Crystallography.

Data Acquisition and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and refined.

Parameter Representative Value for this compound
Chemical FormulaC₁₁H₉IN₂O
Formula Weight312.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.5, 8.2, 15.3
α, β, γ (°)90, 98.5, 90
Volume (ų)1280
Z4
R-factor< 0.05

This is a representative table of plausible crystallographic data.

The final refined structure is typically reported in a standard format known as a Crystallographic Information File (CIF).[13][14][15][16][17] This file contains all the information necessary to reproduce the crystal structure and can be deposited in public databases like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[18][19][20][21][22]

Caption: 2D representation of the topic compound.

Orthogonal Validation: Spectroscopic and Computational Methods

While X-ray crystallography is the gold standard, a comprehensive structural validation employs a suite of complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.[23][24][25]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the presence of all expected protons and carbons and their connectivity.

Technique Expected Observations for this compound
¹H NMRSignals corresponding to the benzyl protons (aromatic and methylene) and the pyridazinone ring protons.
¹³C NMRResonances for all 11 carbon atoms, including the carbonyl carbon and the carbon bearing the iodine atom.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[26][27][28][29]

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Interpretation: The exact mass is used to confirm the elemental formula (C₁₁H₉IN₂O). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, such as Density Functional Theory (DFT), can provide a theoretical model of the molecule's geometry, which can then be compared to the experimental X-ray structure.[30][31][32][33]

G Workflow: DFT Calculation Input Structure Input Structure Basis Set & Functional Selection Basis Set & Functional Selection Input Structure->Basis Set & Functional Selection Geometry Optimization Geometry Optimization Basis Set & Functional Selection->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Predicted Structure & Properties Predicted Structure & Properties Frequency Calculation->Predicted Structure & Properties

Caption: Workflow for DFT Calculation.

A Comparative Synopsis

Technique Information Gained Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Unambiguous, definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity, chemical environment of atoms in solution.Provides information about the structure in a biologically relevant state (solution).Does not provide a direct 3D structure; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, requires very little sample.Provides no information on stereochemistry or atomic connectivity.
Computational (DFT) Theoretical 3D structure, electronic properties.Can be performed without synthesizing the compound; provides insights into molecular orbitals and reactivity.The accuracy of the prediction is dependent on the level of theory and basis set used; it is a theoretical model.

Conclusion

The structural validation of a novel chemical entity like this compound is a multi-faceted process. While single-crystal X-ray crystallography provides the ultimate, unambiguous answer to the question of molecular architecture, a truly robust characterization is achieved through the synergistic application of spectroscopic and computational methods. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide the high level of confidence required for advancing a compound in the drug development pipeline.

References

  • Wikipedia. Crystallographic Information File. [Link]

  • Introduction to Powder Crystallographic Information File (CIF). [No valid URL provided]
  • Wikipedia. Acta Crystallographica. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • The crystallographic information file (CIF). Oxford Academic. [Link]

  • Hellenica World. Acta Crystallographica. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • Wikipedia. Cambridge Crystallographic Data Centre. [Link]

  • IUCr. Acta Crystallographica Section E. [Link]

  • IUCr. Acta Crystallographica. [Link]

  • Chemistry World. CCDC. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • YouTube. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 10), e1. [Link]

  • Indian Institute of Science. CCDC – Cambridge Crystallographic Data Centre. [Link]

  • Wu, S., et al. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. Water Research, 246, 120694. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Staples, R. J. Growing and Mounting Crystals Your Instrument Will Treasure. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • ResearchGate. Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review | Request PDF. [Link]

  • IUCr. Acta Crystallographica Section A. [Link]

  • University of Florida. Crystal Growing Tips. [Link]

  • D'eon, J. C., & Mabury, S. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 55, pp. 209-247). Elsevier. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Semantic Scholar. Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. [Link]

  • The Journal of Organic Chemistry. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • ACS Publications. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

  • MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]

  • PMC. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry. [Link]

  • NuChem Sciences. (2021). 6 ways computational chemistry can refine your drug discovery project. [Link]

  • EMBL. Computational Chemistry – Chemical Biology Core Facility. [Link]

  • Schrödinger. Physics-based Software Platform for Molecular Discovery & Design. [Link]

  • PMC. (2011). 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. [Link]

  • pyridazinone | C 4 H 4 N 2 O | MD Topology | NMR | X-Ray. [Link]

  • SpectraBase. 2-(p-chlorophenyl)-6-hydroxy-3(2H)-pyridazinone - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. (2008). Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyridazinone Derivatives: Spotlight on the 2-Benzyl-5-Iodo Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core as a Privileged Scaffold in Drug Discovery

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique structural features, including two adjacent nitrogen atoms within a six-membered ring, render it a versatile template for designing novel therapeutic agents.[1] This "privileged structure" is present in numerous compounds exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3] The ease of functionalization at various positions on the pyridazinone ring allows for the fine-tuning of its biological profile, making it a cornerstone for structure-activity relationship (SAR) studies.[4]

This guide provides a comparative analysis of the biological activity of 2-benzyl-5-iodopyridazin-3(2H)-one against other pyridazinone derivatives. While direct experimental data on this specific molecule is limited in public literature, we can infer its potential biological profile by dissecting its core structural motifs—the N-benzyl group and the C5-iodo substituent—and comparing them to well-characterized analogs.

cluster_0 General Structure of Pyridazin-3(2H)-one pyridazinone pyridazinone

Caption: The core structure of pyridazin-3(2H)-one highlighting key substitution points.

Part 1: Deconstructing this compound: A Structural Perspective

The predicted biological activity of this compound is intrinsically linked to its two key substituents. The choice of these groups is not arbitrary; they are selected to modulate the compound's electronic, steric, and lipophilic properties, which in turn govern its interaction with biological targets.

The Influence of the N2-Benzyl Group

Substitution at the N2 position of the pyridazinone ring is a common strategy to enhance biological activity. The introduction of a benzyl group, in particular, has been shown to be crucial for several pharmacological effects:

  • Anticancer and Enzyme Inhibitory Activity: The presence of a benzyl group at the N2 position has been strongly associated with potent and selective inhibition of phosphodiesterase 5 (PDE5).[4] PDE5 is a key enzyme in various signaling pathways, and its inhibitors are explored not only for cardiovascular conditions but also for their potential in cancer therapy.[4] Furthermore, studies on novel N-benzyl pyridazinone derivatives have demonstrated significant anticancer properties against various human cancer cell lines, including breast cancer (BT-549) and melanoma (SK-MEL).[5][6][7]

  • Cardiovascular Effects: In the context of cardiovascular activity, N-benzyl substitution has been linked to potent vasodilatory effects.[4] This suggests that the benzyl moiety plays a critical role in the molecule's interaction with targets that regulate vascular tone.

The Role of the C5-Iodo Substituent

Halogenation is a powerful tool in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a lead compound. An iodine atom at the C5 position can influence activity through several mechanisms:

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active site of a biological target. This can significantly enhance binding affinity and selectivity.[8]

  • Lipophilicity and Steric Effects: The bulky and lipophilic nature of iodine can influence the compound's ability to cross cell membranes and can provide steric bulk that may favor a specific binding conformation. Structure-activity relationship studies of pyridazine-based amyloid inhibitors have shown that both the type and position of halogen substituents are critical for their inhibitory roles.[8]

Part 2: Comparative Analysis of Biological Activities

This section compares the potential activities of a 2-benzyl-5-iodo-substituted pyridazinone with other derivatives across major therapeutic areas.

Anticancer Activity

Pyridazinone derivatives have emerged as promising anticancer agents, often acting as inhibitors of key enzymes in cancer progression.[9][10]

  • Mechanism of Action: Many pyridazinone-based compounds exert their anticancer effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[9] Others have been shown to inhibit tubulin polymerization or induce apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax.[9][11]

  • Comparative SAR: The N-benzyl moiety is a favorable substitution for anticancer activity.[5] When compared to derivatives with smaller alkyl groups or unsubstituted N2 positions, the benzyl group often enhances potency. For instance, N-phenyl substitution on the pyridazinone ring improved B-Raf inhibitory activity, a key target in melanoma.[4] The combination of an N-benzyl group with a C5-halogen could potentially lead to highly potent compounds, though this requires experimental validation.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLC_gamma PLCγ VEGFR2->PLC_gamma Activates PI3K PI3K VEGFR2->PI3K Activates Pyridazinone Pyridazinone Inhibitor (e.g., 10l, 17a) Pyridazinone->VEGFR2 Inhibits Phosphorylation Proliferation Cell Proliferation & Angiogenesis PLC_gamma->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by certain pyridazinone derivatives.[9]

Table 1: Anticancer Activity of Selected Pyridazinone Derivatives

Compound/Derivative ClassCancer Cell Line(s)Mechanism/TargetReported Activity (IC50 / GI%)Reference
N-Benzyl PyridazinonesBT-549, KB, SK-MELNot specifiedModerate to significant inhibition[5]
Pyridazinone-Diarylurea (17a)Multiple linesVEGFR-2 InhibitionPotent inhibitory activity[9][10]
Pyridazinone-Diarylurea (10l)A549 (NSCLC)G0-G1 Arrest, ApoptosisGI50 = 1.66–100 µM[9][10]
Imidazo[1,2-b]pyridazine (4e, 4f)MCF-7, SK-MEL-28Kinase InhibitionIC50 = 1–10 µM[12]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and pyridazinones have been extensively studied as anti-inflammatory agents.[13]

  • Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[14] Selective COX-2 inhibition provides anti-inflammatory effects with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

  • Comparative SAR: The nature of substituents on the pyridazinone ring dictates the potency and selectivity of COX inhibition. While specific data on 5-iodo derivatives is scarce, the presence of bulky groups on the ring can be advantageous for fitting into the active site of COX-2. The anti-inflammatory potential of this compound would need to be evaluated in COX inhibition assays.

Antimicrobial Activity

With the rise of antimicrobial resistance, novel scaffolds like pyridazinone are being explored. Certain derivatives have shown promising dual-function capabilities as both anticancer and antimicrobial agents.[9]

  • Spectrum of Activity: Pyridazinone derivatives have demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).[9][10]

  • Comparative SAR: In one study, a pyridazinone-based diarylurea derivative (10h) showed potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL.[10] Another compound (8g) was effective against C. albicans at the same concentration. The development of dual-action drugs is highly desirable, especially for treating infections in immunocompromised cancer patients.[9]

Table 2: Antimicrobial Activity of Selected Pyridazinone Derivatives

Compound/Derivative ClassTarget MicrobeReported Activity (MIC)Reference
Pyridazinone-Diarylurea (10h)Staphylococcus aureus16 µg/mL[10]
Pyridazinone-Diarylurea (8g)Candida albicans16 µg/mL[10]
Pyridazinone Congeners (IXa-c)S. aureus, MRSA0.5–128 µg/mL[9]

Part 3: Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the biological activities discussed must be validated through standardized, reproducible protocols. Below are methodologies for key assays.

Protocol 1: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This assay determines a compound's ability to inhibit cell proliferation.

MTT_Workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate (e.g., A549) start->seed_cells incubate1 2. Incubate for 24h to allow attachment seed_cells->incubate1 add_compound 3. Add varying concentrations of This compound incubate1->add_compound incubate2 4. Incubate for 48-72h add_compound->incubate2 add_mtt 5. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) incubate2->add_mtt incubate3 6. Incubate for 2-4h add_mtt->incubate3 solubilize 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read_abs 8. Read absorbance at ~570 nm using a plate reader solubilize->read_abs analyze 9. Calculate % viability and IC50 value read_abs->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay)

This assay measures the selective inhibition of COX enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin E2 (PGE2).

  • Stop Reaction: After a set time (e.g., 2 minutes), stop the reaction by adding a solution of HCl.

  • Quantification: Quantify the amount of PGE2 produced using a commercial Prostaglandin E2 EIA Kit.

  • Analysis: Compare the PGE2 production in the presence of the inhibitor to a control without the inhibitor. Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity index (SI = IC50 COX-1 / IC50 COX-2).[14]

Protocol 3: Antimicrobial Activity (Broth Microdilution for MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. Include positive (microbe only) and negative (broth only) controls.

Conclusion and Future Directions

The pyridazinone scaffold is a remarkably versatile platform for the development of new therapeutic agents. Based on a comparative analysis of its structural motifs, This compound emerges as a promising candidate for investigation, particularly in the fields of oncology and anti-inflammatory research. The N-benzyl group is a known potentiator of anticancer and PDE5 inhibitory activity, while the C5-iodo substituent could enhance target binding through halogen bonding and favorable lipophilicity.

However, this analysis remains inferential. The definitive biological profile of this compound can only be established through rigorous experimental validation using the protocols outlined above. Future research should focus on its synthesis and subsequent screening against a panel of cancer cell lines, key inflammatory enzymes like COX-1/COX-2, and a spectrum of pathogenic microbes. Such studies will be crucial to unlocking the full therapeutic potential of this and other novel pyridazinone derivatives.

References

  • Dawood, K. M., & Abdel-Gawad, H. (2021). Pyridazine derivatives in medicinal chemistry: A review. Bioorganic Chemistry, 115, 105211.
  • Elagawany, M., Ibrahim, M. A., Ibrahim, T. S., AL-Mahmoudy, A. M. M., Moawad, A., Ghoneim, M. M., Radwan, M. M., & Panda, S. S. (2017). Synthesis and Anticancer Studies of Novel N-benzyl Pyridazinone Derivatives. Letters in Drug Design & Discovery, 14(9), 1008-1013. [Link][5][6][7]

  • El-Sayed, M. A. A., et al. (2023).
  • Ibrahim, M. A., et al. (2017). Synthesis and Anticancer Studies of Novel N-benzyl Pyridazinone Derivatives. Letters in Drug Design & Discovery.
  • Fouad, M. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzyl pyridazinone Derivatives 4a-d. [Link]

  • El-Sayed, M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(6), 1113-1133. [Link]

  • ResearchGate. (n.d.). Biological activities of pyridazinones. [Link]

  • Asif, M. (2017).
  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

  • Request PDF. (n.d.). Various Biological Activities of Pyridazinone Ring Derivatives. [Link]

  • El-Sayed, M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Boulaiz, H., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5285. [Link]

  • Lee, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(12), 2955-2966. [Link]

  • El-Gamal, M. I., et al. (2023). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 16(5), 754. [Link]

Sources

A Researcher's Guide to Deconvoluting Target Engagement and Off-Target Effects of Novel Pyridazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Selectivity of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2] Derivatives have been shown to inhibit a diverse range of targets, from enzymes like monoamine oxidase (MAO), cyclooxygenase-2 (COX-2), and phosphodiesterase type 4 (PDE4) to various protein kinases.[1][3][4][5] This versatility, however, presents a significant challenge in drug development: ensuring target selectivity and understanding potential cross-reactivity. Undesired off-target interactions are a primary cause of toxicity and can lead to the failure of promising drug candidates in preclinical and clinical stages.[6][7]

This guide provides a comprehensive framework for assessing the cross-reactivity of novel pyridazinone derivatives, using the hypothetical compound 2-benzyl-5-iodopyridazin-3(2H)-one as a case study. We will delve into the experimental design, step-by-step protocols, and data interpretation necessary to build a robust selectivity profile for this class of molecules. Our focus will be on establishing self-validating experimental systems that provide clear, actionable insights for researchers in drug discovery.

Pillar I: Establishing a Primary Target Hypothesis

Given the prevalence of kinase inhibition among pyridazinone derivatives, a logical starting point for an uncharacterized compound like this compound is to hypothesize that it may act as a kinase inhibitor. The challenge lies in the vastness of the human kinome, which comprises over 500 members.[8] Therefore, an initial broad screening approach is essential.

Experimental Workflow for Target Identification and Selectivity Profiling

G cluster_0 Initial Screening cluster_1 In-Depth Validation cluster_2 Cellular Characterization A Kinome-Wide Profiling (e.g., Kinase Panel Screen) B Identification of Primary Target(s) and Potent Off-Targets A->B C IC50 Determination for Primary and Key Off-Targets B->C D Competitive Binding Assay (e.g., SPR or MST) C->D E Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement D->E F Cell-Based Phosphorylation Assay E->F G Cytotoxicity Profiling (e.g., MTT Assay) F->G

Caption: A workflow for characterizing a novel pyridazinone inhibitor.

Pillar II: In-Depth Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key assays outlined in our workflow. The causality behind experimental choices is explained to ensure scientific rigor.

Kinome-Wide Selectivity Profiling

The initial step is to screen this compound against a large panel of kinases to identify its primary target(s) and any significant off-targets.[9][10] This provides a broad overview of the compound's selectivity across the kinome.[11][12]

Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Platform)

  • Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. For initial screening, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Plate Setup : In a multi-well plate, add the kinase, a suitable substrate, and ATP (often [γ-³³P]ATP) in an appropriate buffer.

  • Compound Addition : Add the test compound or vehicle control (DMSO) to the respective wells.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.

  • Reaction Termination and Detection : Stop the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate. After washing away excess ATP, the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Data Interpretation and Comparison:

The results should be visualized using a "kinome map" or a table summarizing the percentage of inhibition for each kinase. This allows for a direct comparison of the inhibitory activity of this compound against a wide range of kinases. For comparison, a known selective inhibitor of the identified primary target (e.g., a clinically approved drug) and a known promiscuous inhibitor (e.g., Staurosporine) should be run under the same conditions.

CompoundPrimary Target% Inhibition at 10 µMNumber of Off-Targets (>50% Inhibition)
This compound Hypothetical: Kinase X95%5
Control Inhibitor A (Selective) Kinase X98%1
Control Inhibitor B (Promiscuous) MultipleVaries>50
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful method to verify that a compound binds to its intended target within intact cells.[13][14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14][16]

Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with this compound or a vehicle control for a defined period.

  • Heating : Resuspend the cells in a buffered saline solution and aliquot them into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis : Collect the supernatant containing the soluble proteins. Quantify the total protein concentration and analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis : Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Visualization and Comparison:

G cluster_0 CETSA Melting Curves Temperature (°C) Temperature (°C) Relative Amount of Soluble Protein Relative Amount of Soluble Protein Vehicle Vehicle Compound Compound 40 40 45 45 50 50 55 55 60 60 65 65 70 70 V1 V2 V1->V2 V3 V2->V3 V4 V3->V4 V5 V4->V5 V6 V5->V6 V7 V6->V7 C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C7 C6->C7

Caption: A representative CETSA melting curve showing target stabilization.

Competitive Binding Assay: Quantifying Binding Affinity

To quantify the binding affinity (Kd or Ki) of this compound to its primary target and key off-targets, a competitive binding assay is employed. This assay measures the ability of the test compound to displace a known, often fluorescently labeled, ligand from the target protein.[17][18][19]

Protocol: Fluorescence Polarization-Based Competitive Binding Assay

  • Reagent Preparation : Prepare solutions of the target protein, a fluorescently labeled tracer ligand with known affinity for the target, and a serial dilution of this compound.

  • Assay Plate Setup : In a low-binding microplate, add the target protein and the fluorescent tracer to each well.

  • Compound Addition : Add the serially diluted test compound to the wells. Include controls for no inhibition (vehicle) and maximum inhibition (a high concentration of a known unlabeled inhibitor).

  • Incubation : Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement : Measure the fluorescence polarization of each well using a plate reader. When the fluorescent tracer is bound to the larger protein, it tumbles slower, and the polarization is high. As the test compound displaces the tracer, the tracer tumbles faster, and the polarization decreases.

  • Data Analysis : Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., one-site fit Ki) to determine the IC50, from which the Ki can be calculated.[19]

Comparative Data Table:

CompoundTargetKi (nM)
This compound Kinase X[Calculated Value]
This compound Off-Target Y[Calculated Value]
Control Inhibitor A Kinase X[Known Value]
Cytotoxicity Assessment: Evaluating Off-Target Effects on Cell Viability

It is crucial to assess the general cytotoxicity of a new compound to distinguish between on-target pharmacological effects and non-specific toxicity. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which generally correlates with cell viability.[20][21][22][23]

Protocol: MTT Assay

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or an acidified ethanol solution) to dissolve the formazan crystals.[20]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Conclusion: Building a Comprehensive Selectivity Profile

The journey from a novel compound to a well-characterized chemical probe or drug candidate is paved with rigorous experimental validation. For a compound like this compound, with its roots in the versatile pyridazinone scaffold, a systematic evaluation of its cross-reactivity is not just a recommendation but a necessity. By employing a multi-pronged approach that combines broad initial screening with in-depth biochemical and cell-based validation assays, researchers can build a comprehensive selectivity profile. This guide provides the foundational protocols and logical framework to confidently navigate the complexities of target engagement and off-target effects, ultimately leading to the development of safer and more effective therapeutics.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7455. [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Viñals, F., & Godessart, N. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, R., Patel, U. A., Kaj, N., & Uings, I. (2013). A broad-spectrum screen for predicting and characterizing off-target activities of kinase inhibitors. Pharmaceuticals, 6(3), 275-295. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Petzer, A., Shetnev, A., Efimova, J., Korsakov, M., Filimonov, S., & Petzer, J. P. (2024). Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. Letters in Drug Design & Discovery, 21(8), 1429-1436. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the “gatekeeper” door: exploiting the active kinase conformation. Journal of Medicinal Chemistry, 53(7), 2681-2694. [Link]

  • Hassan, R. A., et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Bioorganic & Medicinal Chemistry, 130, 118348. [Link]

  • Bender, A., & Mestres, J. (2013). Linking molecules to targets and disease: the case of promiscuity. Current Opinion in Drug Discovery & Development, 16(3), 323-329. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • Creative Bioarray. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Dubois, M., B-L'Écuyer, P., Lefrançois, M., Côté, M. F., Côté, N., C-Gaudreault, R., & Fortin, S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 586-597. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & Tang, W. J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984-21989. [Link]

  • Gobec, S., & Mravljak, J. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals, 15(6), 735. [Link]

  • Taha, E. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 728. [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Wikipedia. (n.d.). Cross-reactivity. [Link]

  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • GraphPad. (n.d.). Key concepts: Competitive binding. In Prism 10 Curve Fitting Guide. [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]

  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., & George, R. F. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(18), 1645-1667. [Link]

  • NCBI Insights. (2015, September 4). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. [Link]

  • Kalinitchenko, V., & Zherdev, A. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(11), 3326. [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.4D: Individual Tests. [Link]

  • Lee, J., et al. (2023). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 8(3), 3245-3254. [Link]

  • ResearchGate. (2025, December 8). Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. [Link]

  • Jung, J. C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]

  • Al-Ostoot, F. H., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6549. [Link]

Sources

A Comparative Guide to the Analytical Validation of Quantification Methods for 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to clinical application is paved with rigorous analytical scrutiny. The reliability of every piece of data—from initial purity assessments to late-stage pharmacokinetic studies—hinges on the robustness of the underlying analytical methods. This guide provides an in-depth comparison of two cornerstone analytical techniques for the quantification of 2-benzyl-5-iodopyridazin-3(2H)-one, a representative pyridazinone derivative, a class of compounds with significant pharmacological interest.[1][2]

We will move beyond a simple recitation of protocols. Instead, we will explore the causality behind experimental choices, grounding our discussion in the authoritative frameworks established by the International Council for Harmonisation (ICH)[3][4][5], the U.S. Food and Drug Administration (FDA)[6][7][8][9], and the European Medicines Agency (EMA)[10][11]. Our objective is to equip you with the strategic insights needed to select and validate the most appropriate analytical method for your specific application.

The Central Role of Method Validation

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[5][12] For a compound like this compound, this "intended purpose" can vary dramatically across the drug development lifecycle, from quantifying the Active Pharmaceutical Ingredient (API) in a drug substance to measuring picogram levels in a biological matrix. Therefore, the validation strategy must be tailored accordingly.

The internationally harmonized guideline, ICH Q2(R1), provides a comprehensive framework for this process, outlining the key validation characteristics that must be evaluated.[13][4][5]

Figure 1: The Analytical Method Validation Workflow cluster_params A Define Analytical Task & Scope B Develop Method (e.g., HPLC, LC-MS/MS) A->B C Pre-Validation Optimization B->C D Write Validation Protocol (Define Parameters & Acceptance Criteria) C->D E Execute Validation Experiments D->E F Validation Parameters M Analyze Data & Compare Against Acceptance Criteria E->M G Specificity/ Selectivity F->G H Linearity & Range F->H I Accuracy F->I J Precision (Repeatability & Intermediate) F->J K LOD & LOQ F->K L Robustness F->L N Generate Validation Report M->N O Implement Validated Method for Routine Use N->O

Sources

A Comparative Guide to the Synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3(2H)-one and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile scaffold is a key component in a wide array of pharmacologically active agents, exhibiting properties such as cardiovascular, anti-inflammatory, and anticancer activities[1][2]. The title compound, 2-benzyl-5-iodopyridazin-3(2H)-one, is a valuable intermediate for the synthesis of more complex molecules, where the iodine atom can be readily substituted through various cross-coupling reactions, and the benzyl group can influence the molecule's steric and electronic properties.

This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached in two main ways, differing in the sequence of the key benzylation and iodination steps.

  • Route A: Benzylation followed by Iodination. This strategy involves the initial formation of the pyridazinone ring, followed by the introduction of the benzyl group at the N-2 position, and finally, the iodination at the C-5 position.

  • Route B: Iodination followed by Benzylation. In this alternative approach, the pyridazinone core is first iodinated at the C-5 position, followed by the N-2 benzylation.

A third, potentially more efficient route, involves starting from a commercially available halogenated pyridazinone.

  • Route C: From a Halogenated Precursor. This route begins with a pre-halogenated pyridazinone, which is then benzylated and subsequently undergoes a halogen exchange to introduce the iodine.

The choice between these routes will depend on factors such as the availability of starting materials, desired overall yield, and tolerance to specific reaction conditions.

Route A: Benzylation Followed by Iodination

This route is a logical and straightforward approach, building the molecule in a stepwise fashion.

Route A A Maleic Anhydride B Pyridazin-3,6-dione A->B Hydrazine Hydrate C Pyridazin-3(2H)-one B->C Reduction (e.g., Zn/AcOH) D 2-Benzylpyridazin-3(2H)-one C->D Benzyl Chloride, Base E This compound D->E Iodinating Agent

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of Pyridazin-3(2H)-one from Maleic Anhydride

The formation of the pyridazinone ring is a classic condensation reaction.

  • Protocol: To a solution of maleic anhydride (1.0 eq) in water, hydrazine hydrate (1.0 eq) is added portion-wise. The mixture is then refluxed for 3 hours[3]. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to afford pyridazin-3,6-dione. This intermediate is then reduced, for example, using zinc dust in acetic acid, to yield pyridazin-3(2H)-one. A similar reaction starting from maleic anhydride and hydrazine hydrochloride or sulfate has been reported to yield the dione intermediate in 85% yield[3].

  • Rationale: The reaction proceeds through the formation of a hydrazide intermediate, which then cyclizes to form the stable six-membered pyridazinone ring. The subsequent reduction removes the C-6 carbonyl group.

Step 2: N-Benzylation of Pyridazin-3(2H)-one

The introduction of the benzyl group at the N-2 position is a crucial step.

  • Protocol: To a solution of pyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as ethanol or DMF, a base such as potassium carbonate (1.2 eq) is added. Benzyl chloride (1.1 eq) is then added, and the mixture is stirred at room temperature for 6 hours[4]. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is dried and concentrated to give 2-benzylpyridazin-3(2H)-one. A similar N-alkylation of a substituted pyridazinone with methyl iodide under microwave irradiation reported a 96% yield[5][6].

  • Rationale: The base deprotonates the nitrogen atom of the pyridazinone, forming a nucleophilic anion that attacks the electrophilic benzylic carbon of benzyl chloride in a classic Williamson ether synthesis-like reaction. The N-2 position is generally favored for alkylation in such systems[7].

Step 3: C-5 Iodination of 2-Benzylpyridazin-3(2H)-one

The final step is the introduction of the iodine atom.

  • Protocol: 2-Benzylpyridazin-3(2H)-one (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetonitrile. N-Iodosuccinimide (NIS) (1.2 eq) is added, and the reaction is stirred at room temperature until completion. The reaction may be facilitated by the addition of a catalytic amount of a Lewis acid or a silver salt[8]. The reaction mixture is then washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

  • Rationale: The pyridazinone ring is an electron-deficient heterocycle, making direct electrophilic substitution challenging. The use of a more reactive iodinating agent like NIS is necessary. The C-5 position is often susceptible to nucleophilic attack, but under these conditions, an electrophilic-type iodination is proposed to occur.

Route B: Iodination Followed by Benzylation

This route reverses the order of the functionalization steps.

Route B A Maleic Anhydride B Pyridazin-3(2H)-one A->B Hydrazine Hydrate, then Reduction C 5-Iodopyridazin-3(2H)-one B->C Iodinating Agent D This compound C->D Benzyl Chloride, Base

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1: Synthesis of Pyridazin-3(2H)-one

This step is identical to Step 1 in Route A.

Step 2: C-5 Iodination of Pyridazin-3(2H)-one

  • Protocol: Pyridazin-3(2H)-one (1.0 eq) is subjected to iodination using a suitable iodinating agent. A mixture of molecular iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a silver salt (e.g., silver sulfate) in a solvent like acetic acid or dichloromethane can be employed. The reaction conditions would likely require heating to overcome the electron-deficient nature of the ring. The product, 5-iodopyridazin-3(2H)-one, is then isolated and purified.

  • Rationale: Similar to the iodination in Route A, an activated iodine species is required for the reaction to proceed on the electron-poor pyridazinone ring.

Step 3: N-Benzylation of 5-Iodopyridazin-3(2H)-one

  • Protocol: 5-Iodopyridazin-3(2H)-one (1.0 eq) is dissolved in a solvent like DMF, and a base such as sodium hydride or potassium carbonate (1.2 eq) is added. Benzyl chloride (1.1 eq) is then introduced, and the reaction is stirred at room temperature or with gentle heating until completion. The workup procedure is similar to that described in Step 2 of Route A.

  • Rationale: The benzylation proceeds via the same mechanism as in Route A. The presence of the electron-withdrawing iodine atom at the C-5 position may slightly alter the nucleophilicity of the nitrogen atom, potentially requiring slightly more forcing conditions.

Route C: From a Halogenated Precursor

This approach takes advantage of commercially available starting materials to shorten the synthetic sequence.

Route C A 5-Chloropyridazin-3(2H)-one B 2-Benzyl-5-chloropyridazin-3(2H)-one A->B Benzyl Chloride, Base C This compound B->C NaI, Acetone (Finkelstein Reaction)

Caption: Synthetic workflow for Route C.

Experimental Protocols for Route C

Step 1: N-Benzylation of 5-Chloropyridazin-3(2H)-one

  • Protocol: Commercially available 5-chloropyridazin-3(2H)-one[9][10] (1.0 eq) is benzylated using benzyl chloride (1.1 eq) and a base like potassium carbonate (1.2 eq) in a solvent such as acetone or DMF. The reaction is typically carried out at room temperature or with gentle heating. After completion, the product, 2-benzyl-5-chloropyridazin-3(2H)-one, is isolated by extraction and purified.

  • Rationale: This is a standard N-alkylation reaction. The chloro-substituent is generally stable under these conditions.

Step 2: Halogen Exchange (Finkelstein Reaction)

  • Protocol: 2-Benzyl-5-chloropyridazin-3(2H)-one (1.0 eq) is dissolved in acetone, and a large excess of sodium iodide (e.g., 5-10 eq) is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by the precipitation of sodium chloride. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water, dried, and concentrated to yield this compound.

  • Rationale: The Finkelstein reaction is a classic method for preparing alkyl iodides from alkyl chlorides or bromides. The equilibrium is driven by the precipitation of the less soluble sodium chloride in acetone.

Comparative Analysis

FeatureRoute A (Benzylation then Iodination)Route B (Iodination then Benzylation)Route C (From Halogenated Precursor)
Starting Materials Maleic anhydride, hydrazine, benzyl chloride, iodinating agentMaleic anhydride, hydrazine, iodinating agent, benzyl chloride5-Chloropyridazin-3(2H)-one, benzyl chloride, sodium iodide
Number of Steps 332
Potential Yield Moderate to GoodModerateGood to Excellent
Key Challenges Potentially low yield and regioselectivity in the final iodination step.Direct iodination of the parent pyridazinone can be challenging.Availability and cost of the starting 5-chloropyridazin-3(2H)-one.
Advantages Straightforward, builds complexity stepwise.May offer different solubility profiles for intermediates.Shorter route, potentially higher overall yield.
Disadvantages Final step introduces a sensitive functional group.Iodinated intermediates may be less stable.Dependent on a specific commercial starting material.

Conclusion and Recommendations

For the synthesis of this compound, Route C emerges as the most efficient and practical approach, provided that the starting material, 5-chloropyridazin-3(2H)-one, is readily available and cost-effective. This two-step synthesis is likely to provide the highest overall yield and involves well-established and reliable reactions.

Between Route A and Route B , the choice is less clear-cut and may depend on the specific expertise and available resources of the laboratory. Route A has the advantage of introducing the sensitive iodine atom in the final step, which can be beneficial for the overall stability of the synthetic intermediates. However, the direct iodination of the benzylated pyridazinone may present challenges in terms of regioselectivity and yield. Route B's main hurdle is the initial iodination of the parent pyridazinone ring, which is an electron-deficient system.

Ultimately, for researchers embarking on the synthesis of this compound, an initial investigation into the availability of 5-chloropyridazin-3(2H)-one is highly recommended. If this starting material is accessible, Route C is the preferred method. Otherwise, Route A represents a logical and viable alternative, with the understanding that the final iodination step may require careful optimization.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. National Institutes of Health. Available at: [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. MDPI. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. ResearchGate. Available at: [Link]

  • Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. National Institutes of Health. Available at: [Link]

  • 5-Chloropyridazin-3(2H)-one. PubChem. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Applicable Chemistry. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Benchmarking the Purity of Synthesized 2-Benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pyridazinone-Based Drug Discovery

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including analgesic, antihypertensive, and anticancer properties.[1][2] The introduction of a benzyl group at the N2 position and an iodine atom at the C5 position of the pyridazinone ring creates a molecule with significant potential for further functionalization and targeted biological activity.

However, the therapeutic efficacy and toxicological profile of any novel compound are inextricably linked to its purity.[3] Uncharacterized impurities, even at trace levels, can lead to erroneous biological data, confound structure-activity relationship (SAR) studies, and pose significant safety risks in later developmental stages.[4] Therefore, establishing a rigorous, multi-faceted analytical workflow to benchmark the purity of a newly synthesized batch of 2-benzyl-5-iodopyridazin-3(2H)-one is not a procedural formality but a scientific necessity.

This guide details the synthesis, purification, and subsequent analytical benchmarking of this target compound, offering a comparative analysis of the primary techniques employed in modern pharmaceutical chemistry: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthesis and Purification Strategy

A robust purity analysis begins with a well-controlled synthesis and a logical purification strategy. The goal of purification is to remove unreacted starting materials, reagents, and reaction by-products.

Synthetic Pathway Rationale

While multiple synthetic routes to pyridazinones exist, a common approach involves the derivatization of a precursor like maleic hydrazide. The N-benzylation can be achieved via nucleophilic substitution with benzyl chloride.[5] Subsequent iodination would likely proceed via an electrophilic aromatic substitution mechanism.

Purification: A Two-Stage Approach

A two-stage purification process is often optimal for achieving high purity for novel crystalline compounds.

  • Column Chromatography: This technique is indispensable for the initial bulk purification, especially when dealing with complex mixtures or isomers. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

  • Recrystallization: As a final polishing step, recrystallization is highly effective at removing minor impurities.[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[6][7] For pyridazinone derivatives, ethanol or mixtures of ethanol and water are often effective solvents.[8]

The workflow from synthesis to a purified solid ready for analysis is illustrated below.

G cluster_0 Synthesis & Initial Workup cluster_1 Purification cluster_2 Final Analysis Synthesis Synthesis of Crude Product Workup Aqueous Wash & Extraction Synthesis->Workup ColumnChrom Silica Gel Column Chromatography Workup->ColumnChrom Removes bulk impurities Recrystallization Recrystallization from Ethanol ColumnChrom->Recrystallization PurityAnalysis Purity & Identity Confirmation Recrystallization->PurityAnalysis Yields purified crystalline solid

Caption: General workflow from synthesis to purity analysis.

Comparative Benchmarking of Purity

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on orthogonal methods—techniques that measure purity based on different physicochemical principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for routine purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[9][10] It separates components of a mixture based on their polarity.

Principle of Causality: We choose a reverse-phase C18 column because it is highly effective at separating a wide range of organic molecules like our target compound. The nonpolar stationary phase retains the analyte, and a gradient of increasing organic solvent in the mobile phase elutes compounds based on their relative hydrophobicity. UV detection is selected because the pyridazinone core and benzyl group contain strong chromophores, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

  • Instrumentation: Standard HPLC system with a UV-Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation: Prepare a 0.5 mg/mL solution in acetonitrile. Filter through a 0.45 µm syringe filter.

  • Purity Calculation: Purity is typically reported as area percent: (Area of Main Peak / Total Area of All Peaks) x 100.

Self-Validation & Trustworthiness: A Diode Array Detector (DAD) adds a layer of validation by assessing peak purity.[11] It checks if the UV spectrum is consistent across the entire peak, which can help detect co-eluting impurities.[11]

Quantitative ¹H NMR (qNMR) Spectroscopy

While HPLC provides relative purity, qNMR offers a direct measurement of absolute purity against a certified internal standard, making it a powerful orthogonal technique.[12] It does not rely on the response factor of impurities and can quantify non-chromophoric substances.[12]

Principle of Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[4] By comparing the integral of a specific, well-resolved proton signal from our analyte to that of a known amount of a high-purity internal standard, we can calculate the absolute mass purity of our compound. Dimethyl sulfone is chosen as an internal standard because it is non-volatile, stable, has a simple singlet signal in a region unlikely to overlap with analyte signals, and is soluble in common deuterated solvents.

Experimental Protocol: ¹H qNMR

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Internal Standard (IS): Certified Reference Material of Dimethyl Sulfone (>99.9% purity).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~5 mg of the dimethyl sulfone internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): At least 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the singlet for the benzylic CH₂) and the singlet from the internal standard.

  • Purity Calculation: The purity is calculated using the formula provided in authoritative guides.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is not primarily a quantitative tool for purity but is unparalleled for the identification of impurities.[9] It provides the molecular weight of the main component and any co-eluting or separated impurities, offering critical insights into the success of the synthesis and purification.[8][13]

Principle of Causality: This technique couples the separation power of HPLC with the detection specificity of a mass spectrometer. After separation on the C18 column, the eluent is ionized (e.g., using Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the ions is measured. This allows for the confirmation of the target compound's molecular weight and provides molecular weights for any impurities, aiding in their structural elucidation.[14]

Experimental Protocol: LC-MS

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).

  • Chromatography: Use the same HPLC method as described in section 3.1 to ensure correlation of peaks.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for nitrogen-containing heterocycles.

  • Mass Range: Scan a range appropriate for the expected product and potential by-products (e.g., m/z 100-800).

  • Data Analysis: Correlate the peaks in the UV chromatogram with their corresponding mass spectra. Confirm the [M+H]⁺ ion for the target compound (Expected m/z for C₁₁H₉IN₂O = 313.0). Analyze the m/z of impurity peaks to hypothesize their structures (e.g., unreacted starting material, di-benzylated product).

Data Summary and Comparative Analysis

The following table summarizes the expected results and provides a direct comparison of the strengths and weaknesses of each technique for benchmarking the purity of this compound.

Analytical TechniquePrincipleHypothetical Purity (%)AdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity.99.6% (Area Percent)High resolution, widely available, excellent for routine quality control and detecting UV-active impurities.[10]Assumes all impurities have a similar UV response to the main compound; may not detect non-UV active impurities.
¹H qNMR Absolute quantification against a certified internal standard based on nuclear spin properties.[4][12]99.1% (w/w)Provides absolute purity (mass %), orthogonal to chromatography, quantifies non-chromophoric impurities, and confirms structure simultaneously.[12]Lower sensitivity than HPLC, requires a high-purity internal standard, and peak overlap can complicate analysis.[15]
LC-MS Chromatographic separation coupled with mass-to-charge ratio detection.[9]N/A (Qualitative)Confirms molecular weight of the target compound; excellent for identifying the structure of unknown impurities.[8]Generally not used for precise quantification without specific method development and reference standards for each impurity.
Melting Point Temperature at which a solid transitions to a liquid.Sharp range (e.g., 155-156 °C)Fast, simple, and inexpensive preliminary check. A sharp melting point suggests high purity.Insensitive to small amounts of impurities and eutectic mixtures can give misleading results.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and N.C, H, N within ±0.4% of theoretical values.Provides fundamental confirmation of the elemental composition and molecular formula.Does not detect impurities with the same elemental composition (e.g., isomers).

The diagram below illustrates the orthogonal nature of these primary analytical techniques.

G cluster_methods Orthogonal Purity Assessment Compound {this compound | Purified Solid} HPLC HPLC-UV Principle: Polarity-based Separation Output: Relative Purity (%) Compound->HPLC Quantifies UV-active species qNMR qNMR Principle: Nuclear Spin Properties Output: Absolute Purity (w/w %) Compound->qNMR Quantifies all H-containing species LCMS LC-MS Principle: Mass-to-Charge Ratio Output: Impurity ID & MW Confirmation Compound->LCMS Identifies all ionizable species

Caption: Orthogonal relationship of primary analytical techniques.

Conclusion and Best Practices

Benchmarking the purity of a novel compound like this compound requires a multi-pronged, evidence-based approach. Relying on a single method, such as HPLC area percent, is insufficient for making critical decisions in a research and development setting.

As a best practice, a comprehensive Certificate of Analysis for a new batch of this compound should include:

  • HPLC data indicating a purity of >98% by area percent, with the chromatogram included.

  • ¹H qNMR data confirming an absolute purity of >98% (w/w) against a certified standard.

  • ¹H and ¹³C NMR spectra consistent with the proposed structure.

  • LC-MS data confirming the correct molecular weight ([M+H]⁺) and providing molecular weights for any significant impurities.

By integrating these orthogonal techniques, researchers can have high confidence in the quality of their material, ensuring that subsequent biological and pharmacological data are both accurate and reproducible. This rigorous approach to purity determination forms the bedrock of sound scientific research and successful drug development.

References

  • Benchchem.
  • Alwsci.Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • PharmaVED.Key Analytical Techniques Powering Pharmaceutical Quality Control.
  • Benchchem.
  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.[Link]

  • Benchchem.
  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals.[Link]

  • Integrated Liner Technologies. Techniques in Pharmaceutical Analysis.[Link]

  • MDPI. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.[Link]

  • Scilit. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds.[Link]

  • ResearchGate. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.[Link]

  • NIH. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ.[Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.[Link]

  • ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR.[Link]

  • NIH. Chirality Sensing of N-Heterocycles via 19F NMR.[Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[Link]

  • NIH. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.[Link]

  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.[Link]

  • NIH. 2-Benzyl-6-benzyloxypyridazin-3(2H)-one.[Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.[Link]

  • MDPI. Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one.[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.[Link]

  • ResearchGate. Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one.[Link]

  • American Pharmaceutical Review. Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities.[Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.[Link]

  • ResearchGate. 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv.[Link]

  • NIH. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.[Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Anti-Inflammatory Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerstone of modern drug discovery, yet the ultimate test of efficacy lies in the complex biological milieu of an in vivo model. This guide provides an in-depth, objective comparison of the in vitro and in vivo anti-inflammatory efficacy of a compelling class of heterocyclic compounds: 2-benzyl-5-iodopyridazin-3(2H)-one and its derivatives. By examining the experimental data, we aim to illuminate the translational potential of these molecules and provide a framework for evaluating their therapeutic promise.

The pyridazinone scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Within this family, derivatives of this compound have emerged as potent modulators of key inflammatory pathways. This guide will focus on two primary mechanisms of action through which these compounds exert their anti-inflammatory effects: the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).

The Dichotomy of Efficacy: From Enzyme Inhibition to Physiological Response

The core of our analysis rests on a critical question: How well does the potency of a pyridazinone derivative in an isolated biological system (in vitro) predict its effectiveness in a whole organism (in vivo)? To answer this, we will dissect the data from key studies, presenting a side-by-side comparison of results from enzymatic and cell-based assays with those from established animal models of inflammation.

Cyclooxygenase-2 (COX-2) Inhibition: A Tale of Two Assays

The selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] The pyridazinone derivatives have been evaluated for their ability to selectively block this enzyme.

The initial screening of potential COX-2 inhibitors typically involves a direct enzymatic assay. This allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.

A recent study synthesized a series of novel pyridazinone derivatives and evaluated their in vitro inhibitory activity against human COX-1 and COX-2 enzymes.[4] The results for two promising compounds, which we will refer to as Compound 5a and Compound 5f for the purpose of this guide, are particularly illustrative.

Table 1: In Vitro COX-1 and COX-2 Inhibition of Pyridazinone Derivatives [4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Compound 5a >1000.77>129.87
Compound 5f >1001.89>52.91
Celecoxib 12.90.3536.86
Indomethacin 0.210.420.50

The data clearly demonstrates that both Compound 5a and 5f are potent and highly selective inhibitors of COX-2, with selectivity indices significantly greater than that of the well-known COX-2 inhibitor, celecoxib.[4]

To assess the in vivo anti-inflammatory activity of these compounds, the carrageenan-induced rat paw edema model is a widely accepted standard.[5][6][7][8] This model induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

In the same study, Compounds 5a and 5f were administered orally to rats prior to the induction of paw edema. The percentage of edema inhibition was measured and compared to control groups.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema [4]

Treatment (50 mg/kg)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5h
Compound 5a 68.375.2
Compound 5f 62.570.8
Celecoxib 70.178.5
Indomethacin 72.480.3

The in vivo data correlates well with the in vitro findings. Compound 5a, the more potent COX-2 inhibitor in vitro, also demonstrated slightly higher anti-inflammatory activity in vivo compared to Compound 5f. Both compounds exhibited efficacy comparable to the standard drugs, celecoxib and indomethacin.[4] This strong correlation underscores the predictive value of the in vitro COX-2 inhibition assay for this class of pyridazinone derivatives.

Histopathological analysis of the inflamed paw tissue further corroborates these findings. In rats treated with the pyridazinone derivatives, there was a marked reduction in the infiltration of inflammatory cells and tissue swelling compared to the untreated group.[5][9][10][11]

Phosphodiesterase 4 (PDE4) Inhibition: A Cellular Approach to Inflammation

Another promising anti-inflammatory mechanism for pyridazinone derivatives is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that plays a crucial role in regulating the inflammatory response.[12] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a dampening of the inflammatory cascade.

The anti-inflammatory effects of PDE4 inhibitors are often evaluated in vitro using cell-based assays. A common model involves stimulating macrophages, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS) to induce an inflammatory response.[13][14][15][16][17] The ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) is then measured.

A study investigating a series of pyridazinone derivatives as PDE4 inhibitors provides valuable comparative data.

Table 3: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundPDE4B Inhibition IC50 (µM)NO Production Inhibition (%)TNF-α Production Inhibition (%)
Pyridazinone A 0.256572
Pyridazinone B 0.894855
Roflumilast 0.0088590

Note: Data is synthesized from typical findings in the literature for illustrative purposes.

This data indicates a clear structure-activity relationship, with Pyridazinone A showing greater potency in both PDE4B enzyme inhibition and the subsequent reduction of inflammatory mediators in a cellular context.

The in vivo efficacy of these PDE4-inhibiting pyridazinones was also evaluated in the carrageenan-induced paw edema model.

Table 4: In Vivo Anti-inflammatory Activity of PDE4-Inhibiting Pyridazinones

Treatment (50 mg/kg)Edema Inhibition (%) at 4h
Pyridazinone A 62
Pyridazinone B 45
Roflumilast 75

Note: Data is synthesized from typical findings in the literature for illustrative purposes.

Once again, a strong correlation is observed between the in vitro and in vivo data. The compound that was more potent in the cellular assays (Pyridazinone A) also demonstrated superior anti-inflammatory effects in the animal model.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams illustrate the key pathways and protocols discussed.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Inhibition

Caption: COX-2 Inhibition Pathway.

Paw_Edema_Workflow Start Start Dosing Oral Administration of Pyridazinone Derivative Start->Dosing Carrageenan Subplantar Injection of Carrageenan (1%) Dosing->Carrageenan Measurement Measure Paw Volume (Plethysmometer) at Regular Intervals Carrageenan->Measurement Analysis Calculate % Edema Inhibition vs. Control Measurement->Analysis End End Analysis->End

Caption: Carrageenan-Induced Paw Edema Workflow.

Experimental Protocols: A Guide to Reproducibility

The integrity of any scientific claim rests on the ability of others to reproduce the findings. To this end, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of test compounds against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • EIA buffer and reagents for prostaglandin detection (e.g., PGE2 EIA kit)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and reference drugs (e.g., celecoxib, indomethacin) in DMSO.

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Test compounds and reference drugs

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer for measuring paw volume

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Group the animals and administer the test compounds or reference drugs orally by gavage. The control group receives the vehicle.

  • After a set time (e.g., 1 hour) to allow for drug absorption, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of edema at each time point for each group.

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Conclusion: A Promising Scaffold with Translational Potential

The comparative analysis of the in vitro and in vivo efficacy of this compound derivatives reveals a strong and encouraging correlation. For both COX-2 and PDE4 inhibiting pyridazinones, the potency observed in enzymatic and cellular assays is a reliable predictor of their anti-inflammatory activity in a preclinical animal model. This consistency provides a high degree of confidence in the use of these in vitro assays for the initial screening and optimization of this chemical scaffold.

The data presented in this guide highlights the potential of pyridazinone derivatives as a promising class of anti-inflammatory agents. The ability to rationally design and synthesize compounds with high potency and selectivity, coupled with the strong translation of this activity to in vivo models, makes this an exciting area for further drug discovery and development. Future studies should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them towards clinical evaluation.

References

  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Musculoskeletal Disorders, 21(1), 101. (2020).
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 151, 107869. (2025).
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 151, 107869. (2025).
  • Carrageenan Induced Paw Edema (R
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert Opinion on Pharmacotherapy, 1(4), 731-742.
  • Histopathological slides tissues of paw oedema in experimental groups of rats.
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ASSAY and Drug Development Technologies, 10(6), 526-535.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 1151, 115-122.
  • What is the mechanism of Celecoxib?
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 151, 107869. (2025).
  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway.
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(10), 18011-18023.
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare.
  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology, 11, 580456.
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2213.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 1151, 115-122.
  • Carrageenan induced Paw Edema Model.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 39(1 Suppl), 81S-87S.
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2213.
  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(11), 3495.
  • Celecoxib -NSAID Mechanism of Action. YouTube.
  • How can I stimulate Raw264.7 with LPS?
  • Pyridazinone derivatives to selectively inhibit COX-2 in inflamm
  • PDE4B1 Assay Kit. BPS Bioscience.
  • Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Research in Pharmaceutical Sciences, 16(3), 256-264.
  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(4), 68-76.
  • Egg white-induced inflammation models: A study of edema profile and histological change of rat's paw. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 109-112.

Sources

Assessing the Novelty of 2-benzyl-5-iodopyridazin-3(2H)-one's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the discovery of a new bioactive compound is both an exhilarating and daunting moment. The initial promise of a novel chemical entity, such as 2-benzyl-5-iodopyridazin-3(2H)-one, lies not just in its potential therapeutic efficacy but in the novelty of its mechanism of action (MoA). A unique MoA can unlock new therapeutic paradigms, overcome existing drug resistance, and pave the way for first-in-class medicines. This guide provides a comprehensive framework for systematically assessing the novelty of a compound's MoA, using the uncharacterized pyridazinone derivative, this compound, as a case study.

The pyridazinone scaffold is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular effects.[1][2][3][4] This diversity stems from their ability to interact with a multitude of biological targets.[1][2] Therefore, when presented with a new pyridazinone, the central challenge is to determine if it modulates a known pathway in a superior way or if it interacts with the cellular machinery in an entirely new manner. This guide will navigate through a multi-pronged approach, from broad, unbiased screening to focused, hypothesis-driven validation, to build a compelling narrative around the compound's MoA.

Phase 1: Unbiased Global Profiling to Define the Biological Landscape

Phenotypic Screening: From Observation to Hypothesis

Phenotypic screening is a powerful, target-agnostic approach that identifies compounds based on their ability to elicit a desired change in a cell or organism's phenotype.[5][6][7][8] This "classical pharmacology" approach is experiencing a resurgence due to its success in identifying first-in-class drugs with novel mechanisms of action.[5][7]

Experimental Rationale: By screening this compound across a diverse panel of cancer cell lines, we can identify potential anti-proliferative activity and observe patterns of sensitivity. This can provide initial clues about the compound's MoA. For example, if the compound is broadly cytotoxic, it might suggest a general mechanism like DNA damage, whereas selective activity against certain cell lines could point towards a dependency on a specific oncogenic pathway.

  • Cell Line Panel: Select a panel of at least 60 human cancer cell lines representing various tissue origins (e.g., NCI-60 panel).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series ranging from 1 nM to 100 µM.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the compound dilution series for 72 hours. Include a DMSO vehicle control.

  • Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) to measure cell viability.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line and compare the response patterns to known anticancer agents in public databases.

Data Presentation: Comparative GI50 Values

Cell LineThis compound GI50 (µM)Doxorubicin GI50 (µM)Paclitaxel GI50 (µM)
HCT116 (Colon)0.50.10.01
MDA-MB-231 (Breast)1.20.20.05
A549 (Lung)> 1000.80.02
K562 (Leukemia)0.80.050.005

Hypothetical data for illustrative purposes.

Proteome-Wide Cellular Thermal Shift Assay (CETSA): Identifying Direct Targets

CETSA is a powerful method for identifying the direct protein targets of a small molecule in a physiological setting.[9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][10] When coupled with quantitative mass spectrometry, this technique allows for an unbiased, proteome-wide survey of target engagement.[11][12][13]

Experimental Rationale: CETSA will allow us to move from the "what" (phenotypic effect) to the "who" (the direct binding partner). Identifying the direct target(s) of this compound is a critical step in differentiating its MoA from other pyridazinones.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_analysis Proteomics Analysis cluster_data Data Interpretation A Intact Cells B Treat with Vehicle (DMSO) A->B C Treat with 2-benzyl-5- iodopyridazin-3(2H)-one A->C D Heat to a range of temperatures B->D C->D E Lyse cells and separate soluble/precipitated proteins D->E F Tryptic Digest of Soluble Proteins E->F G TMT Labeling F->G H LC-MS/MS Analysis G->H I Identify and Quantify Proteins H->I J Plot Melting Curves I->J K Identify Proteins with Thermal Shift J->K

Caption: Workflow for Proteome-Wide Cellular Thermal Shift Assay (CETSA).

Phase 2: Hypothesis-Driven Interrogation

The results from the unbiased screens will generate initial hypotheses. For instance, if the CETSA experiment identifies a kinase as a primary target, or if the phenotypic screen shows sensitivity in cell lines known to be dependent on a particular signaling pathway, the next phase of experiments should be more focused. Given the prevalence of kinase inhibition among pyridazinone derivatives, kinome profiling is a logical next step.

Kinome Profiling: A Focused Screen for Kinase Inhibition

The human kinome represents a large and important class of drug targets.[14] Kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases to determine its potency and selectivity.[15][16][17][18]

Experimental Rationale: Many existing pyridazinone-based drugs target kinases. A comprehensive kinome scan will definitively determine if this compound acts as a kinase inhibitor and, if so, its selectivity profile. A novel selectivity profile, or the absence of kinase activity, would be a strong indicator of a novel MoA.

  • Select a Kinase Panel: Choose a broad panel of over 300 human kinases.[15]

  • Compound Submission: Provide this compound at a concentration of 10 µM for initial screening.

  • Assay Format: The screening is typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure kinase activity.

  • Data Analysis: The percentage of inhibition at 10 µM is determined for each kinase.

  • Follow-up: For any kinases showing significant inhibition (>50%), a dose-response curve is generated to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Kinase% Inhibition at 10 µMIC50 (nM)Known Pyridazinone Target?
CDK25N/AYes
VEGFR28N/AYes
p38α9550No
JNK19275No
MEK13N/ANo

Hypothetical data suggesting a novel kinase selectivity profile.

Yeast Haploinsufficiency Profiling (HIP): A Genetic Approach to Target Identification

Yeast (Saccharomyces cerevisiae) is a powerful tool for target identification due to its genetic tractability.[19][20][21] The HIP assay is based on the principle that a diploid yeast strain heterozygous for a gene encoding a drug's target will be hypersensitive to that drug.[19][22]

Experimental Rationale: The HIP assay provides an orthogonal, genetics-based approach to target identification that can complement the biochemical CETSA method. If the target of this compound is conserved in yeast, this screen can pinpoint the specific gene and, by extension, the protein and pathway affected.

HIP_Workflow A Pool of barcoded heterozygous yeast deletion strains B Split the pool A->B C Grow in the presence of This compound B->C D Grow in the presence of vehicle (DMSO) B->D E Isolate genomic DNA C->E F Isolate genomic DNA D->F G Amplify barcodes by PCR E->G H Amplify barcodes by PCR F->H I Hybridize to microarray or perform next-gen sequencing G->I H->I J Compare barcode abundance I->J K Identify strains with reduced fitness in the presence of the compound J->K

Caption: Workflow for Yeast Haploinsufficiency Profiling (HIP).

Phase 3: Pathway Deconvolution and Mechanistic Validation

With putative targets identified, the final phase is to understand the downstream functional consequences of target engagement and validate the proposed MoA.

Transcriptomic Analysis (RNA-Seq): Mapping the Cellular Response

RNA sequencing provides a snapshot of the entire transcriptome, revealing which genes and pathways are up- or down-regulated in response to compound treatment.[23][24] This can provide rich mechanistic insights into the cellular response to a drug.[25][26]

Experimental Rationale: By comparing the gene expression signature of this compound to those of known compounds (e.g., in the Connectivity Map database), we can identify similarities to drugs with established MoAs.[27] A unique transcriptomic signature would be strong evidence for a novel MoA. Furthermore, pathway analysis of the differentially expressed genes can illuminate the biological processes perturbed by the compound.

  • Cell Treatment: Treat a sensitive cell line (e.g., HCT116) with the GI50 concentration of this compound and a DMSO control for 6, 12, and 24 hours.

  • RNA Extraction: Isolate total RNA from the cells.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform next-generation sequencing.

  • Data Analysis: Align reads to the human genome and perform differential gene expression analysis.

  • Pathway Analysis: Use tools like GSEA or IPA to identify enriched biological pathways and gene ontology terms.

Conclusion: Synthesizing the Evidence for Novelty

The assessment of a new compound's MoA is a journey of discovery, moving from broad observation to specific validation. For this compound, the path to establishing a novel MoA involves a systematic and multi-faceted approach.

  • Novelty in Target: Does CETSA or HIP identify a protein target not previously associated with pyridazinone compounds?

  • Novelty in Selectivity: If the target is a kinase, does kinome profiling reveal a unique selectivity pattern compared to existing kinase inhibitors?

  • Novelty in Pathway: Does transcriptomic analysis reveal a gene expression signature distinct from those of known compounds, and does pathway analysis point to a previously unappreciated biological process?

By integrating the data from these complementary experimental approaches, a robust and compelling case can be built for the novelty of this compound's mechanism of action. This, in turn, will guide its future development as a potential first-in-class therapeutic agent.

References

  • MtoZ Biolabs. Kinome Profiling Service.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Giaever, G., et al. (2004). Chemogenomic profiling: Identifying the functional interactions of small molecules in yeast. Proceedings of the National Academy of Sciences, 101(3), 793-798.
  • Cell Signaling Technology. KinomeView Profiling.
  • Deutschbauer, A. M., et al. (2005). Mechanisms of Haploinsufficiency Revealed by Genome-Wide Profiling in Yeast. Genetics, 169(4), 1915-1925.
  • Volkov, V., et al. (2022). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. Proceedings of the National Academy of Sciences, 119(11), e2118220119.
  • Levy, S. F., et al. (2008). Characterization and Prediction of Haploinsufficiency Using Systems-Level Gene Properties in Yeast. PLoS ONE, 3(10), e3384.
  • BenchChem. A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds.
  • Scilit. Mechanisms of Haploinsufficiency Revealed by Genome-Wide Profiling in Yeast.
  • Sridharan, S., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. bioRxiv.
  • Giaever, G., et al. (1999). Genomic profiling of drug sensitivities via induced haploinsufficiency. Nature Genetics, 21(3), 278-283.
  • Oncolines B.V. Kinome Profiling.
  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-543.
  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Sridharan, S., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. bioRxiv.
  • Carraro, C., et al. (2022). Decoding mechanism of action and susceptibility to drug candidates from integrated transcriptome and chromatin state. ResearchGate.
  • Savitski, M. M., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(9), 1567-1581.
  • Volkov, V., et al. (2022). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. PubMed.
  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240.
  • ScienceDirect. (2024). Identifying novel drug targets with computational precision. ScienceDirect.
  • Riaz, A., et al. (2022). Target Identification Approaches in Drug Discovery. ResearchGate.
  • Palmer, X. L., et al. (2021). The transcriptomic response of cells to a drug combination is more than the sum of the responses to the monotherapies. PLoS Computational Biology, 17(10), e1009493.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • YouTube. (2023). How can we use RNA sequencing to figure out how a drug works?.
  • Illumina. (2026). Illumina introduces Billion Cell Atlas to accelerate AI and drug discovery.
  • Alshagra, M., et al. (2011). Use of transcriptomics in understanding mechanisms of drug-induced toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(9), 1133-1144.
  • Wikipedia. Phenotypic screening.
  • Creative Biolabs. Natural Bioactive Compound Target Identification.
  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Borisova, B., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Sygnature Discovery. Phenotypic Screening.
  • Morgan, D., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Cell Chemical Biology, 30(6), 589-609.
  • Chen, C. Z., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11438.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-benzyl-5-iodopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the synthesis of novel compounds like 2-benzyl-5-iodopyridazin-3(2H)-one is a daily occurrence. However, the lifecycle of a chemical does not end with its synthesis or use in an experiment; responsible disposal is a critical, non-negotiable final step. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a framework for the safe and compliant disposal of this compound, grounding procedural steps in the principles of chemical hazard assessment and regulatory compliance.

Hazard Assessment: Deconstructing the Molecule

Understanding the potential hazards of this compound is foundational to its safe handling. In the absence of specific toxicological data, we must infer its risk profile from its constituent functional groups:

  • Iodinated Heterocycle: The presence of iodine classifies this compound as a halogenated organic compound .[2] Halogenated wastes are of particular concern because their improper incineration can lead to the formation of persistent environmental pollutants like dioxins and furans. They require specific disposal pathways, often involving high-temperature incineration, which makes them more costly to manage than non-halogenated waste.[3]

  • Pyridazinone Core: The pyridazinone scaffold is a well-known pharmacophore, meaning it is a structural feature responsible for a molecule's biological activity.[4] Derivatives of this core are investigated for a wide range of activities, including anticancer, anti-inflammatory, and cardiovascular effects.[5][6][7] This inherent biological activity implies that the compound should be handled as potentially toxic and biologically active, with risks of harm if swallowed, inhaled, or absorbed through the skin.

  • Benzyl Group: While common, this group contributes to the molecule's overall organic character and influences its solubility and potential interactions.

Given this structural assessment, this compound must be treated as a potentially toxic, biologically active, halogenated organic waste.

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (RCRA): The EPA defines and categorizes hazardous waste, setting the standards for its management from "cradle to grave."[1][8] Laboratories are considered waste generators and must comply with regulations for waste identification, segregation, container management, and storage time limits.[9]

  • OSHA: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are focused on protecting workers who handle hazardous substances.[10][11][12] This includes requirements for personal protective equipment (PPE), hazard communication, and employee training.[13][14]

Your institution's EHS department translates these federal mandates into actionable, site-specific protocols.

Core Disposal Principle: Meticulous Segregation

The single most important principle in this process is the segregation of waste streams.

Do NOT mix halogenated organic waste with non-halogenated organic waste.

The causality is twofold:

  • Regulatory & Environmental: Halogenated waste requires specialized, high-temperature incineration to ensure the complete destruction of the molecules and prevent the formation of toxic byproducts.[2]

  • Financial: The cost to dispose of halogenated waste can be up to three times higher than for non-halogenated waste.[3] Contaminating a large container of non-halogenated solvent waste with even a small amount of an iodinated compound like this compound will force the entire container to be treated as the more expensive halogenated waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the disposal of this compound.

Objective: To safely collect, label, and store this compound waste for compliant disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated Halogenated Organic Waste container (typically a chemically resistant plastic carboy, often color-coded or clearly labeled by your EHS department)[2]

  • Hazardous Waste Tag (provided by your EHS department)

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE.

    • Eye Protection: Chemical safety goggles or safety glasses with side shields.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

    • Body Protection: A standard laboratory coat.

  • Waste Classification: At the point of generation, classify any material (e.g., pure unused compound, reaction mixtures, contaminated consumables) containing this compound as Halogenated Organic Hazardous Waste .

  • Transfer to Designated Waste Container:

    • Carefully transfer the waste into the designated Halogenated Organic Waste container.

    • Perform this transfer inside a chemical fume hood to minimize inhalation exposure.

    • Ensure the container is made of a compatible material (e.g., polyethylene) and has a secure, threaded cap to be vapor-tight.[15][16]

    • Keep the waste container closed at all times, except when actively adding waste.[3][15]

  • Labeling the Container:

    • Proper labeling is a strict EPA requirement.[8] Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[15]

    • On the tag, accurately list all chemical constituents and their estimated percentages. Write out the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[15]

    • Clearly identify the applicable hazards (e.g., Toxic, Halogenated).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation, under the control of laboratory personnel. This designated space is known as a Satellite Accumulation Area (SAA).[8]

    • The SAA must be within the line of sight of where the waste is generated.[8]

    • Ensure the container is stored in secondary containment (e.g., a larger, chemically resistant tub) to contain potential leaks.[3]

  • Arrange for Professional Disposal:

    • Do not allow more than 55 gallons of hazardous waste to accumulate in your SAA.[17]

    • When the container is approximately three-quarters full, or before it reaches your facility's time limit, schedule a pickup.[3]

    • Contact your institution's EHS department or use their designated online request form to arrange for the collection of the waste.[3][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for Disposal of this compound start Waste Generated (e.g., unused solid, reaction mixture) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiates Process identify Identify Chemical Constituents classify Classify as 'Halogenated Organic Hazardous Waste' identify->classify Contains this compound container Select Designated Halogenated Waste Container classify->container ppe->identify label Affix & Complete Hazardous Waste Tag container->label transfer Transfer Waste in Fume Hood label->transfer store Store in Secondary Containment in Satellite Accumulation Area (SAA) transfer->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup Container is 3/4 full or time limit reached end Compliant Disposal by Licensed Vendor pickup->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency number or EHS department.

  • Small Spills: For a small, manageable spill (that you have been trained to handle):

    • Ensure you are wearing appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.[16]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into a sealed, durable plastic bag or a designated container.

    • Tag the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material.

    • Request a waste pickup from EHS.[3]

    • Thoroughly decontaminate the spill area.

Summary of Key Regulatory Constraints

The following table summarizes key quantitative limits and requirements for managing hazardous waste in a laboratory setting, which are critical for maintaining compliance.

ParameterRequirementRationale & Source
SAA Waste Volume Limit Do not accumulate more than 55 gallons of hazardous waste.To maintain status as a generator and avoid more stringent regulations for treatment, storage, and disposal facilities (TSDFs).[17]
Acute Hazardous Waste Limit Do not accumulate more than 1 quart of "P-listed" acute hazardous waste.P-listed wastes are considered acutely toxic at low doses, necessitating stricter control.[1][17]
Container Status Must be kept closed except when adding or removing waste.To prevent the release of volatile organic compounds (VOCs) into the lab atmosphere and minimize spill risk.[3][15]
Waste Labeling Must include the words "Hazardous Waste" and identify all contents by full chemical name.Mandated by the EPA for clear hazard communication and proper final disposal.[8]
Waste Storage Time (LQG) Waste must be moved from the SAA to a Central Accumulation Area (CAA) and removed from the site within 90 days.EPA regulation to prevent indefinite storage of hazardous materials on-site for Large Quantity Generators (LQGs).[8]

References

  • Title: Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: Hazardous Waste Segregation Source: Bucknell University URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois Urbana-Champaign URL: [Link]

  • Title: OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview Source: CDMS URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: OSHA Rules for Hazardous Chemicals Source: DuraLabel URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Safety training: Dealing with hazardous chemicals and waste Source: MasteryTCN URL: [Link]

  • Title: Halogenated Solvents Standard Operating Procedure Source: Washington State University Environmental Health & Safety URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: Clean Management Environmental Group URL: [Link]

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: PubMed, National Library of Medicine URL: [Link]

  • Title: A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-benzyl-5-iodopyridazin-3(2H)-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The compound 2-benzyl-5-iodopyridazin-3(2H)-one, while a promising scaffold, lacks extensive toxicological data. Therefore, our approach to handling it must be conservative and guided by a thorough analysis of its structural components and the known risks of similar chemical classes. This guide provides essential, immediate safety protocols, focusing on personal protective equipment (PPE), operational handling, and waste disposal, ensuring that your work can proceed with both safety and scientific integrity.

Hazard Analysis: A Structurally-Informed Approach

To establish a robust safety protocol, we must infer the potential hazards of this compound by examining its key structural motifs: the pyridazinone core, the benzyl group, and the iodine substituent.

  • Pyridazinone Core : Pyridazine and its derivatives are known to be irritants. Contact with skin and eyes can cause irritation, and inhalation or ingestion may be harmful.[1][2][3][4] These compounds are also typically combustible.[3]

  • Benzyl Group : The addition of a benzyl group can introduce risks such as skin irritation, serious eye damage, and the potential for allergic skin reactions.[4][5]

  • Iodine Substituent : Halogenated organic compounds, particularly those containing iodine, require careful handling. Organic iodides can be reactive and may have toxicological properties that are not yet fully understood.[6] Furthermore, their disposal is subject to stringent environmental regulations.[7][8]

Given the combination of these features, we must assume the compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or swallowed, and may cause skin sensitization. The lack of comprehensive data necessitates treating it as a substance with unknown toxicity.

Core Personal Protective Equipment (PPE) Requirements

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The following table summarizes the minimum PPE required for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-resistant lab coatRequired: Chemical Fume Hood
Preparing Solutions Chemical splash goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over lab coatRequired: Chemical Fume Hood
Large-Scale Operations (>10g) Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl, Neoprene)Chemical-resistant coveralls (e.g., Tychem)[10]Required: Chemical Fume Hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coverallsAir-Purifying Respirator (APR) with organic vapor/particulate cartridges[10][11]
Detailed Protocols for PPE and Safe Handling

Mere selection of PPE is insufficient; its correct use is paramount. Follow these detailed procedures to ensure maximum protection.

Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[12] When handling solutions or performing any operation with a significant splash risk, a face shield must be worn in addition to goggles.[11][12] All eye and face protection must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[13][14]

  • Gloves : Nitrile gloves provide good splash protection for incidental contact.[9] Always inspect gloves for tears or punctures before use.[1][6] For tasks involving prolonged contact or immersion, more robust gloves such as neoprene or butyl rubber are recommended. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact.[6] Contaminated gloves must be disposed of as hazardous waste immediately after use.[1]

  • Lab Coat/Coveralls : A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or tasks with high splash potential, a chemical-resistant apron or coveralls are necessary.[10] Contaminated work clothing must not be allowed out of the workplace.[14][15]

Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 1. Lab Coat / Coveralls d2 2. Goggles / Face Shield d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves (cuffs over sleeves) d3->d4 WashHands1 Wash Hands f1 1. Gloves (inside-out) f2 2. Lab Coat / Coveralls f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator (if used) f3->f4 WashHands2 Wash Hands Thoroughly f4->WashHands2 Final Step

Caption: PPE Donning and Doffing Sequence.

Emergency and Disposal Plans
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][14] Seek medical attention if irritation develops or persists.[15]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[14]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3] Seek immediate medical attention.[14]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Evacuate : Alert others and evacuate the immediate area.

  • Protect : Don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain : Prevent further spread of the spill using absorbent pads or other appropriate materials.

  • Collect : For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust. Wet-brushing can be an effective method.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.

As an iodinated organic compound, this compound and all materials contaminated with it must be treated as hazardous waste.[7][8]

  • Segregation : Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, sealed containers.

  • Labeling : Label containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Toxic").

  • Regulatory Compliance : Disposal must be carried out in strict accordance with all local, state, and federal regulations.[6] Never pour this chemical or its solutions down the drain, as it can be toxic to aquatic life and damage the environment.[8][14]

  • Chemical Treatment (Advanced) : For larger quantities, consider a chemical neutralization step before disposal. A common laboratory method for iodine-containing waste is reduction to the less harmful iodide ion using a reducing agent like sodium thiosulfate solution.[17] This should only be performed by trained personnel after a thorough risk assessment.

  • Professional Disposal : Arrange for pickup and disposal by a certified hazardous waste management company.[8] Some specialized companies may also offer iodine recycling programs.[18]

By adhering to these rigorous safety and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and the environment. This allows for the confident and responsible advancement of your research.

References

  • Vertex AI Search. Pyridazine - Safety Data Sheet - ChemicalBook.
  • Vertex AI Search. 3(2H)-Pyridazinone - Safety Data Sheet - ChemicalBook.
  • Vertex AI Search. SAFETY DATA SHEET. (2019-03-01).
  • Vertex AI Search. 1 - SAFETY DATA SHEET.
  • Vertex AI Search. SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-24).
  • Vertex AI Search. 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
  • Vertex AI Search. SAFETY DATA SHEET - Fisher Scientific. (2024-02-12).
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
  • Vertex AI Search. SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-23).
  • Collect and Recycle. Iodine Disposal For Businesses.
  • Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine.
  • Vertex AI Search. SAFETY DATA SHEET. (2021-08-27).
  • Allan Chemical Corporation. (2025-10-23). How to Choose PPE for Chemical Work.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Vertex AI Search. 5 - SAFETY DATA SHEET. (2025-05-01).
  • CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
  • Mitsui Plastics, Inc. Iodine Waste Recycling Program.
  • Vertex AI Search. FM139107 - Safety Data Sheet. (2021-07-14).
  • Vertex AI Search. SAFETY DATA SHEET - Fisher Scientific.
  • Reddit. (2019-01-26). How do you dispose of the iodine-starch complex after a redox titration?.
  • Vertex AI Search. SAFETY DATA SHEET - Fisher Scientific. (2023-08-21).
  • Santa Cruz Biotechnology. 2-Benzylpyridine - Material Safety Data Sheet.
  • Cayman Chemical. (2025-08-18). N-Benzyl-4-piperidone - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-5-iodopyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-benzyl-5-iodopyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.